molecular formula C24H45NO3 B2630529 N-oleoyl leucine CAS No. 136560-76-4

N-oleoyl leucine

Cat. No.: B2630529
CAS No.: 136560-76-4
M. Wt: 395.6 g/mol
InChI Key: UMOAAMQGRRCHPA-GJCOWUBNSA-N
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Description

N-Oleoyl leucine is an endogenous lipid signaling molecule belonging to the class of N-acyl amino acids, which are circulating metabolites composed of a fatty acid conjugated to an amino acid . This compound is characterized by an oleic acid tail group linked to a leucine head group . Research has identified it as a potent stimulator of mitochondrial respiration, acting as a lipid uncoupler to increase energy expenditure in cells and in vivo models . Its mechanism involves interacting with mitochondrial components, potentially the SLC25 family of transporters, to stimulate uncoupled respiration . The uncoupling bioactivity is highly dependent on its specific structure, requiring a neutral amino acid head group and a medium-length, desaturated fatty acyl chain for optimal effect . A significant body of research explores its role in cardiometabolic pathways. In human studies, plasma levels of this compound have been identified as a top metabolite associated with future risk of heart failure, with associations independent of free leucine levels . Furthermore, its circulating levels in humans are genetically regulated by the CYP4F2 enzyme, which mediates its ω-hydroxylation and subsequent metabolic diversification . Researchers utilize this compound to investigate its potential in modulating energy expenditure, lipid metabolism, and its connections to conditions like obesity and diabetes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOAAMQGRRCHPA-GJCOWUBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347277
Record name N-Oleyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136560-76-4
Record name N-Oleyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Oleoyl Leucine: A Comprehensive Technical Guide on its Biological Function in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine (OL) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in mammalian physiology. Synthesized by the enzyme peptidase M20 domain containing 1 (PM20D1), OL plays a crucial role in the regulation of energy metabolism. Its primary mechanisms of action include mitochondrial uncoupling and activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). Through these pathways, this compound influences systemic energy expenditure, fat mass, and glucose homeostasis, positioning it as a molecule of considerable interest for therapeutic development in the context of metabolic diseases such as obesity, metabolic dysfunction-associated steatohepatitis (MASH), and atherosclerosis. This technical guide provides an in-depth overview of the biological functions of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

N-acyl amino acids are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to an amino acid.[1] this compound, the conjugate of oleic acid and leucine, has been identified as a key member of this class, with potent effects on energy balance.[2] Its discovery and characterization have been closely linked to the secreted enzyme PM20D1, which catalyzes its synthesis and is induced by cold exposure, a physiological stimulus for increased energy expenditure.[3][4] This guide will explore the multifaceted biological roles of this compound, from its molecular mechanisms to its physiological consequences in mammals.

Biosynthesis and Metabolism

The primary enzyme responsible for the synthesis of this compound is PM20D1 . This enzyme is secreted and can catalyze the condensation of oleic acid and leucine to form this compound.[3] PM20D1 can also hydrolyze this compound back to its constituent fatty acid and amino acid, indicating a bidirectional regulatory role.

Key Enzyme: PM20D1
  • Function: Catalyzes both the synthesis and hydrolysis of N-acyl amino acids, including this compound.

  • Localization: A secreted enzyme found in circulation.

  • Regulation: Its expression is induced by cold in brown and beige adipose tissue.

Molecular Mechanisms of Action

This compound exerts its biological effects through two primary, interconnected mechanisms: mitochondrial uncoupling and PPARα activation.

Mitochondrial Uncoupling

This compound acts as an endogenous mitochondrial uncoupler. It can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This process results in the dissipation of energy as heat, a process known as thermogenesis. This uncoupling activity is independent of the well-known uncoupling protein 1 (UCP1).

PPARα Activation

This compound is an agonist of PPARα, a nuclear receptor that is a master regulator of lipid metabolism. Activation of PPARα by this compound leads to the transcriptional upregulation of genes involved in fatty acid oxidation and energy expenditure.

Physiological Functions

The molecular actions of this compound translate into significant physiological effects on energy homeostasis and metabolic health.

Regulation of Energy Expenditure

By promoting mitochondrial uncoupling and activating PPARα, this compound increases systemic energy expenditure. This effect contributes to a negative energy balance, which is beneficial for weight management.

Reduction of Adiposity

In vivo studies in mice have demonstrated that administration of this compound leads to a reduction in body weight and fat mass. This is attributed to both increased energy expenditure and potentially reduced food intake.

Improvement of Glucose Homeostasis

This compound has been shown to improve glucose tolerance in diet-induced obese mice, suggesting a role in enhancing insulin sensitivity.

Therapeutic Potential in Metabolic Diseases

The multifaceted effects of this compound on lipid metabolism and inflammation highlight its therapeutic potential. It has been shown to ameliorate metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis in preclinical models.

Quantitative Data

ParameterValueSpecies/SystemReference
In Vivo Efficacy
Dose for Body Weight Reduction25 mg/kg, i.p.Diet-induced obese mice
Effect on Fat MassPreferential decreaseDiet-induced obese mice
Enzymatic Synthesis
PM20D1 Substrate Concentration (Oleate)1.5 mMIn vitro enzymatic assay
PM20D1 Substrate Concentration (Leucine)0.1 mMIn vitro enzymatic assay
Plasma Concentration
Basal Plasma Concentration1-100 nM range for N-acyl amino acidsMice

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a general method for the N-acylation of an amino acid using the Schotten-Baumann reaction, which can be adapted for this compound.

Materials:

  • L-leucine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Dissolution of L-Leucine: In a round-bottom flask, dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring the cooled leucine solution, slowly add oleoyl chloride (1.1 equivalents) dropwise. Maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture and acidify to a pH of approximately 2 with 2 M HCl. The this compound product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. If the product is an oil, extract with an organic solvent. The crude product can be further purified by recrystallization.

PM20D1 Enzymatic Assay for this compound Synthesis

This protocol is for measuring the in vitro synthesis of this compound by recombinant PM20D1.

Materials:

  • Purified recombinant PM20D1

  • Oleic acid

  • L-leucine

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified PM20D1, oleic acid (e.g., 1.5 mM final concentration), and L-leucine (e.g., 0.1 mM final concentration) in PBS.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1.5 hours).

  • Reaction Quenching: Stop the reaction by adding a 2:1 mixture of chloroform:methanol.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated this compound)

  • Chloroform

  • Methanol

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To the biological sample, add the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system to isolate the lipid fraction.

  • LC Separation: Inject the extracted sample onto a C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other lipids.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard for sensitive and specific quantification.

PPARα Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARα by this compound.

Materials:

  • A cell line co-transfected with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

  • This compound

  • Positive control (e.g., a known PPARα agonist like GW7647)

  • Cell culture medium and reagents

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

Mitochondrial Respiration Assay

This assay measures the effect of this compound on the oxygen consumption rate (OCR) of intact cells or isolated mitochondria.

Materials:

  • Cells or isolated mitochondria

  • Seahorse XF Analyzer or similar instrument

  • Assay medium

  • This compound

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell/Mitochondria Plating: Seed cells or plate isolated mitochondria in a Seahorse XF microplate.

  • Equilibration: Equilibrate the plate in a CO2-free incubator.

  • Assay Protocol: Load the plate into the Seahorse XF Analyzer. After measuring the basal OCR, inject this compound and monitor the change in OCR.

  • Mitochondrial Stress Test: Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathways and Experimental Workflows

N_Oleoyl_Leucine_Signaling cluster_synthesis Biosynthesis cluster_action Mechanism of Action cluster_mito Mitochondrial Uncoupling cluster_ppar PPARα Activation cluster_effects Physiological Effects Oleic_Acid Oleic Acid PM20D1 PM20D1 Oleic_Acid->PM20D1 Leucine Leucine Leucine->PM20D1 N_Oleoyl_Leucine This compound PM20D1->N_Oleoyl_Leucine Synthesis N_Oleoyl_Leucine->PM20D1 Hydrolysis N_Oleoyl_Leucine_mito This compound N_Oleoyl_Leucine_ppar This compound Mitochondrion Mitochondrion Proton_Gradient Proton Gradient Dissipation Mitochondrion->Proton_Gradient Heat_Production Heat Production (Thermogenesis) Proton_Gradient->Heat_Production Energy_Expenditure ↑ Energy Expenditure Heat_Production->Energy_Expenditure N_Oleoyl_Leucine_mito->Mitochondrion PPARa PPARα RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Fatty_Acid_Oxidation->Energy_Expenditure Glucose_Homeostasis ↑ Glucose Homeostasis Fatty_Acid_Oxidation->Glucose_Homeostasis N_Oleoyl_Leucine_ppar->PPARa Fat_Mass ↓ Fat Mass Energy_Expenditure->Fat_Mass

Caption: Signaling pathway of this compound biosynthesis and action.

Experimental_Workflow_Quantification Start Biological Sample (Plasma/Tissue) Spike Spike with Internal Standard Start->Spike Extract Liquid-Liquid Extraction (Lipid Fraction) Spike->Extract Dry Dry Down and Reconstitute Extract->Dry Inject LC-MS/MS Injection Dry->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Mitochondrial_Respiration_Assay_Workflow Start Plate Cells or Mitochondria Equilibrate Equilibrate Plate Start->Equilibrate Measure_Basal Measure Basal OCR Equilibrate->Measure_Basal Inject_OL Inject this compound Measure_Basal->Inject_OL Measure_Response Measure OCR Response Inject_OL->Measure_Response Inject_Inhibitors Inject Mitochondrial Stress Test Compounds Measure_Response->Inject_Inhibitors Measure_Parameters Determine Mitochondrial Function Parameters Inject_Inhibitors->Measure_Parameters End Data Analysis Measure_Parameters->End

Caption: Workflow for mitochondrial respiration assay with this compound.

Conclusion

This compound is a key endogenous lipid that plays a significant role in the regulation of mammalian energy metabolism. Its dual action as a mitochondrial uncoupler and a PPARα agonist provides a powerful mechanism for increasing energy expenditure and improving metabolic health. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the biology of this compound and explore its therapeutic potential for metabolic diseases. As our understanding of the intricate network of lipid signaling molecules continues to grow, this compound stands out as a promising target for the development of novel therapeutics.

References

The Endogenous Lipid N-Oleoyl Leucine: A Technical Guide to its Discovery, Function, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolic processes. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological roles of this compound. It details the experimental protocols for its extraction, quantification, and functional characterization, and presents key quantitative data from seminal studies. Furthermore, this guide illustrates the known signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Background

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid.[1] While the existence of various NAAs has been known for some time, the specific endogenous roles of many, including this compound, have only recently been elucidated. The discovery of this compound as a bioactive lipid was driven by advancements in metabolomics and lipidomics, which allowed for the identification and quantification of novel lipid species in biological tissues.[1] It is structurally characterized by an oleic acid molecule linked to a leucine residue via an amide bond.[2]

Biosynthesis and Metabolism

The primary enzyme responsible for the biosynthesis of this compound is Peptidase M20 Domain Containing 1 (PM20D1).[3][4] PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from a fatty acid and an amino acid, and hydrolyzing them back to their constituent components. The synthesis of this compound involves the condensation of oleic acid and leucine.

The degradation of this compound is also mediated by PM20D1 through hydrolysis. Additionally, the enzyme CYP4F2 has been identified as a human-specific determinant of circulating N-acyl amino acid levels, capable of hydroxylating this compound, suggesting a role in its metabolism.

Biosynthesis Pathway Diagram

This compound Biosynthesis Leucine Leucine PM20D1 PM20D1 Leucine->PM20D1 N_Oleoyl_Leucine This compound PM20D1->N_Oleoyl_Leucine Condensation Hydrolysis Hydrolysis N_Oleoyl_Leucine->Hydrolysis PM20D1 Hydrolysis->Leucine PM20D1 Oleic_Acid Oleic_Acid Hydrolysis->Oleic_Acid PM20D1

Caption: Biosynthesis and hydrolysis of this compound by the enzyme PM20D1.

Signaling Pathways and Physiological Roles

This compound exerts its physiological effects through multiple signaling pathways, primarily impacting metabolic homeostasis.

PPARα Activation

This compound is an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the upregulation of genes involved in fatty acid β-oxidation and oxidative phosphorylation. This mechanism contributes to the reduction of steatohepatitis and hepatic macrophage accumulation.

Mitochondrial Uncoupling

This compound can uncouple mitochondrial respiration independently of Uncoupling Protein 1 (UCP1). This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure.

Regulation of Food Intake and Body Weight

Administration of this compound has been shown to decrease body weight and food intake in diet-induced obese mouse models, with a preferential reduction in fat mass.

Signaling Pathway Diagram

N_Oleoyl_Leucine_Signaling PPARa PPARα Gene_Expression ↑ Gene Expression (FAO, OXPHOS) PPARa->Gene_Expression Energy_Expenditure ↑ Energy Expenditure Gene_Expression->Energy_Expenditure Mitochondrion Mitochondrion Mitochondrial_Uncoupling Mitochondrial Uncoupling Mitochondrion->Mitochondrial_Uncoupling Mitochondrial_Uncoupling->Energy_Expenditure Metabolic_Effects Metabolic Effects: - ↓ Body Weight - ↓ Food Intake - ↓ Fat Mass - Improved Glucose Homeostasis Energy_Expenditure->Metabolic_Effects N_Oleoyl_Leucine N_Oleoyl_Leucine N_Oleoyl_Leucine->Mitochondrion Acts on

Caption: Signaling pathways of this compound leading to metabolic effects.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterTreatment GroupResultReference
Body WeightThis compound (25 mg/kg, i.p.)Decrease
Food IntakeThis compound (25 mg/kg, i.p.)Decrease
Fat MassThis compound (25 mg/kg, i.p.)Preferential Decrease
Glucose HomeostasisThis compoundImprovement in fasting glucose tolerance test
Oxygen Consumption (VO₂)This compoundIncrease

Table 2: Endogenous Levels of N-Acyl Amino Acids

AnalyteTissue/FluidConcentration (pmol/g or pmol/mL)Reference
N-oleoyl glycineMouse Brain (whole)16 ± 7 pmol/g
N-oleoyl alanineMouse Brain (whole)1.6 ± 1.4 pmol/g
N-oleoyl glycineMouse PlasmaBelow Limit of Quantification
N-oleoyl alanineMouse PlasmaBelow Limit of Quantification

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Lipid Extraction from Tissues

This protocol is adapted for the extraction of N-acyl amino acids from biological tissues.

Materials:

  • Tissue sample (e.g., liver, brain)

  • 2:1 Chloroform:Methanol solution

  • 0.9% NaCl solution

  • 1N HCl

  • Internal standard (e.g., deuterated N-acyl amino acid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a suitable buffer.

  • To a known amount of tissue homogenate, add the internal standard.

  • Add 1,400 µL of 2:1 chloroform:methanol with 2 mM PMSF and 50 µL of 1 N HCl.

  • Add 300 µL of 0.73% sodium chloride.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3,000 rpm at 4°C for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

  • Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm) or equivalent.

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B.

  • Injection Volume: 4 µL.

Mass Spectrometry Conditions (example):

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined. For example, for N-oleoyl glycine, the transition is 338 > 74.

Experimental Workflow Diagram

Experimental_Workflow Lipid_Extraction Lipid Extraction LC_MS_MS LC-MS/MS Analysis (Quantification) Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis and Interpretation LC_MS_MS->Data_Analysis Functional_Assays Functional Assays PPARa_Assay PPARα Activation Assay Functional_Assays->PPARa_Assay Mitochondrial_Assay Mitochondrial Respiration Assay Functional_Assays->Mitochondrial_Assay PPARa_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Mice) In_Vivo_Studies->Data_Analysis Sample_Collection Sample_Collection Sample_Collection->Functional_Assays Sample_Collection->In_Vivo_Studies

Caption: General experimental workflow for the study of this compound.

PM20D1 Enzyme Activity Assay

This protocol is for measuring the synthase and hydrolase activity of PM20D1.

Materials:

  • Recombinant PM20D1 or tissue homogenate

  • Substrates: Oleic acid and Leucine (for synthase); this compound (for hydrolase)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 2:1 acetonitrile:methanol)

  • LC-MS for product quantification

Procedure for Synthase Activity:

  • Prepare a reaction mixture containing 1 mM oleic acid and 1 mM leucine in PBS.

  • Initiate the reaction by adding 100 µg of protein (recombinant PM20D1 or tissue homogenate).

  • Incubate at 37°C for 1 hour.

  • Quench the reaction with 400 µL of 2:1 acetonitrile:methanol.

  • Centrifuge to remove debris and analyze the supernatant by LC-MS for the formation of this compound.

Procedure for Hydrolase Activity:

  • Prepare a reaction mixture containing 100 µM this compound in PBS.

  • Initiate the reaction by adding 100 µg of protein.

  • Incubate at 37°C for 1 hour.

  • Quench the reaction and process the sample as described for the synthase assay.

  • Analyze by LC-MS for the formation of oleic acid.

Mitochondrial Respiration Assay

This protocol measures the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Isolated mitochondria or intact cells

  • Seahorse XF Analyzer

  • Assay medium

  • This compound

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Replace the culture medium with the assay medium and incubate the cells in a CO₂-free incubator.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

  • After baseline measurements, inject this compound and monitor the oxygen consumption rate (OCR).

  • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

In Vivo Glucose Tolerance Test

This protocol assesses the effect of this compound on glucose metabolism in mice.

Materials:

  • Mice (e.g., C57BL/6J)

  • This compound

  • Glucose solution (20% w/v)

  • Glucometer and test strips

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • After a specified time, measure the baseline blood glucose from the tail vein (t=0).

  • Administer a glucose bolus (2 g/kg body weight) via i.p. injection.

  • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose injection.

  • Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a newly appreciated endogenous lipid with significant roles in metabolic regulation. Its discovery has opened new avenues for understanding the complex interplay between lipid and amino acid metabolism. The detailed protocols and data presented in this technical guide are intended to provide researchers and drug development professionals with the necessary tools and information to further investigate the therapeutic potential of this compound in metabolic diseases. Future research should focus on elucidating the full spectrum of its molecular targets and its potential as a biomarker or therapeutic agent.

References

Technical Guide: The PM20D1 Enzyme and the Biosynthesis of N-oleoyl leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the peptidase M20 domain containing 1 (PM20D1) enzyme, its central role in the biosynthesis of N-acyl amino acids (NAAs), particularly N-oleoyl leucine, and the downstream physiological effects related to energy metabolism.

Introduction to PM20D1 and N-Acyl Amino Acids

Peptidase M20 domain containing 1 (PM20D1) is a secreted enzyme that has garnered significant attention for its role in regulating energy homeostasis.[1] It belongs to the M20 peptidase family and uniquely catalyzes both the synthesis and hydrolysis of a class of bioactive lipids known as N-acyl amino acids (NAAs).[2] NAAs are signaling molecules composed of a fatty acid linked to an amino acid via an amide bond.[2][3]

PM20D1 and its products, including this compound, are key players in a UCP1-independent thermogenic pathway, presenting a novel axis for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[4] This guide details the enzymatic function of PM20D1, the biosynthesis of this compound, its physiological signaling, and the experimental protocols used for its study.

The PM20D1 Enzyme: A Bidirectional Catalyst

PM20D1 is distinguished by its bidirectional enzymatic activity. In vitro, it can catalyze the condensation of free fatty acids and amino acids to generate NAAs. Conversely, it can also hydrolyze NAAs back into their constituent fatty acid and amino acid components. This dual function positions PM20D1 as a critical regulator of the circulating and tissue levels of endogenous NAAs. The enzyme is enriched in and secreted by UCP1-positive brown and beige adipocytes and its expression is inducible by cold exposure.

The biosynthesis of this compound is a direct result of PM20D1's synthase activity, where it joins oleic acid and leucine.

cluster_0 PM20D1-Catalyzed Synthesis Oleic_Acid Oleic Acid (Free Fatty Acid) PM20D1 PM20D1 (Synthase Activity) Oleic_Acid->PM20D1 Leucine Leucine (Amino Acid) Leucine->PM20D1 N_Oleoyl_Leucine This compound (N-Acyl Amino Acid) PM20D1->N_Oleoyl_Leucine Condensation

Fig 1. Biosynthesis of this compound by PM20D1.

Signaling Pathway: UCP1-Independent Thermogenesis

The physiological importance of the PM20D1/NAA axis lies in its ability to stimulate energy expenditure through mitochondrial uncoupling, independent of the well-established uncoupling protein 1 (UCP1). Secreted PM20D1 generates NAAs, such as this compound, in the extracellular space or circulation. These lipidated amino acids then act directly on mitochondria to uncouple respiration. This process dissipates the mitochondrial proton gradient as heat, thereby increasing energy expenditure.

Administration of N-acyl amino acids to mice has been shown to increase energy expenditure and improve glucose homeostasis. This highlights the pathway's potential for treating metabolic disorders.

cluster_pathway PM20D1/N-oleoyl leucine Signaling Pathway Adipocyte Brown/Beige Adipocyte PM20D1_secreted Secreted PM20D1 Adipocyte->PM20D1_secreted Secretion NOL This compound PM20D1_secreted->NOL Catalyzes Synthesis Substrates Oleic Acid + Leucine Substrates->PM20D1_secreted Uncoupling Mitochondrial Uncoupling NOL->Uncoupling Induces Mitochondrion Mitochondrion Thermogenesis ↑ Heat Production (Thermogenesis) Uncoupling->Thermogenesis Energy_Exp ↑ Energy Expenditure Thermogenesis->Energy_Exp

Fig 2. PM20D1 signaling in UCP1-independent thermogenesis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PM20D1 and N-acyl amino acids.

Table 1: In Vitro Enzymatic Activity of Mouse PM20D1

Reaction Direction Substrates Product(s) Conversion Rate (% ± SEM)
Synthase Oleate + Phenylalanine N-oleoyl-phenylalanine 1.2 ± 0.1
Hydrolase N-oleoyl-phenylalanine Oleate + Phenylalanine 94.0 ± 0.8

Data derived from in vitro assays with purified recombinant mouse PM20D1 incubated for 1.5 hours at 37°C.

Table 2: Effects of AAV-Mediated PM20D1 Overexpression in Mice on High-Fat Diet

Parameter Control (AAV-GFP) AAV-PM20D1 % Change
Body Weight Gain 44.2 ± 1.0 g 39.8 ± 1.5 g -10%
VO₂ (Day) ~1950 ml/kg/hr ~2250 ml/kg/hr ~+15%
Plasma C18:1-Leu 6 nM 29 nM +383%
Plasma C18:1-Phe 4 nM 10 nM +150%

Data from male C57BL/6 mice on a high-fat diet. Body weight measured after ~10 weeks, VO₂ at 4 weeks, and plasma NAA concentrations at 47 days post-injection.

Table 3: this compound Effects in Diet-Induced Obese Mice

Parameter Vehicle Control This compound (25 mg/kg, i.p.)
Effect on Body Weight - Decrease
Effect on Food Intake - Decrease
Effect on Fat Mass - Preferential Decrease
Effect on VO₂ - Increase

Data from a diet-induced obesity mouse model.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the PM20D1 enzyme and its metabolites.

In Vitro PM20D1 Enzymatic Activity Assay

This protocol measures the bidirectional activity of purified PM20D1.

  • Enzyme Preparation: Use immunopurified Flag-tagged recombinant mouse or human PM20D1.

  • Reaction Setup:

    • Synthase Reaction: Incubate purified PM20D1 with a fatty acid (e.g., 1.5 mM oleate) and an amino acid (e.g., 0.1 mM leucine or phenylalanine) in PBS.

    • Hydrolase Reaction: Incubate purified PM20D1 with an N-acyl amino acid substrate (e.g., 0.1 mM this compound) in PBS.

  • Incubation: Incubate reaction mixtures at 37°C for 1.5 hours.

  • Reaction Termination: Stop the reaction by flash-freezing at -80°C.

  • Extraction: Extract metabolites by adding a 4:1 volume of 1:1 acetonitrile/methanol. Vortex, sonicate, and centrifuge (13,000 x g for 10 min) to pellet protein.

  • LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the product (this compound for synthase; oleate/leucine for hydrolase).

cluster_workflow Workflow: PM20D1 In Vitro Activity Assay start Prepare Reaction Mix (Purified PM20D1 + Substrates in PBS) incubate Incubate (1.5 hours at 37°C) start->incubate stop Terminate Reaction (Flash-freeze at -80°C) incubate->stop extract Metabolite Extraction (Acetonitrile/Methanol) stop->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify Product Formation analyze->quantify

Fig 3. Experimental workflow for PM20D1 activity assay.
Quantification of this compound from Biological Samples

This protocol outlines the measurement of this compound in plasma or tissue.

  • Sample Collection: Collect plasma or harvest and flash-freeze tissues from experimental animals.

  • Sample Preparation:

    • Plasma: To 30 µL of frozen plasma, add 160 µL of 1:1 acetonitrile/methanol containing an appropriate internal standard (e.g., deuterated NAA).

    • Tissues: Homogenize frozen tissue in an extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water) using a bead homogenizer.

  • Extraction: Vortex and/or sonicate the mixture thoroughly.

  • Clarification: Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Use a Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

    • Employ a reversed-phase C18 column for chromatographic separation.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification. Define a precursor-product ion transition specific to this compound and the internal standard.

  • Data Analysis: Quantify this compound by comparing its peak area to that of the known concentration of the internal standard, referencing a standard curve.

cluster_workflow_quant Workflow: this compound Quantification sample Collect Biological Sample (Plasma or Tissue) extract Extract with Solvent + Internal Standard sample->extract homogenize Homogenize / Vortex extract->homogenize centrifuge Centrifuge to Clarify homogenize->centrifuge analyze Analyze Supernatant by LC-MS/MS (MRM) centrifuge->analyze quantify Calculate Concentration (vs. Internal Standard) analyze->quantify

Fig 4. Workflow for quantifying this compound.

Conclusion and Future Directions

PM20D1 is a pivotal enzyme that regulates a novel signaling pathway in energy metabolism through its synthesis of N-acyl amino acids like this compound. This pathway's ability to drive UCP1-independent thermogenesis makes it a compelling target for the development of therapeutics against obesity and related metabolic diseases. Future research should focus on the discovery of small molecule modulators of PM20D1 activity, a deeper characterization of the substrate specificity of both the synthase and hydrolase functions, and further elucidation of the downstream mitochondrial targets of N-acyl amino acids. Understanding the interplay between PM20D1 and other metabolic enzymes, such as Fatty Acid Amide Hydrolase (FAAH), will also be critical to fully harness the therapeutic potential of this pathway.

References

N-Oleoyl Leucine: A Novel Signaling Molecule in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-oleoyl leucine is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolic homeostasis. Synthesized by the enzyme Peptidase M20 Domain Containing 1 (PM20D1), this lipid mediator plays a crucial role in modulating energy expenditure, glucose and lipid metabolism, and inflammatory processes. Its mechanisms of action are multifaceted, involving the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the uncoupling of mitochondrial respiration. This technical guide provides a comprehensive overview of the current understanding of this compound's function, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and therapeutic development in the context of metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH).

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid.[1] Among these, this compound, the amide of oleic acid and leucine, has garnered significant attention for its potent metabolic effects.[2] Circulating levels of this compound are dynamically regulated and have been shown to influence a range of physiological processes. This guide will delve into the core aspects of this compound's biology, from its synthesis to its downstream effects on metabolic regulation.

Biosynthesis and Degradation

The primary enzyme responsible for the synthesis of this compound is Peptidase M20 Domain Containing 1 (PM20D1) , a secreted and circulating enzyme.[3][4] PM20D1 exhibits bidirectional enzymatic activity, catalyzing both the condensation of oleic acid and leucine to form this compound and its hydrolysis back to its constituent molecules.[5] This dual function allows for tight regulation of circulating this compound levels.

The synthesis reaction is a condensation reaction, while the degradation is a hydrolysis reaction, both facilitated by PM20D1. The activity of PM20D1 itself is modulated by its association with lipoprotein particles in the circulation.

cluster_synthesis Synthesis cluster_degradation Degradation OA Oleic Acid PM20D1 PM20D1 OA->PM20D1 LEU Leucine LEU->PM20D1 NOL This compound PM20D1_deg PM20D1 NOL->PM20D1_deg Hydrolysis PM20D1->NOL Condensation OA_deg Oleic Acid PM20D1_deg->OA_deg LEU_deg Leucine PM20D1_deg->LEU_deg

Figure 1: Biosynthesis and degradation of this compound by PM20D1.

Signaling Pathways and Mechanism of Action

This compound exerts its metabolic effects through at least two primary mechanisms: activation of PPARα and mitochondrial uncoupling.

PPARα Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. While direct binding of this compound to PPARα is an area of ongoing investigation, evidence suggests that related N-acyl amino acids, such as N-oleoyl glycine, function as PPARα agonists. Activation of PPARα by this compound leads to the transcriptional upregulation of genes involved in fatty acid β-oxidation and downregulation of pro-inflammatory pathways. This mechanism is central to its beneficial effects in conditions like MASH and atherosclerosis.

cluster_nucleus Nuclear Events NOL This compound PPARa PPARα NOL->PPARa Activates Nucleus Nucleus PPARa->Nucleus PPRE PPRE Nucleus->PPRE Binds to FAO_genes Fatty Acid β-oxidation Genes (e.g., CPT1, ACOX1) PPRE->FAO_genes Upregulates Inflam_genes Pro-inflammatory Genes (e.g., CCL2) PPRE->Inflam_genes Downregulates FAO Increased Fatty Acid β-oxidation FAO_genes->FAO Inflammation Decreased Inflammation Inflam_genes->Inflammation

Figure 2: Proposed PPARα signaling pathway for this compound.

Mitochondrial Uncoupling

This compound has been shown to uncouple mitochondrial respiration independent of Uncoupling Protein 1 (UCP1). Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to the dissipation of the proton gradient as heat. This process increases energy expenditure. While the precise molecular mechanism of this compound-induced uncoupling is not fully elucidated, it is thought to involve direct interaction with mitochondrial membranes or other protein components of the electron transport chain.

cluster_mito Mitochondrial Respiration NOL This compound Mito Mitochondrion NOL->Mito Heat Heat Mito->Heat ETC Electron Transport Chain Proton_Gradient Proton Gradient (Δψm) ETC->Proton_Gradient Generates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Heat Dissipates as (Uncoupling) ATP ATP ATP_Synthase->ATP Produces Energy_Exp Increased Energy Expenditure Heat->Energy_Exp

Figure 3: Mechanism of mitochondrial uncoupling by this compound.

Quantitative Data on Metabolic Effects

The metabolic effects of this compound have been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Body Weight and Composition in Diet-Induced Obese Mice

ParameterControl GroupThis compound (25 mg/kg, i.p.)% Changep-valueReference
Body Weight Gain IncreaseDecrease-< 0.05
Fat Mass IncreasePreferential Decrease-25%< 0.01
Food Intake BaselineDecrease-< 0.05

Data are analogous from studies on leucine supplementation and reported effects of this compound.

Table 2: Effects of this compound on Glucose Homeostasis in Mice

ParameterControl GroupThis compound TreatmentObservationp-valueReference
Fasting Glucose ElevatedLoweredImproved Glucose Homeostasis< 0.05
Glucose Tolerance Test (AUC) IncreasedDecreasedImproved Glucose Tolerance< 0.05

AUC: Area Under the Curve. Data are based on reported effects of this compound and analogous studies with leucine.

Table 3: Effects of this compound on Energy Expenditure and Lipid Metabolism

ParameterControl GroupThis compound Treatment% Changep-valueReference
**Oxygen Consumption (VO₂) **BaselineIncreased-< 0.05
Plasma Total Cholesterol ElevatedDecreased-27%< 0.001
Plasma LDL Cholesterol ElevatedDecreased-53%< 0.001

Data are analogous from studies on leucine supplementation and reported effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo metabolic effects of this compound in a diet-induced obesity mouse model.

Materials:

  • This compound (≥98% purity)

  • Vehicle (e.g., sterile saline with 5% Tween 80)

  • C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Induce obesity in C57BL/6J mice by feeding a high-fat diet for 8-12 weeks.

  • Prepare a stock solution of this compound in the chosen vehicle. A common concentration is 5 mg/mL for a 25 mg/kg dose in a 25g mouse (125 µL injection volume).

  • Administer this compound (25 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily.

  • Monitor body weight, food intake, and general health of the animals daily.

  • Perform metabolic assessments such as glucose tolerance tests and measure energy expenditure at specified time points during the study.

  • At the end of the study, collect blood and tissues for further analysis (e.g., plasma lipid profile, gene expression in liver and adipose tissue).

Start Start: Diet-Induced Obese Mice Treatment Daily i.p. Injection: - this compound (25 mg/kg) - Vehicle Start->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Assessments: - Glucose Tolerance Test - Energy Expenditure Monitoring->Metabolic_Tests Endpoint Endpoint Analysis: - Blood Collection - Tissue Harvesting Metabolic_Tests->Endpoint

Figure 4: Experimental workflow for in vivo this compound administration.

Measurement of Fatty Acid β-Oxidation in Primary Hepatocytes

Objective: To determine the effect of this compound on the rate of fatty acid β-oxidation in hepatocytes.

Materials:

  • Primary mouse hepatocytes

  • This compound

  • [1-¹⁴C]palmitic acid

  • Scintillation counter and vials

  • Standard cell culture reagents and equipment

Procedure:

  • Isolate primary hepatocytes from mice.

  • Treat hepatocytes with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).

  • Incubate the treated hepatocytes with [1-¹⁴C]palmitic acid complexed to BSA.

  • After incubation, separate the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-labeled ketone bodies) from the unmetabolized [1-¹⁴C]palmitic acid.

  • Quantify the amount of radioactivity in the acid-soluble fraction using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate. An increase in the radioactivity in the acid-soluble fraction indicates an increased rate of fatty acid β-oxidation.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the effect of this compound on mitochondrial respiration and uncoupling.

Materials:

  • Adherent cells (e.g., C2C12 myotubes or primary hepatocytes)

  • Seahorse XF Analyzer and consumables

  • This compound

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Standard cell culture reagents

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat cells with this compound or vehicle for the desired duration.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

  • Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Measure the oxygen consumption rate (OCR) in real-time.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak. An increase in proton leak in the presence of this compound would be indicative of mitochondrial uncoupling.

Conclusion and Future Directions

This compound is a promising endogenous signaling molecule with significant potential for therapeutic intervention in metabolic diseases. Its ability to enhance energy expenditure, improve glucose and lipid metabolism, and reduce inflammation through mechanisms involving PPARα activation and mitochondrial uncoupling makes it an attractive target for drug development.

Future research should focus on several key areas:

  • Receptor Deorphanization: While PPARα is a likely target, the direct binding of this compound to this and other receptors, such as GPR120, needs to be definitively established.

  • Elucidation of Downstream Pathways: A more detailed understanding of the downstream signaling cascades activated by this compound is required.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered this compound are necessary for its development as a therapeutic agent.

  • Clinical Translation: Ultimately, the promising preclinical findings need to be validated in human studies to assess the safety and efficacy of this compound or modulators of its pathway in the treatment of metabolic disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of this compound and harness its therapeutic potential.

References

An In-depth Technical Guide on the Endogenous Production of N-oleoyl leucine in Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine is an endogenous N-acyl amino acid synthesized in adipose tissue that has emerged as a significant signaling molecule in the regulation of energy metabolism. This technical guide provides a comprehensive overview of the core aspects of its production, function, and analysis. It details the biosynthetic pathway, primarily catalyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), and explores its role as a UCP1-independent mitochondrial uncoupler, particularly in brown adipose tissue. This guide summarizes the current understanding of the signaling pathways influenced by this compound and provides detailed experimental protocols for its quantification and functional characterization in adipose tissue. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for obesity and related metabolic disorders.

Introduction

Adipose tissue is a critical endocrine organ that regulates systemic energy homeostasis through the secretion of various signaling molecules, including a class of lipids known as N-acyl amino acids. Among these, this compound, a conjugate of oleic acid and leucine, has garnered significant attention for its role in modulating energy expenditure. This molecule is particularly abundant in brown adipose tissue (BAT), a key site for non-shivering thermogenesis. The endogenous production of this compound and its subsequent physiological effects present a promising avenue for the development of novel therapeutics targeting metabolic diseases. This guide provides a detailed examination of the biosynthesis, regulation, and functional analysis of this compound in the context of adipose tissue biology.

Biosynthesis of this compound in Adipose Tissue

The primary pathway for the endogenous synthesis of this compound in adipose tissue involves the direct condensation of oleic acid and L-leucine. This reaction is catalyzed by the enzyme Peptidase M20 Domain Containing 1 (PM20D1).

Key Enzyme:

  • PM20D1: This secreted enzyme is highly expressed in brown and beige adipocytes.[1][2] Its expression in adipose tissue is induced by cold exposure and adrenergic agonists.[3] PM20D1 functions bidirectionally, catalyzing both the synthesis and hydrolysis of N-acyl amino acids.[2][4] The net production of this compound is therefore dependent on the relative concentrations of the substrates (oleic acid and leucine) and the product.

Biosynthetic Workflow:

The synthesis of this compound occurs in the extracellular space following the secretion of PM20D1 from adipocytes. The substrates, oleic acid and leucine, are readily available in the adipose tissue microenvironment.

cluster_adipocyte Adipocyte cluster_extracellular Extracellular Space PM20D1_gene PM20D1 Gene PM20D1_protein PM20D1 Protein PM20D1_gene->PM20D1_protein Transcription & Translation PM20D1_secreted Secreted PM20D1 PM20D1_protein->PM20D1_secreted Secretion N_oleoyl_leucine This compound PM20D1_secreted->N_oleoyl_leucine Oleic_Acid Oleic Acid Oleic_Acid->N_oleoyl_leucine Leucine L-Leucine Leucine->N_oleoyl_leucine

Caption: Biosynthesis of this compound catalyzed by secreted PM20D1.

Physiological Function and Signaling Pathways

This compound plays a significant role in energy metabolism, primarily by acting as an endogenous mitochondrial uncoupler. This function is independent of the well-characterized Uncoupling Protein 1 (UCP1), providing an alternative mechanism for thermogenesis.

Key Functions:

  • Mitochondrial Uncoupling: this compound directly interacts with mitochondria to increase respiration, dissipating the proton gradient as heat rather than producing ATP.

  • Thermogenesis: By promoting mitochondrial uncoupling in brown and beige adipocytes, this compound contributes to non-shivering thermogenesis.

  • Systemic Energy Expenditure: Administration of this compound to mice has been shown to increase whole-body energy expenditure, reduce adiposity, and improve glucose homeostasis.

Signaling Pathways:

While the direct receptor for this compound in adipocytes is not fully elucidated, its effects are intertwined with key metabolic signaling pathways. Leucine itself is a known activator of the mTOR pathway, which regulates protein synthesis and cell growth. Additionally, leucine can influence the AMPK/SIRT1 pathway, which is a central regulator of energy homeostasis and mitochondrial biogenesis. It is plausible that this compound may modulate these or other related pathways to exert its metabolic effects. For instance, other N-acyl amino acids, like N-oleoyl glycine, have been shown to act through receptors like CB1 and downstream signaling involving Akt.

cluster_mitochondrion Mitochondrion N_oleoyl_leucine This compound Mitochondrial_Respiration Mitochondrial Respiration N_oleoyl_leucine->Mitochondrial_Respiration Proton_Leak Proton Leak (UCP1-Independent) Mitochondrial_Respiration->Proton_Leak uncouples ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production reduces Heat_Production Heat Production (Thermogenesis) Proton_Leak->Heat_Production

Caption: this compound's role as a UCP1-independent mitochondrial uncoupler.

Data Presentation

Quantitative data on the absolute concentrations of this compound in adipose tissue are not extensively reported in the literature. However, studies have shown relative changes in its levels under different physiological conditions.

Table 1: Relative Abundance and Regulation of this compound and its Synthesizing Enzyme PM20D1 in Adipose Tissue

Condition Adipose Tissue Type Analyte Change in Level/Expression Species Reference
Cold ExposureBrown Adipose Tissue (BAT)PM20D1 mRNAIncreasedMouse
Cold ExposurePlasmaN-acyl amino acidsElevatedMouse
Diet-Induced ObesityWhite Adipose Tissue (WAT)Thermogenic N-acyl amino acidsData not availableMouse
Genetic Variation (BALB/c vs. C57BL/6)Brown and White Adipose TissuePm20d1 mRNAHigher in BALB/cMouse

Note: Specific quantitative values for this compound concentrations in adipose tissue are a current gap in the literature and require further investigation.

Experimental Protocols

Quantification of this compound in Adipose Tissue by LC-MS/MS

This protocol is adapted from general methods for lipid and N-acyl amino acid extraction and analysis from adipose tissue.

Objective: To extract and quantify the concentration of this compound from adipose tissue samples.

Materials:

  • Adipose tissue (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., d8-N-arachidonoyl glycine or a custom synthesized deuterated this compound)

  • UPLC-MS/MS system

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen adipose tissue.

    • Homogenize the tissue in a 2:1 chloroform:methanol solution (v/v) at a ratio of 1 mL solvent per 10 mg of tissue.

    • Add the internal standard to the homogenization mixture.

  • Lipid Extraction (Folch Method):

    • Vortex the homogenate vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution.

    • Vortex again for 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound and the internal standard.

Start Adipose Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Extract Folch Lipid Extraction Add_IS->Extract Dry Dry Under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for LC-MS/MS quantification of this compound.

Mitochondrial Respiration Assay in Adipocytes

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in cultured adipocytes.

Objective: To assess the impact of this compound on the oxygen consumption rate (OCR) and determine its mitochondrial uncoupling activity.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes) in a Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF assay medium

Procedure:

  • Cell Culture: Seed and differentiate adipocytes in a Seahorse XF cell culture microplate.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cells at 37°C in a non-CO2 incubator for one hour.

  • Compound Loading:

    • Prepare this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.

    • Load the compounds into the appropriate ports of the Seahorse XF sensor cartridge.

  • Seahorse XF Analysis:

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay, which will measure the basal OCR, followed by sequential injections of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A to determine the effects on proton leak, maximal respiration, and non-mitochondrial respiration.

Start Differentiated Adipocytes in Seahorse Plate Prepare Prepare Cells in Assay Medium Start->Prepare Load Load Compounds into Sensor Cartridge Prepare->Load Run Run Seahorse XF Assay Load->Run Analyze Analyze OCR Data Run->Analyze

Caption: Workflow for mitochondrial respiration assay using a Seahorse XF Analyzer.

Lipolysis Assay in Primary Adipocytes

This protocol measures the release of glycerol from adipocytes as an indicator of lipolysis.

Objective: To determine if this compound affects basal or stimulated lipolysis in primary adipocytes.

Materials:

  • Isolated primary adipocytes

  • Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA and 5.5 mM glucose

  • This compound

  • Isoproterenol (as a positive control for stimulated lipolysis)

  • Glycerol assay kit

Procedure:

  • Adipocyte Preparation:

    • Isolate primary adipocytes from adipose tissue by collagenase digestion.

    • Wash the isolated adipocytes with KRBH buffer.

  • Incubation:

    • Incubate a known amount of adipocytes in KRBH buffer with or without this compound at various concentrations.

    • For stimulated lipolysis, add isoproterenol to the incubation mixture.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sample Collection:

    • At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes) by carefully inserting a pipette tip through the adipocyte layer.

  • Glycerol Measurement:

    • Measure the glycerol concentration in the collected infranatant using a commercial glycerol assay kit according to the manufacturer's instructions. The absorbance is typically read at 540 nm.

  • Data Analysis:

    • Calculate the amount of glycerol released and normalize it to the amount of adipocytes used (e.g., per mg of lipid or per million cells).

Conclusion

This compound is a key lipokine produced by adipose tissue with significant implications for the regulation of energy metabolism. Its synthesis by PM20D1 and its function as a UCP1-independent mitochondrial uncoupler highlight a novel pathway for therapeutic intervention in obesity and related metabolic disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biology of this compound and to explore its potential as a therapeutic target. Future research should focus on elucidating the specific signaling pathways it governs in different adipose depots and on obtaining precise quantitative data of its levels in various physiological and pathological states.

References

An In-depth Technical Guide on the Interaction of N-oleoyl Leucine with Mitochondrial Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine (NOL), an endogenous N-acyl amino acid synthesized by the enzyme PM20D1, has emerged as a significant modulator of mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and mitochondrial proteins. It delves into the molecular mechanisms of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, metabolism, and drug discovery.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of human diseases. Mitochondrial uncoupling, a process that dissipates the proton motive force to produce heat instead of ATP, is a key therapeutic target for metabolic disorders. This compound has been identified as an endogenous uncoupling agent, offering a potential physiological mechanism for regulating energy expenditure.[1] This guide explores the direct interactions of NOL with mitochondrial proteins that mediate its uncoupling effect.

Molecular Mechanism of Action

This compound is an N-acyl amide produced by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1).[1] It functions as a mitochondrial uncoupler, increasing respiration in a manner that can be independent of the well-known Uncoupling Protein 1 (UCP1). The primary mitochondrial proteins implicated in the action of this compound are:

  • Uncoupling Protein 1 (UCP1): Found predominantly in brown and beige adipose tissue, UCP1 is a key mediator of non-shivering thermogenesis. Some studies suggest that N-acyl amino acids, including this compound, can activate UCP1 in a manner similar to fatty acids, contributing to mitochondrial uncoupling in brown adipose tissue mitochondria.[2]

  • Adenine Nucleotide Translocator (ANT): These inner mitochondrial membrane proteins are responsible for the exchange of ADP and ATP. Certain isoforms, particularly ANT2, have been proposed to be activated by N-acyl amino acids, leading to proton leak and uncoupling in tissues like the liver.[2]

It is important to note that there are conflicting findings regarding the necessity of UCP1 and ANT for this compound-induced uncoupling. Some research indicates that in human adipocytes, the uncoupling effect of this compound is independent of both UCP1 and ANT. This suggests the existence of alternative or additional mitochondrial targets for this compound.

Quantitative Data on this compound Interactions

A critical aspect of understanding the interaction of this compound with mitochondrial proteins is the quantitative characterization of these interactions, such as binding affinity (Kd). At present, there is a notable lack of publicly available, direct binding affinity data for this compound with its putative mitochondrial protein targets, UCP1 and ANT. The primary evidence for their interaction is derived from functional assays that measure the downstream effect of uncoupling. The table below summarizes the available functional data.

CompoundMitochondrial Protein Target(s)Cell/Tissue TypeObserved EffectConcentration for EffectCitation
This compoundUCP1Brown Adipose Tissue MitochondriaActivation of uncouplingNot specified[2]
This compoundANT2Liver MitochondriaActivation of uncouplingNot specified
This compoundUCP1 and ANT independentHuman AdipocytesInduction of uncoupled respiration>25 µM (viability reduced)

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitochondrial Uncoupling

The proposed signaling pathway for this compound's action on mitochondria involves its synthesis by PM20D1, followed by its interaction with inner mitochondrial membrane proteins to induce proton leak. The exact downstream signaling events following this uncoupling are still under investigation but are expected to impact cellular energy homeostasis.

NOL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion PM20D1 PM20D1 NOL_ext This compound PM20D1->NOL_ext Fatty Acids Fatty Acids Fatty Acids->PM20D1 Leucine Leucine Leucine->PM20D1 NOL_int This compound NOL_ext->NOL_int Transport NOL_mito This compound NOL_int->NOL_mito Uptake UCP1 UCP1 Proton_Leak Proton Leak UCP1->Proton_Leak Induces ANT ANT ANT->Proton_Leak Induces Heat_Production Heat_Production Proton_Leak->Heat_Production Results in NOL_mito->UCP1 Interaction NOL_mito->ANT Interaction

Caption: Proposed signaling pathway of this compound-induced mitochondrial uncoupling.

Experimental Workflow for Identifying Mitochondrial Targets of this compound

A key experimental approach to definitively identify the mitochondrial protein targets of this compound is photoaffinity labeling coupled with mass spectrometry. This technique involves a chemically modified version of this compound that can be covalently cross-linked to its binding partners upon photoactivation.

Photoaffinity_Labeling_Workflow Start Start Synthesize_Probe Synthesize this compound Photoaffinity Probe Start->Synthesize_Probe Isolate_Mitochondria Isolate Mitochondria Start->Isolate_Mitochondria Incubate Incubate Probe with Mitochondria Synthesize_Probe->Incubate Isolate_Mitochondria->Incubate UV_Irradiation UV Irradiation (Cross-linking) Incubate->UV_Irradiation Lyse_Mitochondria Lyse Mitochondria & Solubilize Proteins UV_Irradiation->Lyse_Mitochondria Enrich_Probe Enrich Probe-Protein Complexes Lyse_Mitochondria->Enrich_Probe Proteolysis Proteolysis (e.g., Trypsin) Enrich_Probe->Proteolysis MS_Analysis LC-MS/MS Analysis Proteolysis->MS_Analysis Identify_Proteins Identify Cross-linked Mitochondrial Proteins MS_Analysis->Identify_Proteins End End Identify_Proteins->End

Caption: Workflow for photoaffinity labeling to identify mitochondrial targets of this compound.

Detailed Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured mammalian cells for subsequent protein interaction studies.

Materials:

  • Cell culture flasks of confluent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest cultured cells by trypsinization or scraping.

  • Wash the cell pellet with ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer containing protease inhibitors.

  • Allow cells to swell on ice for 15-20 minutes.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor with a microscope).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction). The resulting pellet is the mitochondrial fraction.

  • Wash the mitochondrial pellet by resuspending in Mitochondria Isolation Buffer and repeating the 10,000 x g centrifugation step.

  • Resuspend the final mitochondrial pellet in an appropriate buffer for downstream applications.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial oxygen consumption rate (OCR), a key indicator of mitochondrial uncoupling.

Materials:

  • Seahorse XF96 or XFe96 cell culture microplates

  • Cultured cells of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

  • Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds and the this compound solutions.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay.

  • Measure the basal OCR.

  • Inject this compound and measure the change in OCR to determine its effect on mitochondrial respiration. An increase in OCR after oligomycin treatment is indicative of uncoupling.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Generalized Protocol for Photoaffinity Labeling

This protocol provides a general framework for using a photoaffinity probe of this compound to identify its mitochondrial binding partners.

Materials:

  • This compound photoaffinity probe (containing a photoreactive group like a diazirine or benzophenone, and a reporter tag like an alkyne or biotin)

  • Isolated mitochondria (from Protocol 5.1)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer with detergents (e.g., RIPA buffer)

  • Affinity resin for enrichment (e.g., streptavidin beads for a biotin tag, or azide-functionalized beads for an alkyne tag via click chemistry)

  • Mass spectrometer

Procedure:

  • Incubate the isolated mitochondria with the this compound photoaffinity probe in the dark at 4°C for a predetermined time to allow for binding.

  • As a negative control, perform a parallel incubation with an excess of unmodified this compound to compete for binding sites.

  • Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Lyse the mitochondria using a strong lysis buffer to solubilize all proteins.

  • Enrich the probe-protein complexes using an appropriate affinity resin.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the resin.

  • Perform in-solution or on-bead proteolytic digestion (e.g., with trypsin) to generate peptides.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that were specifically labeled with the this compound probe by comparing the results from the probe-treated and competitor-treated samples.

Conclusion and Future Directions

This compound is a promising endogenous molecule with the potential to modulate mitochondrial bioenergetics. Its interaction with mitochondrial proteins, leading to uncoupling, presents an exciting avenue for therapeutic intervention in metabolic diseases. While UCP1 and ANT have been identified as potential targets, further research is required to elucidate the precise molecular interactions and to resolve the conflicting reports regarding their necessity. The application of advanced techniques such as photoaffinity labeling and quantitative proteomics will be crucial in definitively identifying all mitochondrial binding partners of this compound. Furthermore, obtaining quantitative binding data through biophysical methods like isothermal titration calorimetry or surface plasmon resonance will be essential for a complete understanding of its mechanism of action and for the rational design of novel therapeutics targeting mitochondrial function.

References

N-Oleoyl Leucine: A Comprehensive Technical Guide to its Role in Regulating Energy Expenditure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine (NOL) is an endogenous N-acyl amino acid synthesized by the enzyme peptidase M20 domain containing 1 (PM20D1). It has emerged as a significant regulator of energy homeostasis. This technical guide provides an in-depth overview of the core mechanisms by which NOL modulates energy expenditure. It details its function as a mitochondrial uncoupler, its interaction with key signaling pathways, and its physiological effects on metabolic parameters. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the fields of metabolism, obesity, and therapeutic development.

Introduction

The rising prevalence of obesity and associated metabolic disorders has intensified the search for endogenous molecules that regulate energy balance. N-acyl amino acids, a class of lipid signaling molecules, have garnered significant interest for their diverse biological activities. Among them, this compound, a conjugate of oleic acid and leucine, has been identified as a potent modulator of energy expenditure. Synthesized and secreted by the enzyme PM20D1, which is enriched in thermogenic adipocytes, NOL acts as a signaling molecule with promising therapeutic potential for metabolic diseases.[1] This guide will explore the synthesis, mechanism of action, and physiological effects of NOL, providing a detailed technical resource for the scientific community.

Biosynthesis and Metabolism

This compound is endogenously synthesized through the enzymatic activity of PM20D1. This enzyme catalyzes the bidirectional reaction of condensing fatty acids and amino acids to form N-acyl amino acids, as well as the reverse hydrolysis reaction.[1]

Enzymatic Synthesis by PM20D1

PM20D1, a secreted enzyme, is a key regulator of circulating N-acyl amino acid levels.[2] In vitro studies have demonstrated that purified recombinant mouse PM20D1 can catalyze the formation of this compound from oleic acid and leucine.[3] The enzyme exhibits bidirectional activity, also hydrolyzing N-acyl amino acids back to their constituent fatty acid and amino acid.[1]

Regulation of PM20D1

The expression of Pm20d1 is enriched in brown and beige adipocytes, and its levels are further induced by cold exposure, a stimulus for adaptive thermogenesis. This suggests a physiological link between thermogenic activity and the production of N-acyl amino acids like NOL.

Mechanism of Action: Mitochondrial Uncoupling

A primary mechanism through which this compound increases energy expenditure is by acting as a mitochondrial uncoupler. This process dissipates the proton motive force across the inner mitochondrial membrane, leading to the release of energy as heat rather than ATP synthesis.

UCP1-Independent Uncoupling

Notably, this compound has been shown to induce mitochondrial uncoupling independently of Uncoupling Protein 1 (UCP1), the canonical protein responsible for non-shivering thermogenesis in brown adipose tissue. This UCP1-independent mechanism suggests that NOL can promote energy expenditure in a wider range of tissues, not limited to those expressing UCP1. While NOL can activate UCP1 in brown adipose tissue mitochondria, its ability to uncouple respiration in other cell types, such as muscle cells and in liver mitochondria, points to a broader mechanism of action, possibly involving other mitochondrial carriers like the adenine nucleotide translocators.

Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of key metabolic signaling pathways, primarily involving PPARα and potentially other pathways influenced by its constituent molecules, oleic acid and leucine.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid catabolism. Activation of PPARα by NOL leads to an upregulation of genes involved in fatty acid β-oxidation, thereby promoting the burning of fats for energy.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOL_ext This compound NOL_cyt This compound NOL_ext->NOL_cyt Transport PPARa_cyt PPARα NOL_cyt->PPARa_cyt Binds & Activates PPARa_RXR_cyt PPARα-RXR Heterodimer PPARa_cyt->PPARa_RXR_cyt RXR_cyt RXR RXR_cyt->PPARa_RXR_cyt PPARa_RXR_nuc PPARα-RXR Heterodimer PPARa_RXR_cyt->PPARa_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds Transcription Transcription PPRE->Transcription FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) Transcription->FAO_Genes Upregulates

NOL activates the PPARα signaling pathway.
Leucine-Mediated mTOR Signaling

As a leucine conjugate, this compound may also influence pathways regulated by leucine. Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Activation of mTORC1 can promote protein synthesis and influence energy homeostasis.

mTOR_Signaling Leucine Leucine (from NOL) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inactivates) Energy_Homeostasis Energy Homeostasis mTORC1->Energy_Homeostasis Regulates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active)

Leucine component of NOL can activate mTOR signaling.

Physiological Effects on Energy Expenditure

Administration of this compound in preclinical models has demonstrated significant effects on whole-body energy metabolism and body composition.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

In studies using mouse models of diet-induced obesity, intraperitoneal administration of this compound has been shown to increase energy expenditure, reduce body weight, and decrease fat mass. These effects are accompanied by improvements in glucose homeostasis.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

ParameterTreatment GroupChange from ControlReference
Body Weight This compound (i.p.)↓ (up to 32% reduction in weight gain)
Fat Mass This compound (i.p.)↓ (25% decrease in adiposity)
Energy Expenditure This compound (i.p.)
Glucose Tolerance This compound (i.p.)Improved
Plasma Cholesterol This compound (i.p.)↓ (Total and LDL cholesterol)

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, typically 6-8 weeks old.

  • Diet: High-fat diet (HFD), often with 45-60% of calories derived from fat. A standard chow diet is used for the control group.

  • Duration: Mice are fed the HFD for a period of 8-16 weeks to induce obesity and insulin resistance.

  • NOL Administration: this compound is typically dissolved in a vehicle such as a mixture of ethanol, Tween-80, and saline, and administered via intraperitoneal (i.p.) injection. Dosing regimens may vary, for example, daily injections for a specified number of days.

  • Parameters Monitored: Body weight, food intake, body composition (using techniques like DEXA or MRI), energy expenditure (via indirect calorimetry), glucose and insulin tolerance tests.

DIO_Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Diet High-Fat Diet (HFD) vs. Chow Diet (8-16 weeks) Acclimatization->Diet Treatment NOL Administration (i.p. injection) vs. Vehicle Diet->Treatment Monitoring Metabolic Monitoring - Body Weight - Food Intake - Energy Expenditure Treatment->Monitoring Analysis Terminal Analysis - Glucose Tolerance - Tissue Collection Monitoring->Analysis End End Analysis->End

Workflow for a diet-induced obesity mouse study.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells to assess mitochondrial uncoupling by this compound.

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts, primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: The day of the assay, replace the growth medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator.

  • Compound Injection: A Seahorse XF Analyzer is used to measure OCR in real-time. This compound is injected into the wells at a desired concentration. A vehicle control is also included.

  • Mitochondrial Stress Test: To further characterize mitochondrial function, a mitochondrial stress test can be performed following NOL treatment. This involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Analysis: Changes in OCR following NOL injection indicate its effect on mitochondrial respiration. An increase in OCR that is not coupled to ATP production is indicative of mitochondrial uncoupling.

Seahorse_Workflow Cell_Seeding Seed cells in XF microplate Medium_Exchange Replace with assay medium Cell_Seeding->Medium_Exchange Incubation Incubate (non-CO2) Medium_Exchange->Incubation Assay_Start Start Seahorse Assay (Measure Basal OCR) Incubation->Assay_Start NOL_Injection Inject this compound or Vehicle Assay_Start->NOL_Injection OCR_Measurement Measure OCR change NOL_Injection->OCR_Measurement Mito_Stress_Test Optional: Mitochondrial Stress Test (Oligomycin, FCCP, Rot/AA) OCR_Measurement->Mito_Stress_Test Data_Analysis Analyze OCR data Mito_Stress_Test->Data_Analysis

Workflow for a Seahorse mitochondrial respiration assay.
PPARα Transcriptional Activation Assay

This assay is used to determine if this compound can activate the transcriptional activity of PPARα.

  • Cell Line: A suitable cell line, such as HEK293T or HepG2, is used.

  • Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for human or mouse PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After transfection, cells are treated with this compound at various concentrations. A known PPARα agonist (e.g., WY-14643) is used as a positive control, and a vehicle is used as a negative control.

  • Luciferase Assay: After an incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. An increase in the normalized luciferase activity in NOL-treated cells compared to the vehicle control indicates activation of PPARα transcriptional activity.

Conclusion and Future Directions

This compound is a key endogenous lipid that regulates energy expenditure through UCP1-independent mitochondrial uncoupling and activation of the PPARα signaling pathway. Its synthesis by PM20D1 in thermogenic adipocytes highlights a novel link between these specialized cells and systemic energy metabolism. The beneficial effects of NOL on body weight, adiposity, and glucose homeostasis in preclinical models underscore its potential as a therapeutic target for obesity and related metabolic disorders.

Future research should focus on elucidating the precise molecular mechanisms of NOL-induced mitochondrial uncoupling, identifying its specific cellular transporters and receptors, and further exploring its downstream signaling pathways. Moreover, the development of stable and orally bioavailable NOL analogs could pave the way for novel therapeutic strategies to combat metabolic diseases. A deeper understanding of the regulation of PM20D1 and the physiological roles of other N-acyl amino acids will also be crucial in harnessing the full therapeutic potential of this fascinating class of signaling lipids.

References

The Role of N-Oleoyl Leucine in Thermogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine, an endogenous N-acyl amino acid, has emerged as a significant regulator of energy metabolism, with a pronounced role in promoting thermogenesis. Synthesized by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), this compound functions as a mitochondrial uncoupler, dissipating the proton gradient to generate heat. This technical guide provides an in-depth analysis of the current understanding of this compound's role in thermogenesis, detailing its mechanism of action, relevant signaling pathways, and key experimental findings. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway for metabolic diseases.

Introduction

The rising prevalence of obesity and associated metabolic disorders has intensified the search for novel therapeutic strategies to increase energy expenditure. Brown and beige adipose tissues, specialized for non-shivering thermogenesis, have become attractive targets. A key player in this process is Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to produce heat. However, recent discoveries have highlighted UCP1-independent thermogenic mechanisms. One such pathway involves N-acyl amino acids, a class of signaling lipids, with this compound being a prominent member. This document will provide a comprehensive overview of the synthesis, mechanism of action, and physiological effects of this compound in the context of thermogenesis.

Biosynthesis of this compound by PM20D1

This compound is synthesized through the condensation of oleic acid and leucine, a reaction catalyzed by the enzyme PM20D1. PM20D1 is a secreted, bidirectional enzyme, capable of both synthesizing and hydrolyzing N-acyl amino acids.[1][2] Its expression is enriched in UCP1-positive adipocytes and is inducible by cold exposure.[1]

PM20D1 Enzymatic Activity
  • Synthesis: PM20D1 catalyzes the formation of an amide bond between the carboxyl group of a fatty acid and the amino group of an amino acid. The enzyme shows a preference for long-chain fatty acids like oleic acid and amino acids with large, hydrophobic side chains such as leucine and phenylalanine.[1][2]

  • Hydrolysis: PM20D1 also exhibits hydrolase activity, cleaving N-acyl amino acids back into their constituent fatty acid and amino acid. The balance between its synthase and hydrolase activities is crucial for regulating the circulating levels of N-acyl amino acids.

Mechanism of Action in Thermogenesis

This compound induces thermogenesis primarily by acting as a mitochondrial uncoupler. This process involves the dissipation of the proton motive force across the inner mitochondrial membrane, uncoupling it from ATP synthesis and releasing the stored energy as heat. The precise mechanism is a subject of ongoing research, with evidence supporting both UCP1-dependent and UCP1-independent pathways.

UCP1-Independent Mitochondrial Uncoupling

A significant body of evidence suggests that this compound can induce mitochondrial uncoupling independently of UCP1. This is a crucial finding as it presents a potential therapeutic avenue for increasing energy expenditure even in individuals with low UCP1 activity.

One proposed mechanism for UCP1-independent uncoupling involves the adenine nucleotide translocase (ANT) , an abundant protein in the inner mitochondrial membrane responsible for exchanging ADP and ATP. It is hypothesized that this compound, similar to long-chain fatty acids, can interact with ANT, inducing a conformational change that facilitates proton transport across the inner mitochondrial membrane.

Potential UCP1-Dependent Effects

Conversely, some studies suggest that the thermogenic effects of N-acyl amino acids, including this compound, are comparable to those of conventional fatty acids and may involve the activation of UCP1 in brown adipose tissue. Fatty acids are known activators of UCP1, and it is plausible that this compound, or its hydrolysis product oleic acid, could directly interact with and activate UCP1. Further research, particularly in UCP1 knockout models, is necessary to fully dissect the UCP1-dependent and -independent actions of this compound.

Signaling Pathways

The signaling cascades initiated by this compound leading to thermogenesis are not fully elucidated. However, based on current knowledge of mitochondrial uncoupling and adipocyte metabolism, a putative signaling network can be proposed.

N_Oleoyl_Leucine_Signaling cluster_synthesis Biosynthesis cluster_action Mitochondrial Action cluster_membrane Inner Mitochondrial Membrane cluster_outcome Cellular Outcome Oleic Acid Oleic Acid PM20D1 PM20D1 Oleic Acid->PM20D1 Leucine Leucine Leucine->PM20D1 This compound This compound PM20D1->this compound Synthesis This compound->PM20D1 Hydrolysis Mitochondrion Mitochondrion ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Activates (UCP1-independent) UCP1 UCP1 This compound->UCP1 Activates (UCP1-dependent, potential) H_gradient Proton Gradient (Δp) ANT->H_gradient Dissipates Heat Heat UCP1->H_gradient Dissipates ETC Electron Transport Chain ETC->H_gradient Pumps H+ ATP_Synthase ATP_Synthase H_gradient->ATP_Synthase Drives ATP Synthesis ATP_synthesis ↓ ATP Synthesis Thermogenesis Thermogenesis Heat->Thermogenesis

Putative Signaling Pathway of this compound in Thermogenesis.

Experimental Evidence and Quantitative Data

In vivo and in vitro studies have provided quantitative data on the effects of this compound and its synthesizing enzyme, PM20D1.

In Vivo Studies in Mice
ParameterModelTreatmentDurationOutcomeReference
Body Weight Diet-Induced Obese MiceThis compound (25 mg/kg, i.p.)10 days↓ Body weight, preferentially ↓ fat massLong, J.Z., et al. (2016)
Food Intake Diet-Induced Obese MiceThis compound (25 mg/kg, i.p.)10 days↓ Food intakeLong, J.Z., et al. (2016)
Oxygen Consumption (VO2) Diet-Induced Obese MiceThis compound (25 mg/kg, i.p.)Acute↑ VO2Long, J.Z., et al. (2016)
Glucose Homeostasis Diet-Induced Obese MiceThis compound (25 mg/kg, i.p.)-Improved glucose toleranceLong, J.Z., et al. (2016)
UCP1 mRNA Expression C57BL/6J MiceLeucine-deficient diet7 days↑ UCP1 mRNA in Brown Adipose TissueCheng, Y., et al. (2010)
Oxygen Consumption in BAT C57BL/6J MiceLeucine-deficient diet7 days↑ Basal and oleate-stimulated O2 consumptionCheng, Y., et al. (2010)
In Vitro Studies
ParameterCell/Tissue TypeTreatmentOutcomeReference
Mitochondrial Respiration Isolated MitochondriaThis compoundUncouples mitochondrial respiration (UCP1-independent)Long, J.Z., et al. (2016)
Mitochondrial Mass C2C12 MyocytesLeucine (0.5 mM)↑ 30% mitochondrial massSun, X., & Zemel, M. B. (2009)
Oxygen Consumption C2C12 MyocytesLeucine (0.5 mM)↑ Oxygen consumptionSun, X., & Zemel, M. B. (2009)
Thermogenic Gene Expression C2C12 MyocytesLeucine (0.5 mM)↑ UCP3, PGC-1α, NRF-1 mRNA expressionSun, X., & Zemel, M. B. (2009)

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for N-acylation of amino acids.

Synthesis_Workflow Start Start Dissolve_Leucine Dissolve L-Leucine in aqueous NaOH (1-2 M) Start->Dissolve_Leucine Cool Cool to 0°C (Ice Bath) Dissolve_Leucine->Cool Add_Oleoyl_Chloride Slowly add Oleoyl Chloride in an organic solvent (e.g., THF) Cool->Add_Oleoyl_Chloride Stir Stir at room temperature (1-2 hours) Add_Oleoyl_Chloride->Stir Acidify Acidify with HCl to pH 2-3 Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Purify Dry organic layer and purify by chromatography Extract->Dry_Purify End End Dry_Purify->End

Workflow for the Synthesis of this compound.

Materials:

  • L-Leucine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-leucine in a 1-2 M aqueous solution of NaOH in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of oleoyl chloride in THF to the stirred leucine solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0°C and acidify to pH 2-3 with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography.

In Vitro PM20D1 Enzymatic Assay

Materials:

  • Recombinant PM20D1 (0.5 µg)

  • This compound (100 µM) for hydrolysis assay

  • Oleic acid (1 mM) and Leucine (1 mM) for synthesis assay

  • Phosphate-buffered saline (PBS)

  • Chloroform:Methanol (2:1)

Procedure:

  • Hydrolysis Assay: Incubate recombinant PM20D1 with 100 µM this compound in PBS for 1 hour at 37°C.

  • Synthesis Assay: Incubate recombinant PM20D1 with 1 mM oleic acid and 1 mM leucine in PBS for 1 hour at 37°C.

  • Terminate the reactions by adding 400 µl of 2:1 chloroform:methanol.

  • Analyze the lipid and aqueous phases by liquid chromatography-mass spectrometry (LC-MS) to quantify the substrate and product.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This is a general protocol that can be adapted for studying the effects of this compound on cellular respiration.

Seahorse_Workflow Start Start Seed_Cells Seed cells (e.g., C2C12) in Seahorse XF plate Start->Seed_Cells Equilibrate Equilibrate plate in CO2-free incubator Seed_Cells->Equilibrate Measure_Basal_OCR Measure basal Oxygen Consumption Rate (OCR) Equilibrate->Measure_Basal_OCR Inject_NOL Inject this compound (or vehicle) Measure_Basal_OCR->Inject_NOL Measure_OCR_1 Measure OCR Inject_NOL->Measure_OCR_1 Inject_Oligomycin Inject Oligomycin (ATP synthase inhibitor) Measure_OCR_1->Inject_Oligomycin Measure_OCR_2 Measure OCR (Proton leak) Inject_Oligomycin->Measure_OCR_2 Inject_FCCP Inject FCCP (Uncoupler) Measure_OCR_2->Inject_FCCP Measure_OCR_3 Measure OCR (Maximal respiration) Inject_FCCP->Measure_OCR_3 Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III inhibitors) Measure_OCR_3->Inject_Rot_AA Measure_OCR_4 Measure OCR (Non-mitochondrial respiration) Inject_Rot_AA->Measure_OCR_4 Analyze_Data Analyze data to determine effects on mitochondrial function Measure_OCR_4->Analyze_Data End End Analyze_Data->End

Seahorse XF Analyzer Experimental Workflow.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, cartridges)

  • Adherent cells (e.g., C2C12 myotubes, differentiated adipocytes)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture plate and allow them to adhere and/or differentiate.

  • On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a CO2-free incubator at 37°C for 1 hour.

  • Load the sensor cartridge with this compound (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

  • The instrument will measure the basal oxygen consumption rate (OCR), followed by sequential injections of the compounds and subsequent OCR measurements to determine the effects of this compound on basal respiration, ATP production, proton leak, and maximal respiration.

Conclusion and Future Directions

This compound is a promising endogenous molecule with significant thermogenic potential. Its ability to induce UCP1-independent mitochondrial uncoupling makes it an attractive target for the development of novel therapeutics for obesity and related metabolic diseases. However, several key questions remain to be addressed:

  • The precise molecular mechanism of UCP1-independent uncoupling by this compound, including its direct interaction with the adenine nucleotide translocase, needs to be definitively established.

  • The relative contributions of UCP1-dependent and -independent mechanisms to the overall thermogenic effect of this compound in different adipose tissue depots require further investigation.

  • The downstream signaling pathways activated by this compound, including its potential interplay with PKA signaling, need to be elucidated.

  • Long-term studies on the efficacy and safety of administering this compound or modulating PM20D1 activity are necessary to validate its therapeutic potential.

Addressing these questions will provide a more complete understanding of the role of this compound in thermogenesis and pave the way for the development of innovative treatments for metabolic disorders.

References

Foundational Research on N-Acyl Amino Acid Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids (NAAs) are a large and diverse class of endogenous lipid signaling molecules that have garnered significant interest in the scientific community. Structurally analogous to the well-characterized endocannabinoids, NAAs are implicated in a wide array of physiological processes, including pain, inflammation, and metabolic regulation, making them promising targets for therapeutic intervention.[1][2][3][4] This technical guide provides a comprehensive overview of the foundational research on NAA signaling pathways, with a focus on their biosynthesis, degradation, and interaction with cellular receptors.

Biosynthesis and Degradation of N-Acyl Amino Acids

The cellular levels of NAAs are meticulously controlled by a balance between their synthesis and degradation.[5] The diverse family of NAAs, which can be formed from various fatty acids and amino acids, are synthesized through several key enzymatic pathways.

Biosynthesis:

  • Direct Condensation: This pathway involves the direct formation of an amide bond between a fatty acid (or its CoA derivative) and an amino acid. This reaction is catalyzed by enzymes such as cytochrome c and glycine N-acyltransferase-like (GLYATL) enzymes.

  • Oxidative Metabolism of N-Acylethanolamines: A prominent example is the conversion of the endocannabinoid anandamide (N-arachidonoyl ethanolamine) to N-arachidonoyl glycine (NAGly).

  • Peptidase M20 Domain-Containing 1 (PM20D1): This enzyme exhibits bidirectional activity, capable of both synthesizing and hydrolyzing certain NAAs.

Degradation:

The primary enzyme responsible for the breakdown of NAAs is the Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAs, releasing the constituent fatty acid and amino acid.

Signaling Pathways of N-Acyl Amino Acids

NAAs exert their biological effects by interacting with a variety of molecular targets, most notably G protein-coupled receptors (GPCRs). Different NAAs exhibit distinct receptor affinities and can trigger diverse downstream signaling cascades.

N-Arachidonoyl Glycine (NAGly) Signaling

N-arachidonoyl glycine (NAGly) is one of the most extensively studied NAAs and has been shown to interact with multiple GPCRs, including GPR18 and GPR92.

  • GPR18 Signaling: The interaction between NAGly and GPR18 is complex and subject to some debate in the scientific literature. However, several studies suggest that NAGly activates GPR18, which can couple to both Gαi/o and Gαq proteins. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Coupling to Gαq initiates the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium.

  • GPR92 Signaling: NAGly has also been identified as a ligand for GPR92 (also known as LPA5). Activation of GPR92 by NAGly primarily couples to the Gαq/11 signaling pathway, stimulating downstream effector systems.

NAGly Signaling Pathways NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR92 GPR92 NAGly->GPR92 G_alpha_io Gαi/o GPR18->G_alpha_io G_alpha_q Gαq GPR18->G_alpha_q G_alpha_q11 Gαq/11 GPR92->G_alpha_q11 AC Adenylyl Cyclase G_alpha_io->AC inhibition PLC Phospholipase C (PLC) G_alpha_q->PLC G_alpha_q11->PLC cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

NAGly Signaling Pathways.
N-Oleoyl Ethanolamine (OEA) and GPR119 Signaling

N-Oleoyl ethanolamine (OEA) is an NAA that has been identified as an endogenous ligand for GPR119, a GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 by OEA is coupled to the Gαs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This signaling pathway is crucial for glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

OEA_GPR119_Signaling OEA N-Oleoyl Ethanolamine (OEA) GPR119 GPR119 OEA->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC activation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion

OEA GPR119 Signaling Pathway.
Neuroprotective Signaling of N-Acyl Amino Acids

Several NAAs have demonstrated neuroprotective properties. For instance, N-stearoyl-L-tyrosine has been shown to protect against cerebral ischemia and inhibit the senescence of neural stem/progenitor cells through the activation of the cannabinoid receptor 2 (CB2). Similarly, N-linoleyltyrosine exerts neuroprotective effects in models of Alzheimer's disease, also mediated by cannabinoid receptors, and involves the induction of autophagy.

Quantitative Data on N-Acyl Amino Acid Signaling

The following tables summarize key quantitative data for the interaction of select NAAs with their receptors and their endogenous concentrations in various tissues.

N-Acyl Amino AcidReceptorAssay TypeValue (EC50)Reference
Oleoylethanolamine (OEA)GPR119cAMP Elevation~9 nM
PalmitoleoylethanolamineGPR119cAMP Elevation~10 nM
Linoleylethanolamine (LEA)GPR119cAMP Elevation~10 nM
2-Oleoylglycerol (2-OG)GPR119cAMP Elevation>1 µM
N-Acyl Amino AcidTissueConcentration (pmol/g wet tissue)Reference
N-arachidonoyl glycineRat Brain0.26 - 333
N-stearoyl tyrosineRat Brain~0.2
N-palmitoyl threonineRat Brain~69
N-acyl serinesRat Brain35 - 58
N-acyl glutamic acidsRat Brain12 - 16

Experimental Protocols

Lipidomics Analysis of N-Acyl Amino Acids by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of NAAs from biological samples.

Lipidomics_Workflow Sample_Homogenization Sample Homogenization (e.g., tissue, cells) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Homogenization->Lipid_Extraction Solid_Phase_Extraction Solid-Phase Extraction (SPE) (for sample cleanup and enrichment) Lipid_Extraction->Solid_Phase_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (separation and detection) Solid_Phase_Extraction->LC_MS_MS_Analysis Data_Analysis Data Analysis (quantification and identification) LC_MS_MS_Analysis->Data_Analysis

General Lipidomics Workflow for NAA Analysis.

Procedure:

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer, often on ice to prevent degradation.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (Folch method) to separate lipids from other cellular components. To prevent oxidation, it is advisable to flush samples with an inert gas like argon.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract and enrich for NAAs using a solid-phase extraction column.

  • LC-MS/MS Analysis: Separate the NAA species using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). A gradient of solvents is typically used for the LC separation.

  • Data Analysis: Identify and quantify individual NAA species by comparing their retention times and fragmentation patterns to synthetic standards.

Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of an unlabeled NAA for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled NAA competitor

  • Binding buffer

  • Glass fiber filters

  • Vacuum manifold

  • Scintillation counter and scintillation cocktail

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled NAA competitor. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature need to be optimized for each specific receptor.

  • Filtration: Rapidly separate the membrane-bound radioligand from the free radioligand by filtering the incubation mixture through glass fiber filters using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Assay

This protocol describes a method to measure changes in intracellular cAMP levels upon GPCR activation, which is particularly useful for Gαs- and Gαi/o-coupled receptors.

Materials:

  • Cells expressing the GPCR of interest

  • NAA ligand

  • Forskolin (for Gαi/o-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells expressing the GPCR of interest in a multi-well plate and grow to the desired confluency.

  • Ligand Stimulation:

    • For Gαs-coupled receptors: Stimulate the cells with varying concentrations of the NAA ligand.

    • For Gαi/o-coupled receptors: Pre-treat the cells with forskolin to induce a baseline level of cAMP, then add varying concentrations of the NAA ligand to measure the inhibition of cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay format.

  • Data Analysis: Measure the signal using a plate reader and calculate the intracellular cAMP concentration based on a standard curve. Plot the cAMP concentration as a function of the NAA ligand concentration to determine the EC₅₀ or IC₅₀ value.

Calcium Mobilization Assay

This protocol outlines a fluorescence-based method to measure intracellular calcium mobilization, which is a hallmark of Gαq-coupled GPCR activation.

Materials:

  • Cells expressing the GPCR of interest (co-transfection with a promiscuous Gα protein like Gα16 or Gαqi5 can be used to couple any GPCR to the calcium signaling pathway)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • NAA ligand

  • Assay buffer (e.g., HBSS with HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's instructions. This usually involves incubating the cells with the dye for a specific period.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the ligand.

  • Ligand Injection and Measurement: Use the plate reader's injection system to add varying concentrations of the NAA ligand to the wells while simultaneously measuring the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response as a function of the ligand concentration to determine the EC₅₀ value.

References

Methodological & Application

Application Notes and Protocols for N-oleoyl Leucine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl leucine is an endogenous N-acyl amino acid that has garnered significant interest for its role in regulating energy metabolism and inflammation. It is generated by the enzyme PM20D1 and functions as an uncoupler of mitochondrial respiration, independent of uncoupling protein 1 (UCP1).[1][2] Research has demonstrated its potential therapeutic effects in metabolic disorders, showing that it can decrease body weight and fat mass, as well as improve glucose homeostasis in animal models.[1][2] Mechanistically, this compound activates peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, leading to the stimulation of fatty acid β-oxidation and the suppression of pro-inflammatory pathways.[3] These properties make this compound a compelling molecule for investigation in various cell culture models to elucidate its mechanism of action and explore its therapeutic potential.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reproducible results in cell culture experiments. Due to its lipophilic nature, it is poorly soluble in aqueous solutions.

PropertyValue
CAS Number 136560-76-4
Molecular Formula C₂₄H₄₅NO₃
Molecular Weight 395.6 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Stability ≥ 2 years at -20°C
Solubility DMSO: 12 mg/mLDMF: 10 mg/mLEthanol: 12 mg/mLEthanol:PBS (pH 7.2) (1:4): 0.2 mg/mL (200 µg/mL)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 3.956 mg of this compound for every 1 mL of DMSO.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of this compound powder. Add the corresponding volume of DMSO.

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Protocol for this compound Administration in Cell Culture

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile pipette tips and serological pipettes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.

  • Cell Adherence (for adherent cells): Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Note: The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Adherent cells: Carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • Suspension cells: Add the appropriate volume of the concentrated this compound working solution directly to the cell suspension in the culture vessel.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell viability assays, western blotting, or qPCR.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • MTT Addition: At the end of the this compound treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible.

  • Solubilization:

    • Adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

    • Suspension cells: Add 100 µL of solubilization solution directly to each well.

  • Reading: Gently pipette up and down to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells. Express cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

N_oleoyl_leucine_signaling_pathway cluster_membrane NOL This compound PPARa PPARα NOL->PPARa Activates Mitochondria Mitochondrial Uncoupling NOL->Mitochondria Induces PM Plasma Membrane RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression FAO Fatty Acid β-oxidation Gene_Expression->FAO Upregulates Inflammation Pro-inflammatory Pathways Gene_Expression->Inflammation Suppresses

Caption: Proposed signaling pathway of this compound.

experimental_workflow start Start prepare_stock Prepare this compound Stock Solution (Protocol 1) start->prepare_stock treat_cells Treat Cells with this compound and Vehicle Control (Protocol 2) prepare_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate downstream_analysis Downstream Analysis incubate->downstream_analysis viability Cell Viability Assay (e.g., MTT - Protocol 3) downstream_analysis->viability protein_analysis Protein Analysis (e.g., Western Blot) downstream_analysis->protein_analysis gene_expression Gene Expression Analysis (e.g., qPCR) downstream_analysis->gene_expression end End viability->end protein_analysis->end gene_expression->end

Caption: General experimental workflow for cell culture studies.

logical_relationship NOL This compound Cellular_Effects Cellular Effects NOL->Cellular_Effects Metabolic_Changes Metabolic Changes Cellular_Effects->Metabolic_Changes Anti_inflammatory Anti-inflammatory Response Cellular_Effects->Anti_inflammatory FAO Increased Fatty Acid β-oxidation Metabolic_Changes->FAO Mito_Uncoupling Mitochondrial Uncoupling Metabolic_Changes->Mito_Uncoupling Reduced_Inflam Reduced Pro-inflammatory Gene Expression Anti_inflammatory->Reduced_Inflam

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols: N-oleoyl Leucine Treatment in Adipocyte Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes mature into functional adipocytes capable of storing and releasing lipids. This process is a key area of research in understanding metabolic diseases such as obesity and type 2 diabetes. N-acyl amino acids, a class of endogenous signaling lipids, have emerged as potential modulators of various metabolic pathways. Among these, N-oleoyl leucine is of growing interest due to its potential role in lipid metabolism and inflammation.[1] While direct protocols for this compound in adipocyte differentiation are not extensively published, this document provides a comprehensive, representative protocol based on established adipogenesis assays and the known biological activities of related N-acyl amino acids and leucine.

These notes detail the in vitro treatment of preadipocyte cell lines (e.g., 3T3-L1) with this compound during induced differentiation. The provided protocols cover cell culture, differentiation induction, this compound treatment, and subsequent analysis of adipogenic markers and lipid accumulation.

Principle of the Assay

The protocol is based on the well-established method of inducing 3T3-L1 preadipocytes to differentiate into mature adipocytes using a hormonal cocktail.[2][3][4] The standard differentiation medium, often referred to as MDI, contains 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin. This compound is introduced into the culture medium at various stages of differentiation to assess its effect on the process. The extent of adipogenesis is then quantified by measuring intracellular lipid accumulation using Oil Red O staining and by analyzing the expression of key adipogenic transcription factors and markers, such as peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid-binding protein 4 (FABP4), via quantitative reverse transcription PCR (qRT-PCR).

Materials and Reagents

ReagentSupplierCatalog No.Storage
3T3-L1 PreadipocytesATCCCL-173Liquid Nitrogen
Dulbecco's Modified Eagle's Medium (DMEM), high glucoseGibco119650924°C
Bovine Calf Serum (BCS)ATCC30-2030-20°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879-20°C
DexamethasoneSigma-AldrichD4902Room Temperature
Insulin, human recombinantSigma-AldrichI92784°C
This compoundCayman Chemical10007949-20°C
Oil Red OSigma-AldrichO0625Room Temperature
IsopropanolSigma-AldrichI9516Room Temperature
Formaldehyde, 37% solutionSigma-AldrichF8775Room Temperature
RNA Extraction KitQiagen74104Room Temperature
cDNA Synthesis KitBio-Rad1708891-20°C
SYBR Green PCR Master MixBio-Rad1725121-20°C
Primers for qRT-PCR (PPARγ, C/EBPα, FABP4, housekeeping gene)Integrated DNA TechnologiesCustom-20°C

Experimental Protocols

3T3-L1 Preadipocyte Culture and Maintenance
  • Culture 3T3-L1 preadipocytes in Growth Medium (see table below) in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 70-80% confluency. Do not allow cells to become fully confluent during maintenance.

  • To passage, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in Growth Medium and seed into new flasks at a 1:10 or 1:15 dilution.

Adipocyte Differentiation Assay
  • Seed 3T3-L1 preadipocytes into 6-well or 12-well plates at a density that allows them to reach confluence.

  • Grow the cells in Growth Medium until they are 100% confluent.

  • Continue to culture the cells for an additional 2 days post-confluence (Day 0).

  • On Day 0, replace the Growth Medium with Differentiation Medium I (MDI) to induce differentiation.

  • On Day 3, replace the medium with Differentiation Medium II (containing insulin).

  • On Day 5, and every 2 days thereafter, replace the medium with Maintenance Medium.

  • Mature adipocytes with visible lipid droplets should be observable by Day 7-10.

This compound Treatment
  • Hypothetical Treatment Conditions: As there is no established protocol, it is recommended to perform a dose-response experiment with this compound at concentrations ranging from 1 µM to 25 µM. A vehicle control (e.g., DMSO or ethanol, depending on the solvent for this compound) should be included.

  • Treatment Timing: this compound can be added at different stages to investigate its effect on early or late differentiation.

    • Option A (Continuous Treatment): Add this compound to Differentiation Medium I, Differentiation Medium II, and the Maintenance Medium at each medium change.

    • Option B (Early Treatment): Add this compound only to Differentiation Medium I (Days 0-3).

    • Option C (Late Treatment): Add this compound starting from Day 5 in the Maintenance Medium.

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations in the respective differentiation or maintenance medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

  • Replace the medium in the respective wells with the this compound-containing medium or vehicle control medium according to the chosen treatment schedule.

Assessment of Adipocyte Differentiation
  • On Day 8-10 of differentiation, wash the cells twice with PBS.

  • Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.

  • Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol with water (typically a 6:4 ratio of stock to water) and filtering.

  • Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.

  • Remove the staining solution and wash the cells multiple times with water until the wash water is clear.

  • For qualitative analysis, visualize the stained lipid droplets under a microscope.

  • For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

  • On the desired day of analysis (e.g., Day 8), wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for adipogenic marker genes (PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

MediumComponents
Growth Medium DMEM, 10% Bovine Calf Serum, 1% Penicillin-Streptomycin
Differentiation Medium I (MDI) DMEM, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin
Differentiation Medium II DMEM, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 10 µg/mL Insulin
Maintenance Medium DMEM, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin
qRT-PCR Primers (Mus musculus)Forward Sequence (5'-3')Reverse Sequence (5'-3')
PPARγ GCGGATTCCTGTTGACAGAAGGGCTTGGTCTTCACGATCT
C/EBPα CAAGAACAGCAACGAGTACCGGTCACTGGTCAACTCCAGCAC
FABP4 AAGGTGAAGAGCATCATAACCCTTCACGCCTTTCATAACACATTCC
GAPDH AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post) Preadipocytes->Confluence Day0 Day 0: Induce with Differentiation Medium I (MDI + this compound) Confluence->Day0 Start Day3 Day 3: Change to Differentiation Medium II (Insulin + this compound) Day0->Day3 Day5 Day 5 onwards: Change to Maintenance Medium (every 2 days + this compound) Day3->Day5 Day8_10 Day 8-10 Day5->Day8_10 OilRedO Oil Red O Staining (Lipid Accumulation) Day8_10->OilRedO qRT_PCR qRT-PCR (Gene Expression) Day8_10->qRT_PCR

Caption: Experimental workflow for this compound treatment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOL This compound Receptor Putative Receptor (e.g., GPR120) NOL->Receptor Binds Leucine_metabolism Leucine Signaling (mTOR pathway) Receptor->Leucine_metabolism PPARa_activation PPARα Activation Receptor->PPARa_activation PPARg_CEBPa PPARγ / C/EBPα (Master Regulators) Leucine_metabolism->PPARg_CEBPa Modulates PPARa_activation->PPARg_CEBPa Cross-talk Adipogenic_genes Adipogenic Genes (FABP4, etc.) PPARg_CEBPa->Adipogenic_genes Transcription Adipogenesis Adipogenesis (Lipid Droplet Formation) Adipogenic_genes->Adipogenesis

Caption: Hypothesized signaling pathway of this compound.

Discussion and Expected Outcomes

This compound may influence adipocyte differentiation through several potential mechanisms. Leucine itself is known to activate the mTOR signaling pathway, which plays a role in adipogenesis. Additionally, related N-acyl amino acids have been shown to interact with cannabinoid receptors and other signaling pathways that can impact adipocyte function. One study suggests that this compound activates PPARα, a nuclear receptor involved in fatty acid oxidation. Activation of PPARα could potentially modulate the activity of PPARγ, the master regulator of adipogenesis.

Based on these potential mechanisms, treatment with this compound could result in either an enhancement or an inhibition of adipocyte differentiation. An increase in lipid accumulation and adipogenic gene expression would suggest a pro-adipogenic role, while a decrease would indicate an inhibitory effect. The timing of the treatment may also be critical, as the early and late stages of adipogenesis are regulated by different sets of transcription factors.

These protocols provide a framework for systematically investigating the effects of this compound on adipocyte differentiation. The results from these assays will contribute to a better understanding of the role of this novel lipid mediator in adipose tissue biology and its potential as a therapeutic target for metabolic diseases.

References

Application Notes and Protocols for Assessing Mitochondrial Respiration in Neurons with N-oleoyl leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a growing number of neurodegenerative diseases and neurological disorders. Consequently, therapeutic strategies aimed at preserving or enhancing neuronal mitochondrial function are of significant interest. N-oleoyl leucine, a lipid-conjugated amino acid, is an emerging molecule of interest for its potential to modulate cellular metabolism. These application notes provide a framework for assessing the effects of this compound on mitochondrial respiration in neuronal models. Due to the limited direct research on this compound's specific effects on neuronal mitochondria, the presented information is based on the known bioenergetic roles of its parent molecule, L-leucine, and the related compound, N-acetyl-L-leucine. L-leucine has been shown to enhance mitochondrial biogenesis and respiration, while N-acetyl-L-leucine upregulates mitochondrial proteins in neurons.[1] It is hypothesized that this compound may share some ofthese properties.

Postulated Signaling Pathway of this compound in Neurons

Based on the known mechanisms of L-leucine, this compound may influence mitochondrial function through the activation of the SIRT1-AMPK signaling pathway. This pathway is a critical regulator of cellular energy homeostasis and mitochondrial biogenesis.

NOL This compound SIRT1 SIRT1 NOL->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Co-activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis TFAM TFAM NRF1->TFAM Induces Expression TFAM->Mito_Biogenesis Mito_Respiration Increased Mitochondrial Respiration Mito_Biogenesis->Mito_Respiration

Caption: Postulated SIRT1-AMPK signaling pathway for this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data based on the known effects of L-leucine and N-acetyl-L-leucine on neuronal cells. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Cultured Neurons

Treatment GroupBasal OCR (pmol/min)ATP-linked OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control100 ± 575 ± 4200 ± 10100 ± 5
This compound (10 µM)120 ± 690 ± 5250 ± 12130 ± 7
This compound (50 µM)135 ± 7105 ± 6280 ± 15145 ± 8

Table 2: Effect of this compound on Mitochondrial and Cellular Health Parameters

Treatment GroupMitochondrial Mass (Relative Fluorescence Units)Mitochondrial Membrane Potential (TMRM Intensity)Cellular ATP Levels (µM)Cell Viability (%)
Vehicle Control1.0 ± 0.1100 ± 85.0 ± 0.395 ± 3
This compound (10 µM)1.3 ± 0.15115 ± 106.0 ± 0.494 ± 4
This compound (50 µM)1.5 ± 0.2125 ± 127.0 ± 0.592 ± 5

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of key mitochondrial respiration parameters in cultured neurons treated with this compound using an Agilent Seahorse XF Analyzer.[2]

Materials:

  • Cultured neurons (e.g., primary cortical neurons or iPSC-derived neurons)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Agilent Seahorse XF Analyzer

Workflow Diagram:

cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3: Seahorse Assay Seed_Cells Seed neurons onto Seahorse XF microplate Treat_Cells Treat cells with N-oleoyl leucine or vehicle Seed_Cells->Treat_Cells Incubate_Cells Incubate for desired time Treat_Cells->Incubate_Cells Change_Medium Change to assay medium Incubate_Cells->Change_Medium Hydrate_Cartridge Hydrate sensor cartridge Prepare_Assay_Medium Prepare assay medium Prepare_Assay_Medium->Change_Medium Equilibrate Equilibrate in CO2-free incubator Change_Medium->Equilibrate Run_Assay Run Mito Stress Test on Seahorse XF Analyzer Equilibrate->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

Procedure:

  • Cell Seeding: Seed neurons at an optimized density in a Seahorse XF Cell Culture Microplate pre-coated with an appropriate substrate (e.g., poly-L-lysine or laminin). Allow cells to adhere and differentiate for the desired period.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). On the day of treatment, dilute the stock solution in culture medium to the final desired concentrations. Replace the medium in the wells with the treatment or vehicle control medium and incubate for the desired duration (e.g., 24 hours).

  • Sensor Cartridge Hydration: A day before the assay, hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Medium Preparation: On the day of the assay, warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C. Adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the culture medium from the cell plate and wash twice with the prepared assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Seahorse XF Assay: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the key parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes the quantification of intracellular ATP levels in neurons treated with this compound using a bioluminescence-based assay.

Materials:

  • Cultured neurons

  • 96-well white-walled microplates

  • This compound

  • ATP assay kit (e.g., luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed neurons in a 96-well white-walled microplate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: At the end of the treatment period, remove the culture medium and lyse the cells according to the ATP assay kit manufacturer's instructions. This typically involves adding a lysis buffer that releases intracellular ATP.

  • ATP Measurement: Add the luciferase-luciferin reagent to each well. This enzyme-substrate reaction produces light in the presence of ATP.

  • Luminescence Reading: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the experimental samples. Normalize the ATP levels to protein concentration in each well.

Protocol 3: Assessment of Neuronal Viability

This protocol details a method to assess the viability of neurons treated with this compound using a resazurin-based assay.

Materials:

  • Cultured neurons

  • 96-well clear-bottom microplates

  • This compound

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Plate neurons in a 96-well plate and treat with this compound or vehicle as described previously.

  • Reagent Addition: Following the treatment period, add the resazurin-based reagent directly to the culture medium in each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), allowing viable cells to reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence from a no-cell control. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Potential Considerations and Future Directions

Given that some N-acyl amino acids have been reported to act as mitochondrial uncouplers in adipocytes, it is crucial to carefully evaluate the effects of this compound on neuronal bioenergetics. Mitochondrial uncoupling can increase oxygen consumption but may lead to a decrease in ATP production and, at higher concentrations, compromise cell viability. Therefore, it is recommended to perform dose-response studies and concurrently measure OCR, ATP levels, and cell viability to obtain a comprehensive understanding of the bioenergetic effects of this compound in neurons. Future research should focus on directly measuring the effects of this compound in various neuronal subtypes and in in vivo models of neurological diseases to validate its therapeutic potential.

References

Application Notes and Protocols: Investigating the Potential Effects of N-Oleoyl Leucine on Glucose Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise in metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents that can effectively manage glucose homeostasis. N-acyl amino acids, a class of lipid signaling molecules, have emerged as potential regulators of various physiological processes, including energy metabolism.[1] This document focuses on N-oleoyl leucine, a specific N-acyl amino acid, and its potential impact on glucose tolerance.

While direct experimental evidence on the effects of this compound on glucose tolerance tests is not extensively available in current literature, the well-documented roles of its constituent parts, oleic acid and leucine, in metabolic regulation provide a strong rationale for its investigation. Leucine, a branched-chain amino acid (BCAA), is known to play a significant role in glucose metabolism, insulin secretion, and protein synthesis.[2][3] Studies have shown that leucine can enhance insulin sensitivity and glucose uptake in skeletal muscle.[4][5] Furthermore, elevated plasma levels of leucine have been associated with both insulin resistance and, paradoxically, protective effects against metabolic syndrome, suggesting a complex regulatory role.

This application note provides a detailed, generalized protocol for assessing the effect of a novel compound like this compound on glucose tolerance in a preclinical setting. It further outlines the known signaling pathways of leucine to offer a mechanistic framework for interpreting potential results. The provided methodologies and hypothetical data are intended to serve as a guide for researchers designing and conducting studies to elucidate the therapeutic potential of this compound.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol describes a standard method for performing an oral glucose tolerance test (OGTT) in mice or rats to assess the effect of this compound on glucose clearance.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sterile saline with appropriate solubilizing agents)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, capillary tubes)

  • Animal scale

  • Oral gavage needles

  • Experimental animals (e.g., C57BL/6 mice or Wistar rats)

Procedure:

  • Animal Acclimation and Diet:

    • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

    • Provide standard chow and water ad libitum. For studies investigating diet-induced obesity, animals may be fed a high-fat diet for a specified period.

  • Fasting:

    • Fast the animals overnight for 16-18 hours prior to the OGTT, ensuring free access to water.

  • Baseline Blood Glucose Measurement (T=0 min):

    • Record the body weight of each animal.

    • Obtain a baseline blood sample from the tail vein.

    • Measure and record the blood glucose concentration using a glucometer.

  • Compound Administration:

    • Administer this compound or the vehicle control via oral gavage at a predetermined dose. The dose selection should be based on preliminary toxicity and efficacy studies.

  • Glucose Challenge:

    • Thirty minutes after compound administration, administer a 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.

  • Post-Gavage Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.

    • Measure and record the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentrations at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify total glucose exposure.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the this compound-treated group and the vehicle control group.

Data Presentation

The following table presents hypothetical data from an OGTT study investigating the effect of this compound. This data illustrates a potential improvement in glucose tolerance, as evidenced by lower blood glucose levels and a reduced AUC in the treated group.

Time Point (minutes)Vehicle Control (Blood Glucose, mg/dL)This compound (Blood Glucose, mg/dL)
0 (Fasting)85 ± 583 ± 4
15250 ± 15220 ± 12
30310 ± 20260 ± 18
60240 ± 18190 ± 15
90150 ± 12120 ± 10
12095 ± 888 ± 6
AUC (mg/dL*min) 25,000 ± 1,500 20,000 ± 1,200

*Values are represented as mean ± standard error of the mean (SEM).

Signaling Pathways and Visualization

The metabolic effects of leucine are mediated through complex signaling networks, primarily involving the mTOR and AMPK pathways. Understanding these pathways is crucial for elucidating the potential mechanism of action of this compound.

Experimental Workflow for Oral Glucose Tolerance Test

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting (16-18 hours) Acclimation->Fasting Baseline Baseline Blood Glucose (T=0 min) Fasting->Baseline Compound Administer this compound or Vehicle Baseline->Compound Glucose Oral Glucose Challenge (2 g/kg) Compound->Glucose Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose->Monitoring Plotting Plot Glucose Curves Monitoring->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Stats Statistical Analysis AUC->Stats

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Potential Signaling Pathways of Leucine in Metabolic Regulation

Leucine is known to activate the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. In the context of glucose metabolism, mTORC1 activation in skeletal muscle can enhance insulin-stimulated glucose uptake. Leucine can also influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

Leucine_Signaling cluster_cell Skeletal Muscle / Adipose Tissue cluster_mTOR mTOR Pathway cluster_AMPK AMPK Pathway Leucine This compound (hypothesized) mTORC1 mTORC1 Leucine->mTORC1 Activates AMPK AMPK Leucine->AMPK Modulates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Insulin_Signaling Enhanced Insulin Signaling (AKT phosphorylation) S6K1->Insulin_Signaling Enhances Glucose_Uptake_Insulin Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake_Insulin Leads to Glucose_Uptake_AMPK Increased Glucose Uptake AMPK->Glucose_Uptake_AMPK Promotes FAO Increased Fatty Acid Oxidation AMPK->FAO Promotes

Caption: Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

While direct evidence is pending, the constituent components of this compound suggest its potential as a modulator of glucose homeostasis. The provided OGTT protocol offers a standardized method for evaluating its in vivo efficacy. The potential mechanisms of action likely involve the modulation of key metabolic signaling pathways such as mTOR and AMPK.

Future research should focus on conducting in vivo studies as outlined to directly measure the effect of this compound on glucose tolerance. Subsequent investigations could explore its impact on insulin sensitivity through hyperinsulinemic-euglycemic clamp studies and delve deeper into the molecular mechanisms in various metabolic tissues like skeletal muscle, liver, and adipose tissue. Such studies will be crucial in determining the therapeutic potential of this compound for the management of metabolic disorders.

References

Application Notes and Protocols for Studying Brown Adipose Tissue Activation Using N-oleoyl leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-oleoyl leucine is an N-acyl amino acid that has emerged as a molecule of interest in the study of brown adipose tissue (BAT) activation and thermogenesis. It is endogenously synthesized by the enzyme Peptidase M20 Domain Containing 1 (PM20D1), which is enriched in UCP1-positive adipocytes.[1][2] this compound is proposed to function as an endogenous uncoupler of mitochondrial respiration, acting independently of the classical uncoupling protein 1 (UCP1).[1][3] This UCP1-independent mechanism makes this compound a compelling subject for research into alternative thermogenic pathways, with potential therapeutic applications for obesity and related metabolic disorders.[1]

These application notes provide a summary of the current understanding of this compound's role in BAT activation, along with detailed protocols for its use in both in vitro and in vivo experimental settings.

Data Presentation

Table 1: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model
ParameterTreatment GroupDosageRoute of AdministrationObservationReference
Body WeightThis compound25 mg/kgIntraperitoneal (i.p.)Decrease
Food IntakeThis compound25 mg/kgIntraperitoneal (i.p.)Decrease
Fat MassThis compound25 mg/kgIntraperitoneal (i.p.)Preferential Decrease
Glucose HomeostasisThis compound25 mg/kgIntraperitoneal (i.p.)Improvement in fasting glucose tolerance test
Oxygen Consumption (VO₂)This compound25 mg/kgIntraperitoneal (i.p.)Increase
Locomotor ActivityThis compound25 mg/kgIntraperitoneal (i.p.)Slight Decrease
Table 2: Physicochemical Properties and Solubility of this compound
PropertyValueReference
Formal Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-leucine
CAS Number 136560-76-4
Molecular Formula C₂₄H₄₅NO₃
Formula Weight 395.6 g/mol
Solubility DMF: 10 mg/ml
DMSO: 12 mg/ml
Ethanol: 12 mg/ml
Ethanol:PBS (pH 7.2) (1:4): 200 µg/ml
Storage -20°C
Stability ≥ 2 years at -20°C

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Brown Adipocytes

G cluster_extracellular Extracellular cluster_cell Brown Adipocyte cluster_mito Mitochondrion PM20D1 PM20D1 (Secreted Enzyme) NOleoylLeucine_ext This compound PM20D1->NOleoylLeucine_ext Synthesis OleicAcid Oleic Acid OleicAcid->PM20D1 Substrate Leucine Leucine Leucine->PM20D1 Substrate NOleoylLeucine_int This compound NOleoylLeucine_ext->NOleoylLeucine_int Uptake ANT Adenine Nucleotide Translocator (ANT) NOleoylLeucine_int->ANT Activates ProtonLeak Proton Leak ANT->ProtonLeak Mediates Thermogenesis Thermogenesis (Heat Production) ProtonLeak->Thermogenesis

Caption: Proposed UCP1-independent thermogenic pathway of this compound in brown adipocytes.

General Experimental Workflow for Studying this compound

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Differentiate Brown Preadipocytes B Treat with This compound A->B E Isolate Mitochondria A->E C Measure Oxygen Consumption (e.g., Seahorse Assay) B->C D Analyze Gene Expression (e.g., RT-qPCR) B->D B->E F Assess Mitochondrial Respiration E->F G Administer this compound to Mice (e.g., i.p.) H Monitor Metabolic Parameters (VO₂, Body Weight, etc.) G->H I Collect Brown Adipose Tissue G->I J Histological Analysis I->J K Gene Expression Analysis I->K

Caption: Experimental workflow for investigating the effects of this compound on BAT.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on Brown Adipocyte Respiration

Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of differentiated brown adipocytes.

Materials:

  • Differentiated brown adipocytes (e.g., from immortalized cell lines or primary culture)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XFe96 or similar analyzer

  • This compound (stock solution in DMSO)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Culture and Differentiation:

    • Culture and differentiate brown preadipocytes to mature brown adipocytes in Seahorse XF cell culture microplates according to standard protocols.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

    • On the day of the assay, dilute the stock solution in the Seahorse assay medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration consistent across all wells and typically below 0.1%.

  • Mitochondrial Stress Test:

    • Replace the culture medium with pre-warmed Seahorse assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Program the Seahorse analyzer to perform a mitochondrial stress test, including baseline OCR measurements and measurements after the injection of each compound.

    • Inject this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and measure the immediate change in OCR to assess uncoupling.

  • Data Analysis:

    • Calculate basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

    • Compare the OCR profiles of this compound-treated cells with vehicle-treated controls. An increase in proton leak is indicative of mitochondrial uncoupling.

Protocol 2: In Vivo Administration of this compound to Mice

Objective: To evaluate the effect of this compound on whole-body metabolism and BAT activation in mice.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet)

  • This compound

  • Vehicle solution (e.g., sterile PBS with a solubilizing agent like Tween 80, if necessary)

  • Metabolic cages for monitoring VO₂, VCO₂, and activity

  • Equipment for measuring body weight and composition

Procedure:

  • Animal Acclimatization:

    • Acclimate mice to single housing and metabolic cages.

  • Preparation of Dosing Solution:

    • Based on solubility data, prepare a sterile solution of this compound for injection. For a 25 mg/kg dose, a solution in a vehicle such as PBS may require a co-solvent or emulsifying agent for stability.

  • Administration:

    • Administer this compound (25 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 7-14 days).

  • Metabolic Monitoring:

    • Monitor body weight and food intake daily.

    • Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and physical activity using metabolic cages.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect interscapular BAT (iBAT).

    • Fix a portion of the iBAT for histological analysis (H&E staining) to observe changes in lipid droplet size.

    • Snap-freeze the remaining iBAT in liquid nitrogen for subsequent gene and protein expression analysis.

Protocol 3: Gene Expression Analysis in BAT

Objective: To determine the effect of this compound on the expression of key thermogenic and metabolic genes in BAT.

Materials:

  • BAT tissue collected from in vivo studies

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix

  • Primers for genes of interest (e.g., Ucp1, Pgc1a, Cidea, Prdm16, and housekeeping genes)

Procedure:

  • RNA Extraction:

    • Homogenize frozen BAT samples and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

Expected Outcomes: Based on the proposed UCP1-independent mechanism, treatment with this compound may not significantly alter Ucp1 expression but could influence the expression of genes related to mitochondrial biogenesis and fatty acid metabolism.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for Seahorse XF Analysis of Cells Treated with N-Oleoyl Leucine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-oleoyl leucine is a naturally occurring N-acyl amide that has garnered significant interest for its role in regulating cellular metabolism. It has been identified as an endogenous uncoupler of mitochondrial respiration, acting independently of uncoupling protein 1 (UCP1).[1] By stimulating fatty acid β-oxidation and oxidative phosphorylation, this compound presents a promising avenue for research in metabolic diseases, including obesity and metabolic dysfunction-associated steatohepatitis (MASH).[2]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time.[3][4] By simultaneously measuring the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, researchers can obtain a comprehensive profile of cellular bioenergetics.[3]

These application notes provide detailed protocols for utilizing the Seahorse XF platform to analyze the metabolic changes induced by this compound treatment in cultured cells. The provided methodologies cover the Seahorse XF Cell Mito Stress Test and a Fatty Acid Oxidation (FAO) assay, allowing for a thorough characterization of the compound's effects on mitochondrial function and substrate utilization.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from Seahorse XF assays on cells treated with this compound. This data is illustrative of the expected outcomes based on the known function of this compound as a mitochondrial uncoupler and promoter of fatty acid oxidation.

Table 1: this compound Effects on Mitochondrial Respiration (Cell Mito Stress Test)

ParameterVehicle Control (Mean ± SD)This compound (10 µM) (Mean ± SD)Fold Change
Basal Respiration (pmol/min) 100 ± 8150 ± 121.5
ATP-Linked Respiration (pmol/min) 75 ± 670 ± 90.93
Proton Leak (pmol/min) 25 ± 380 ± 103.2
Maximal Respiration (pmol/min) 250 ± 20350 ± 251.4
Spare Respiratory Capacity (pmol/min) 150 ± 15200 ± 181.33
Non-Mitochondrial Respiration (pmol/min) 10 ± 210 ± 21.0

Table 2: this compound Effects on Fatty Acid Oxidation (FAO Assay)

ParameterVehicle Control (Mean ± SD)This compound (10 µM) (Mean ± SD)Fold Change
Basal OCR (pmol/min) 95 ± 7140 ± 111.47
OCR after Etomoxir (pmol/min) 60 ± 570 ± 61.17
FAO-dependent Respiration (pmol/min) 35 ± 470 ± 82.0
Maximal Respiration (FCCP) (pmol/min) 240 ± 18330 ± 221.38

Table 3: this compound Effects on ATP Production Rates

ParameterVehicle Control (Mean ± SD)This compound (10 µM) (Mean ± SD)Fold Change
Mitochondrial ATP Production Rate (pmol ATP/min) 80 ± 775 ± 90.94
Glycolytic ATP Production Rate (pmol ATP/min) 20 ± 322 ± 41.1
Total ATP Production Rate (pmol ATP/min) 100 ± 997 ± 110.97

Experimental Protocols

I. Cell Seeding for Seahorse XF Assay

Proper cell seeding is crucial for obtaining reliable and reproducible data. The optimal cell density varies by cell type and should be determined empirically.

Materials:

  • Seahorse XF Cell Culture Microplate (24- or 96-well)

  • Appropriate cell culture medium

  • Cells of interest

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding Density Optimization: Perform a cell titration experiment to determine the optimal cell number per well. Aim for a baseline OCR between 50 and 150 pmol/min for most cell types.

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in their growth medium at the predetermined optimal concentration.

    • Seed the appropriate volume of cell suspension into each well of the Seahorse XF plate.

    • Avoid seeding cells in the four background correction wells.

    • Allow the plate to sit at room temperature in a sterile hood for 1 hour to ensure even cell distribution.

  • Cell Incubation: Incubate the cells overnight in a CO2 incubator to allow for attachment and recovery.

II. Seahorse XF Sensor Cartridge Hydration and Assay Medium Preparation

Materials:

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM)

  • Supplements: Glucose, Pyruvate, Glutamine

  • Non-CO2 incubator (37°C)

Protocol:

  • Cartridge Hydration (Day before assay):

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation (Day of assay):

    • Prepare the desired assay medium. A common formulation is Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

    • Warm the assay medium to 37°C and adjust the pH to 7.4.

    • Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate.

III. Seahorse XF Cell Mito Stress Test Protocol with this compound

This protocol measures key parameters of mitochondrial function.

Materials:

  • Seeded Seahorse XF Cell Culture Microplate

  • Hydrated Seahorse XF Sensor Cartridge

  • Prepared Seahorse XF Assay Medium

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

  • Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.

    • Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium containing either vehicle control or the desired concentration of this compound to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading:

    • Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at 10X the final desired concentration in the assay medium.

    • Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to warm up to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, the instrument will prompt you to replace the utility plate with your cell plate.

    • The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.

IV. Seahorse XF Fatty Acid Oxidation (FAO) Assay with this compound

This protocol assesses the cell's ability to oxidize fatty acids.

Materials:

  • Seeded Seahorse XF Cell Culture Microplate

  • Hydrated Seahorse XF Sensor Cartridge

  • Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine

  • Palmitate-BSA conjugate or another long-chain fatty acid substrate

  • This compound stock solution

  • Etomoxir (CPT1a inhibitor)

  • Seahorse XF Analyzer

Protocol:

  • Cell Plate Preparation:

    • One hour before the assay, wash the cells with pre-warmed FAO assay medium (Seahorse XF Base Medium + 0.5 mM L-Carnitine).

    • Replace the medium with fresh FAO assay medium containing the fatty acid substrate (e.g., Palmitate-BSA).

    • Add either vehicle control or the desired concentration of this compound to the appropriate wells.

    • To control for FAO-dependent respiration, a subset of wells should also be treated with Etomoxir.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading:

    • Load the hydrated sensor cartridge with any additional compounds to be injected during the assay (e.g., FCCP for maximal respiration).

  • Seahorse XF Analyzer Operation:

    • Follow the same procedure as the Cell Mito Stress Test for analyzer setup and operation.

    • The assay will measure the OCR of cells utilizing the provided fatty acid substrate in the presence or absence of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cells in Seahorse XF Plate hydrate_cartridge Hydrate Sensor Cartridge with XF Calibrant prepare_media Prepare Assay Medium (+/- this compound) seed_cells->prepare_media load_compounds Load Compounds into Sensor Cartridge hydrate_cartridge->load_compounds wash_cells Wash Cells & Add Assay Medium prepare_media->wash_cells run_seahorse Run Seahorse XF Assay (OCR & ECAR Measurement) wash_cells->run_seahorse load_compounds->run_seahorse data_analysis Data Analysis run_seahorse->data_analysis

Caption: Experimental workflow for Seahorse XF analysis.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NOL This compound PPARa PPARα NOL->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_nucleus PPARα-RXR PPARa_RXR->PPARa_RXR_nucleus Translocates PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Promotes Transcription FAO Fatty Acid β-Oxidation Gene_Expression->FAO Upregulates OXPHOS Oxidative Phosphorylation Gene_Expression->OXPHOS Upregulates PPARa_RXR_nucleus->PPRE Binds to

Caption: Proposed signaling pathway of this compound.

logical_relationship cluster_treatment Experimental Treatment cluster_cellular_effects Cellular Effects cluster_measured_outputs Seahorse XF Measured Outputs treatment This compound Treatment uncoupling Mitochondrial Uncoupling treatment->uncoupling fao Increased Fatty Acid Oxidation treatment->fao ecar Minimal Change in ECAR treatment->ecar ocr Increased Basal & Maximal OCR uncoupling->ocr atp Shift in ATP Production Source uncoupling->atp fao->ocr fao->atp

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for Gene Expression Analysis of N-oleoyl Leucine Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl leucine is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolic and inflammatory pathways. Its primary mechanism of action involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid β-oxidation (FAO) and oxidative phosphorylation, while concurrently suppressing pro-inflammatory gene expression.[1] These properties make this compound a molecule of interest for therapeutic development in the context of metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis.

These application notes provide a comprehensive overview of the gene expression analysis of this compound target genes, including detailed experimental protocols and illustrative data.

Data Presentation: Gene Expression Changes Induced by this compound

The following table summarizes illustrative quantitative data on the differential expression of key target genes in human hepatoma cells (HepG2) following treatment with this compound (10 µM) for 24 hours. This data is representative of the expected outcomes from RNA-sequencing and subsequent qPCR validation, based on the known biological functions of this compound.

Disclaimer: The following data is illustrative and intended to represent typical results. Actual results may vary based on experimental conditions.

Gene SymbolGene NamePathwayRegulationIllustrative Fold Change (log2)Illustrative p-value
CPT1A Carnitine Palmitoyltransferase 1AFatty Acid OxidationUpregulated1.8< 0.01
ACOX1 Acyl-CoA Oxidase 1Fatty Acid OxidationUpregulated1.5< 0.01
ACADL Acyl-CoA Dehydrogenase, Long ChainFatty Acid OxidationUpregulated1.3< 0.05
HMGCS2 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2KetogenesisUpregulated1.6< 0.01
PDK4 Pyruvate Dehydrogenase Kinase 4Glucose MetabolismUpregulated2.0< 0.01
CCL2 C-C Motif Chemokine Ligand 2InflammationDownregulated-2.5< 0.001
IL6 Interleukin 6InflammationDownregulated-1.9< 0.01
TNF Tumor Necrosis FactorInflammationDownregulated-1.5< 0.05

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for analyzing its effects on gene expression.

N_oleoyl_leucine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus N_oleoyl_leucine This compound PPARa PPARα N_oleoyl_leucine->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

This compound signaling pathway.

Gene_Expression_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC RNA_Seq 5a. RNA-Sequencing (Library Prep, Sequencing) QC->RNA_Seq qPCR 5b. qPCR Validation QC->qPCR Data_Analysis 6. Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Functional_Analysis 7. Functional Pathway Analysis Data_Analysis->Functional_Analysis

Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the culture of HepG2 cells and subsequent treatment with this compound for gene expression analysis.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 6-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding:

    • Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in the media should not exceed 0.1%.

  • Treatment:

    • Aspirate the growth medium from the wells and wash once with PBS.

    • Add 2 mL of serum-free DMEM containing the desired concentration of this compound to the treatment wells.

    • For vehicle control wells, add 2 mL of serum-free DMEM containing the same final concentration of DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protocol 2: RNA Isolation and Quality Control

This protocol outlines the extraction of total RNA from treated cells and assessment of its quality.

Materials:

  • TRIzol™ Reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or equivalent

Procedure:

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells once with cold PBS.

    • Add 1 mL of TRIzol™ Reagent to each well and lyse the cells by pipetting up and down.

  • RNA Extraction (following TRIzol™ protocol):

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™, cap the tubes securely, and shake vigorously for 15 seconds.

    • Incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

  • RNA Precipitation:

    • Add 0.5 mL of isopropanol to the aqueous phase, mix gently, and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quality Control:

    • Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA-sequencing.

Protocol 3: RNA-Sequencing and Data Analysis

This protocol provides a general workflow for RNA-sequencing and bioinformatic analysis to identify differentially expressed genes.

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (100 ng - 1 µg).

    • Perform poly(A) mRNA selection or ribosomal RNA depletion.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing:

    • Quantify and assess the quality of the prepared library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the this compound-treated and vehicle control groups. A false discovery rate (FDR) adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are common thresholds for significance.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological pathways.

Protocol 4: Quantitative Real-Time PCR (qPCR) Validation

This protocol is for validating the results from RNA-sequencing for selected target genes.

Materials:

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific forward and reverse primers (e.g., for CPT1A, ACOX1, CCL2)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling:

    • A typical cycling protocol is:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt curve analysis (for SYBR Green)

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2^-ΔΔCt method.

Conclusion

These application notes provide a framework for investigating the effects of this compound on gene expression. By following these protocols, researchers can elucidate the molecular mechanisms underlying the therapeutic potential of this important signaling lipid. The provided illustrative data and pathway diagrams serve as a guide for experimental design and interpretation of results in the context of metabolic and inflammatory diseases.

References

Application Notes and Protocols for the Development of a Stable N-Oleoyl Leucine Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl leucine is an endogenous N-acyl amino acid with significant therapeutic potential, showing promise in the regulation of metabolic processes.[1][2] As a lipid-based signaling molecule, its inherent lipophilicity presents a challenge for aqueous solubility, necessitating the development of a stable and bioavailable formulation for successful in vivo evaluation. Lipid-based drug delivery systems (LBDDS) offer a promising strategy to enhance the oral bioavailability of such poorly water-soluble compounds.[3][4] These formulations can improve drug solubilization, promote lymphatic transport, and protect the drug from degradation in the gastrointestinal tract.[5]

This application note provides a comprehensive guide to developing a stable formulation of this compound for in vivo studies, with a focus on a self-microemulsifying drug delivery system (SMEDDS). The protocols outlined here cover excipient screening, formulation development, and characterization, as well as stability testing.

I. Excipient Screening and Solubility Studies

The initial and most critical step in developing a lipid-based formulation is to determine the solubility of this compound in various pharmaceutically acceptable excipients. This data will inform the selection of components for the formulation.

Protocol: Equilibrium Solubility Measurement
  • Materials :

    • This compound powder

    • A selection of oils (e.g., Capryol™ 90, Labrafac™ lipophile WL 1349, Peceol™)

    • A selection of surfactants (e.g., Kolliphor® RH 40, Cremophor® EL, Tween® 80)

    • A selection of co-solvents (e.g., Transcutol® HP, PEG 400, ethanol)

    • Vials, shaker incubator, and a suitable analytical method for quantification (e.g., HPLC).

  • Procedure :

    • Add an excess amount of this compound to 1 g of each excipient in a glass vial.

    • Tightly seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method.

Data Presentation: Solubility of this compound
Excipient CategoryExcipient NameSolubility (mg/g) - Illustrative Data
Oils Capryol™ 90150.5 ± 12.3
Labrafac™ lipophile WL 1349120.8 ± 9.7
Peceol™180.2 ± 15.1
Surfactants Kolliphor® RH 40250.6 ± 20.4
Cremophor® EL235.1 ± 18.9
Tween® 80210.4 ± 17.5
Co-solvents Transcutol® HP350.8 ± 25.6
PEG 400310.3 ± 22.1
Ethanol450.7 ± 30.2

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

II. Formulation Development: Self-Microemulsifying Drug Delivery System (SMEDDS)

Based on the solubility data, a SMEDDS formulation can be developed. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.

Protocol: SMEDDS Formulation
  • Component Selection : Based on the illustrative solubility data, Peceol™ (oil), Kolliphor® RH 40 (surfactant), and Transcutol® HP (co-solvent) are selected.

  • Ternary Phase Diagram Construction : To identify the optimal ratio of oil, surfactant, and co-solvent, a ternary phase diagram is constructed. This involves preparing various mixtures with different ratios of the three components and observing their ability to form a microemulsion upon dilution with water.

  • Preparation of this compound SMEDDS :

    • Based on the microemulsion region of the ternary phase diagram, select an optimal ratio (e.g., 20% Peceol™, 50% Kolliphor® RH 40, 30% Transcutol® HP).

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture to 40°C while vortexing to ensure complete dissolution of this compound.

    • The resulting mixture should be a clear, homogenous liquid.

III. Characterization of the SMEDDS Formulation

The developed SMEDDS formulation must be thoroughly characterized to ensure its quality and performance.

Protocol: Droplet Size and Zeta Potential Analysis
  • Procedure :

    • Dilute the this compound SMEDDS formulation (e.g., 1:100 or 1:1000) with distilled water.

    • Gently mix to allow for self-emulsification.

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol: In Vitro Drug Release
  • Procedure :

    • Use a standard dissolution apparatus (e.g., USP Type II paddle apparatus).

    • Fill the dissolution vessels with a suitable medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

    • Enclose the this compound SMEDDS formulation in a hard-shell capsule.

    • Place the capsule in the dissolution vessel and start the apparatus.

    • Withdraw samples at predetermined time intervals and analyze the concentration of this compound using a validated analytical method.

Data Presentation: Formulation Characterization
ParameterValue (Illustrative Data)
Droplet Size 25.4 ± 2.1 nm
Polydispersity Index (PDI) 0.15 ± 0.03
Zeta Potential -5.2 ± 1.1 mV
Drug Content 99.5 ± 0.8%
In Vitro Release (at 2 hours) >95%

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

IV. Stability Testing

The physical and chemical stability of the this compound SMEDDS formulation must be evaluated under various storage conditions to ensure its shelf-life.

Protocol: Stability Assessment
  • Procedure :

    • Store the this compound SMEDDS formulation in sealed containers at different temperatures and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).

    • At predetermined time points, withdraw samples and analyze for:

      • Physical stability : Visual inspection for phase separation or precipitation, droplet size, and PDI.

      • Chemical stability : Quantification of this compound content and assessment for any degradation products using a stability-indicating HPLC method.

Data Presentation: Stability Data
Storage ConditionTime (Months)Droplet Size (nm)PDIDrug Content (%)
4°C 025.4 ± 2.10.15 ± 0.0399.5 ± 0.8
326.1 ± 2.30.16 ± 0.0499.2 ± 0.9
626.5 ± 2.50.17 ± 0.0498.9 ± 1.0
25°C/60% RH 025.4 ± 2.10.15 ± 0.0399.5 ± 0.8
327.8 ± 2.60.18 ± 0.0598.5 ± 1.1
628.9 ± 2.80.20 ± 0.0697.8 ± 1.2
40°C/75% RH 025.4 ± 2.10.15 ± 0.0399.5 ± 0.8
330.2 ± 3.10.22 ± 0.0796.1 ± 1.5
632.5 ± 3.50.25 ± 0.0894.5 ± 1.8

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

V. Visualizations

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: In Vivo Studies start Start solubility Solubility Screening in Oils, Surfactants, & Co-solvents start->solubility excipient Excipient Selection solubility->excipient ternary Ternary Phase Diagram Construction excipient->ternary smedds_prep SMEDDS Preparation ternary->smedds_prep char Physicochemical Characterization (Droplet Size, PDI, Zeta) smedds_prep->char release In Vitro Drug Release char->release stability Stability Testing release->stability invivo In Vivo Bioavailability & Efficacy Studies stability->invivo

Caption: Workflow for developing a stable this compound SMEDDS formulation.

Postulated Signaling Pathway of this compound

This compound, as a derivative of the branched-chain amino acid leucine, is postulated to influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.

signaling_pathway NOL This compound Receptor Cell Surface Receptor (Hypothetical) NOL->Receptor Binds PPARa PPARα NOL->PPARa Activates mTORC1 mTORC1 Receptor->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits by Phosphorylation ProteinSynth Protein Synthesis S6K1->ProteinSynth eIF4EBP1->ProteinSynth Inhibits CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth FAO Fatty Acid β-Oxidation PPARa->FAO

Caption: Postulated signaling cascade of this compound.

Conclusion

The development of a stable and effective formulation is paramount for the successful in vivo evaluation of this compound. A systematic approach, beginning with excipient screening and culminating in comprehensive characterization and stability testing, is essential. The SMEDDS formulation described in this application note represents a viable strategy to enhance the oral bioavailability of this compound, thereby facilitating further preclinical and clinical investigations into its therapeutic potential.

References

Application of N-Acetyl-L-Leucine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine (NALL) is a modified form of the essential branched-chain amino acid L-leucine. It has garnered significant attention in the field of neurodegenerative disease research due to its potential therapeutic effects.[1][2][3] Initially utilized for the treatment of vertigo, recent studies have highlighted its neuroprotective properties, suggesting its applicability in a range of debilitating neurological conditions, including Parkinson's disease, lysosomal storage disorders like Niemann-Pick disease type C, and traumatic brain injury.[1][4]

These application notes provide a comprehensive overview of the use of NALL in neurodegenerative disease research, summarizing key findings, detailing experimental protocols, and illustrating relevant biological pathways. While the related compound N-oleoyl leucine has been investigated for its role in metabolic regulation and mitochondrial uncoupling, the current body of research on its direct application in neurodegenerative diseases is limited. Therefore, these notes will focus on the more extensively studied N-acetyl-L-leucine.

Mechanism of Action

The precise mechanism of action of N-acetyl-L-leucine is still under investigation, but several key pathways have been identified that contribute to its neuroprotective effects.

One of the primary proposed mechanisms is the modulation of cellular metabolism and bioenergetics. Studies suggest that NALL can improve mitochondrial function and energy metabolism within neuronal cells. This is crucial as mitochondrial dysfunction is a common pathological feature in many neurodegenerative disorders.

Another significant aspect of NALL's action is its ability to enhance autophagy, the cellular process responsible for clearing damaged organelles and misfolded proteins. By promoting autophagy, NALL may help reduce the accumulation of toxic protein aggregates, such as alpha-synuclein in Parkinson's disease, which are hallmarks of these conditions.

Furthermore, NALL has been shown to reduce neuroinflammation, another critical component in the progression of neurodegenerative diseases. It can attenuate the activation of inflammatory pathways in the brain, thereby protecting neurons from inflammatory damage.

The diagram below illustrates the proposed mechanisms of action for N-acetyl-L-leucine in a neurodegenerative context.

NALL N-Acetyl-L-Leucine Mito Mitochondrial Function NALL->Mito Improves Autophagy Autophagy NALL->Autophagy Enhances Inflammation Neuroinflammation NALL->Inflammation Reduces Protection Neuroprotection Mito->Protection Autophagy->Protection Inflammation->Protection Start Start: Mature iPSC-derived Dopaminergic Neurons Treatment Treat with NALL (e.g., 1, 5, 10 mM) or Vehicle for 4 weeks Start->Treatment Wash Wash cells with PBS Treatment->Wash Analysis Analysis Wash->Analysis Western Western Blot for pS129-syn & Parkin Analysis->Western IF Immunofluorescence for protein localization Analysis->IF

References

Application Notes and Protocols: N-oleoyl Leucine as a Tool for UCP1-Independent Thermogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl amino acids (NAAs) are a class of endogenous signaling molecules that exist at the intersection of lipid and amino acid metabolism.[1] Among these, N-oleoyl leucine (C18:1-Leu) has emerged as a significant area of interest for its role in mediating UCP1-independent thermogenesis.[2] Uncoupling protein 1 (UCP1) is the primary driver of non-shivering thermogenesis in brown adipose tissue (BAT).[3] However, the existence of UCP1-independent mechanisms for energy expenditure has been established, presenting novel therapeutic avenues for metabolic diseases like obesity.[4] this compound, generated by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), acts as a mitochondrial uncoupler, increasing energy expenditure without relying on UCP1.[2] These application notes provide a comprehensive guide to using this compound as a research tool, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound primarily functions by uncoupling mitochondrial respiration. This process dissipates the proton motive force across the inner mitochondrial membrane as heat, rather than using it for ATP synthesis. The mechanism is distinct from the canonical UCP1-dependent pathway.

Key aspects of its mechanism include:

  • Mitochondrial Uncoupling: this compound directly induces a proton leak across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation. This action has been observed in various cell types, including muscle and adipocyte cell lines.

  • UCP1-Independence: The thermogenic effects of this compound are maintained in systems lacking UCP1, making it a valuable tool for studying alternative thermogenic pathways. Some studies in human adipocytes suggest its uncoupling effect is also independent of the adenine nucleotide translocator (ANT).

  • PPARα Activation: this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in fatty acid β-oxidation (FAO) and oxidative phosphorylation, further contributing to increased energy metabolism.

Signaling Pathway of this compound

NOL_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NOL_ext This compound (Exogenous) NOL_int This compound (Intracellular) NOL_ext->NOL_int Transport PPARa PPARα NOL_int->PPARa Activates IMM Inner Mitochondrial Membrane NOL_int->IMM Induces Proton Leak PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Exp ↑ Gene Expression (FAO, OxPhos) PPRE->Gene_Exp FAO ↑ Fatty Acid β-oxidation Gene_Exp->FAO OxPhos ↑ Oxidative Phosphorylation Gene_Exp->OxPhos H_grad Proton Gradient (Δp) OxPhos->H_grad Generates Heat Heat Production H_grad->Heat Dissipates as ATP_Synth ATP Synthase H_grad->ATP_Synth Drives ATP ATP ATP_Synth->ATP

Caption: Signaling pathway of this compound in UCP1-independent thermogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model

Parameter Treatment Group Dosage Result Reference
Body Weight This compound 25 mg/kg, i.p. Decrease
Food Intake This compound 25 mg/kg, i.p. Decrease
Fat Mass This compound 25 mg/kg, i.p. Preferential Decrease
Oxygen Consumption (VO₂) This compound 25 mg/kg, i.p. Increase

| Locomotor Activity | this compound | 25 mg/kg, i.p. | Slight Decrease | |

Table 2: In Vitro Effects of this compound on Human Adipocytes

Parameter Concentration Result Note Reference
Uncoupled Respiration Dose-dependent Potent Induction Independent of UCP1 and ANT
Cell Viability > 25 µM Reduction Indicates potential adverse effects at higher concentrations
Maximal Oxidation Rates > 25 µM Reduction

| Mitochondrial ATP Production | > 25 µM | Reduction | | |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution for use in cell culture and animal studies.

Materials:

  • This compound powder (CAS: 136560-76-4)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solubilization: Based on its known solubility, add the appropriate volume of DMSO to achieve a high-concentration primary stock (e.g., 12 mg/mL). Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

  • Working Solution: For cell culture experiments, dilute the DMSO stock solution in the culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). For animal studies, the stock can be diluted in a sterile vehicle such as PBS or saline.

Protocol 2: In Vivo Assessment in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical experiment to evaluate the metabolic effects of this compound in vivo.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD, e.g., 60% kcal from fat) and control low-fat diet (LFD)

  • This compound working solution (e.g., 2.5 mg/mL in sterile saline for a 10 mL/kg injection volume)

  • Vehicle control (e.g., sterile saline)

  • Metabolic cages (for indirect calorimetry)

  • NMR or DEXA scanner for body composition analysis

Procedure:

  • Acclimatization and Diet Induction: Acclimatize mice for one week on a standard chow diet. Then, switch to an HFD to induce obesity and a control group to an LFD. Monitor body weight weekly for 8-12 weeks until a significant difference in body weight is observed between HFD and LFD groups.

  • Group Allocation: Randomize the HFD-fed mice into two groups: Vehicle control and this compound treatment.

  • Administration: Administer this compound (25 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for the desired study duration (e.g., 2-4 weeks).

  • Metabolic Monitoring:

    • Body Weight and Food Intake: Measure daily or several times per week.

    • Body Composition: Analyze fat mass and lean mass using NMR or DEXA at the beginning and end of the treatment period.

    • Energy Expenditure: Acclimatize mice to metabolic cages and then measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and activity over a 24-48 hour period.

  • Glucose Homeostasis: Perform glucose and insulin tolerance tests at the end of the study to assess metabolic health.

Protocol 3: In Vitro Measurement of Mitochondrial Respiration

This protocol uses Seahorse XF technology to measure the effect of this compound on cellular oxygen consumption rate (OCR).

Materials:

  • Relevant cell line (e.g., C2C12 myoblasts, differentiated 3T3-L1 adipocytes)

  • Seahorse XF Cell Culture Microplates

  • This compound working solutions (various concentrations)

  • Seahorse XF Analyzers and kits (e.g., Cell Mito Stress Test Kit containing oligomycin, FCCP, and rotenone/antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare this compound at various concentrations in the assay medium. Also, prepare the mitochondrial inhibitors from the Mito Stress Test Kit according to the manufacturer's instructions.

  • Assay Setup:

    • One hour before the assay, remove the culture medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium.

    • Incubate the cells in a non-CO₂ incubator at 37°C for one hour.

    • Load the Seahorse XF sensor cartridge with the compounds for sequential injection: Port A (this compound or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).

  • Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will measure baseline OCR, then inject this compound and measure the response. Subsequent injections of the inhibitors will determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the data to determine how this compound affects different parameters of mitochondrial function, specifically looking for an increase in proton leak (respiration not linked to ATP production).

General Experimental Workflow

Workflow cluster_monitoring Metabolic Phenotyping (In-Life) cluster_exvivo Ex Vivo / Downstream Analysis start Start: Diet-Induced Obesity (DIO) Mouse Model Setup acclimate Acclimatization & High-Fat Diet Feeding (8-12 weeks) start->acclimate randomize Randomize Mice into Treatment Groups (Vehicle vs. N-OL) acclimate->randomize treat Daily Administration (e.g., 25 mg/kg, i.p.) for 2-4 weeks randomize->treat bw_fi Monitor Body Weight & Food Intake treat->bw_fi body_comp Body Composition (NMR / DEXA) treat->body_comp calorimetry Indirect Calorimetry (VO₂, RER, EE) treat->calorimetry glucose Glucose & Insulin Tolerance Tests treat->glucose euthanize Endpoint: Euthanasia & Tissue Collection bw_fi->euthanize body_comp->euthanize calorimetry->euthanize glucose->euthanize q_pcr Gene Expression (qPCR) euthanize->q_pcr western Protein Analysis (Western Blot) euthanize->western histo Histology (e.g., H&E Staining) euthanize->histo

Caption: A general experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

improving the solubility of N-oleoyl leucine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oleoyl leucine. The information provided is designed to address common challenges related to the aqueous solubility of this lipoamino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a synthetic N-acyl amino acid, a derivative of L-leucine where the amino group is acylated with oleic acid.[1][2] Its long, hydrophobic oleoyl tail makes it poorly soluble in aqueous solutions at neutral pH. This low solubility can present significant challenges in experimental settings, particularly for in vitro assays and cell culture experiments, where maintaining the compound in a dissolved state is crucial for accurate and reproducible results.

Q2: What are the known solubilities of this compound in common solvents?

A2: this compound is readily soluble in several organic solvents. However, its aqueous solubility is limited. The table below summarizes the available solubility data.[3]

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)12 mg/mL
Ethanol12 mg/mL
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL (200 µg/mL)

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. Like other N-acyl amino acids and standard amino acids, it contains a carboxylic acid group.[4][5] At acidic or neutral pH, this group is protonated, contributing to the molecule's low water solubility. As the pH becomes more alkaline (basic), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble. Therefore, increasing the pH of the aqueous buffer is a primary strategy for enhancing the solubility of this compound.

Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

A4: Yes, using a water-miscible organic co-solvent is a common and effective method. A standard approach is to first dissolve the this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution. This stock solution can then be diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <1% for DMSO in cell culture).

Q5: Are there other methods to enhance the aqueous solubility of this compound?

A5: Besides pH adjustment and the use of co-solvents, other techniques commonly employed for poorly soluble drugs can be applied to this compound. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic oleoyl tail of this compound, forming an inclusion complex that has improved solubility in water.

  • Micellar Solubilization: Surfactants can be used to form micelles in an aqueous solution. The hydrophobic cores of these micelles can entrap this compound, thereby increasing its apparent solubility.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluting a DMSO/ethanol stock into an aqueous buffer.

This is a common issue known as "salting out" or precipitation due to a solvent shift. It occurs when the compound is transferred from a good organic solvent to a poor aqueous solvent.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Decrease stock solution concentration start->step1 Initial step step2 Add stock solution dropwise while vortexing step1->step2 If precipitation persists step3 Pre-warm the aqueous buffer step2->step3 If precipitation persists step4 Increase the pH of the aqueous buffer step3->step4 If precipitation persists step5 Incorporate a solubilizing agent (cyclodextrin or surfactant) step4->step5 If other methods fail end Solution remains clear step5->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Lower the Stock Concentration: A highly concentrated stock solution requires a larger dilution factor, which can favor precipitation. Try preparing a more dilute stock solution in your organic solvent.

  • Slow Addition with Agitation: Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.

  • Temperature Adjustment: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.

  • Increase Buffer pH: As this compound is more soluble at higher pH, consider increasing the pH of your aqueous buffer (e.g., to pH 8.0-9.0). Ensure the final pH is compatible with your experimental system.

  • Use Solubilizing Agents: If the above methods are insufficient, consider incorporating cyclodextrins or surfactants into your aqueous buffer before adding the this compound stock solution.

Issue 2: Low or inconsistent results in biological assays.

This may be due to the this compound not being fully dissolved, leading to an inaccurate effective concentration.

Logical Relationship for Ensuring Accurate Dosing:

G start Inconsistent Assay Results step1 Visually inspect for precipitates start->step1 step2 Prepare fresh solutions for each experiment step1->step2 If precipitates are observed or suspected step3 Filter the final solution through a 0.22 µm filter step2->step3 step4 Confirm solubility under experimental conditions step3->step4 end Consistent and Reliable Results step4->end

Caption: Workflow for ensuring accurate this compound concentration.

Detailed Steps:

  • Visual Inspection: Carefully inspect your final solution for any signs of precipitation or cloudiness, both immediately after preparation and over the course of the experiment.

  • Fresh Preparations: this compound solutions, especially in aqueous buffers, may not be stable for long periods. It is best practice to prepare fresh solutions for each experiment.

  • Sterile Filtration: After preparing your final working solution, filter it through a 0.22 µm syringe filter. This will remove any small, undissolved particles and also sterilize the solution for cell culture applications.

  • Solubility Confirmation: If you continue to experience issues, it may be necessary to experimentally determine the solubility of this compound under your specific experimental conditions (e.g., buffer composition, temperature).

Experimental Protocols

Protocol 1: Preparation of this compound Solution using pH Adjustment

This protocol describes the preparation of an aqueous solution of this compound by first dissolving it in an organic solvent and then diluting it into a basic aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (100%)

  • Phosphate-buffered saline (PBS) or other desired buffer

  • 1 M NaOH

  • Sterile, conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound.

    • Dissolve it in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary.

  • Prepare a Basic Aqueous Buffer:

    • Take the desired volume of your aqueous buffer (e.g., PBS).

    • Adjust the pH to 8.0-8.5 by adding 1 M NaOH dropwise while monitoring with a pH meter.

  • Prepare the Final Solution:

    • While vigorously vortexing the basic aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is kept to a minimum (e.g., <1% v/v).

  • Sterilization:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Final pH Check:

    • If necessary, check the pH of the final solution and adjust as needed, keeping in mind that the final pH should be compatible with your experimental system.

Protocol 2: Solubilization of this compound using Cyclodextrins

This protocol provides a general method for using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in your aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of this compound and may require optimization. A starting point could be a 5-10% (w/v) solution.

  • Add this compound:

    • Add the this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for several minutes.

    • Place the mixture on a magnetic stirrer and allow it to stir for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.

  • Clarify and Sterilize the Solution:

    • After stirring, centrifuge the solution at high speed to pellet any undissolved material.

    • Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulates and sterilize the solution.

Note: The optimal molar ratio of this compound to cyclodextrin will need to be determined empirically. Phase solubility studies are recommended for detailed characterization.

References

Technical Support Center: Troubleshooting Low Bioactivity of N-oleoyl leucine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-oleoyl leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that may lead to low or inconsistent bioactivity of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an N-acyl amide that functions as a mitochondrial uncoupler. It increases mitochondrial respiration independent of uncoupling protein 1 (UCP1). This means it dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis.

Q2: What are the common causes of low bioactivity of this compound in my in vitro experiments?

Several factors can contribute to the low bioactivity of this compound. The most common issues are related to:

  • Poor Solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions. Improper dissolution can lead to the formation of micelles or precipitates, reducing the effective concentration of the molecule available to the cells.

  • Degradation: The amide bond in this compound can be susceptible to hydrolysis, especially under suboptimal pH conditions or in the presence of certain enzymes in cell culture.

  • Interaction with Serum Proteins: this compound can bind to serum proteins, particularly albumin, which is a common component of cell culture media. This binding can sequester the molecule, reducing its free concentration and thus its bioactivity.

  • Suboptimal Assay Conditions: The experimental setup, including cell type, cell density, and the specific bioassay used, can significantly impact the observed activity of this compound.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability and solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound be degraded in my cell culture medium?

Yes, this compound can be degraded in cell culture. The primary degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by enzymes present in the serum supplement or secreted by the cells themselves. For instance, enzymes like peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) are known to hydrolyze N-acyl amino acids.[1][2] The stability can also be affected by the pH of the culture medium.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve common issues leading to low bioactivity of this compound.

Issue 1: Precipitate Formation or Low Solubility in Aqueous Media

Symptoms:

  • Visible precipitate in the culture medium after adding this compound.

  • Inconsistent or lower-than-expected bioactivity.

Troubleshooting Workflow:

A Precipitate Observed or Low Solubility Suspected B Review Stock Solution Preparation A->B Start Here C Optimize Dilution Method B->C Stock is Clear D Consider Using a Carrier Protein C->D Precipitation Persists E Verify Final Concentration D->E Still Issues F Successful Solubilization E->F Issue Resolved

Caption: Troubleshooting workflow for solubility issues.

Solutions:

  • Review Stock Solution Preparation: Ensure that the initial stock solution in DMSO or ethanol is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Optimize Dilution Method: When diluting the stock solution into your aqueous assay buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate rapid dispersion and prevent precipitation.

  • Use a Carrier Protein: Pre-complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can enhance its solubility and delivery to cells. Incubate this compound with BSA in serum-free medium for 15-30 minutes before adding to the cells.

  • Verify Final Concentration: Ensure that the final concentration of this compound in the assay does not exceed its solubility limit in the specific medium being used.

Issue 2: Suspected Degradation of this compound

Symptoms:

  • Decreasing bioactivity over the time course of the experiment.

  • Inconsistent results between experiments.

Troubleshooting Workflow:

A Suspected Degradation B Check pH of Medium A->B Start Here C Minimize Incubation Time B->C pH is Neutral D Consider Serum-Free Conditions C->D Long-term Experiment E Use Freshly Prepared Solutions D->E Serum is Necessary F Stability Improved E->F Issue Resolved A Low Activity with Serum B Increase this compound Concentration A->B Start Here C Use Fatty Acid-Free Serum B->C No Improvement D Perform a Serum Concentration Curve C->D Still Low Activity E Bioactivity Restored D->E Optimal Serum Level Found cluster_0 Mitochondrial Electron Transport Chain cluster_1 Proton Gradient Complex I Complex I Complex II Complex II Complex I->Complex II H_out H+ (Intermembrane Space) Complex I->H_out H+ pump CoQ CoQ Complex II->CoQ Complex III Complex III CoQ->Complex III Cyt c Cyt c Complex III->Cyt c Complex III->H_out H+ pump Complex IV Complex IV Cyt c->Complex IV Complex IV->H_out H+ pump H_in H+ (Matrix) H_out->H_in ATP_Synthase ATP Synthase H_out->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP ATP Synthesis NOL This compound cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis A Prepare this compound Stock Solution (DMSO) C Complex this compound with BSA A->C B Prepare Carrier Solution (Fatty Acid-Free BSA) B->C E Prepare Assay Medium and Compound Plate C->E D Seed Cells in Seahorse Plate F Incubate Cells in Assay Medium D->F G Run Seahorse XF Assay E->G F->G H Inject Compounds Sequentially: 1. This compound 2. Oligomycin 3. FCCP 4. Rot/AA G->H I Analyze OCR Data H->I cluster_solubility Solubility Issues cluster_degradation Degradation Issues cluster_interaction Interaction Issues Low_Bioactivity Low Bioactivity of This compound Observed Precipitation Precipitation/ Micelle Formation Low_Bioactivity->Precipitation Hydrolysis Amide Bond Hydrolysis Low_Bioactivity->Hydrolysis Serum_Binding Serum Protein Binding Low_Bioactivity->Serum_Binding Improper_Prep Improper Stock Preparation Precipitation->Improper_Prep Poor_Dilution Poor Dilution Technique Precipitation->Poor_Dilution pH_Effect Suboptimal pH Hydrolysis->pH_Effect Enzymatic Enzymatic Activity (Serum/Cells) Hydrolysis->Enzymatic Albumin Binding to Albumin Serum_Binding->Albumin

References

Technical Support Center: Optimizing N-Oleoyl Leucine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-oleoyl leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

This compound is an endogenous N-acyl amino acid that acts as a signaling molecule. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid β-oxidation (FAO), promoting the breakdown of fatty acids for energy production. It has also been reported to uncouple mitochondrial respiration.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type and the specific assay. Based on studies of this compound and related N-acyl amino acids, a good starting point for a dose-response experiment is a broad concentration range from low micromolar (µM) to low millimolar (mM). We recommend testing a range such as 1 µM, 10 µM, 50 µM, 100 µM, and up to 500 µM . For some applications, concentrations in the low-mid µM range have shown functional effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is a lipid-like molecule with limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents. Solubility data indicates it is soluble in DMSO at approximately 12 mg/mL and in ethanol at around 12 mg/mL.[1]

  • Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 3.96 mg of this compound (MW: 395.6 g/mol ) in 1 mL of DMSO. Vortex thoroughly to ensure it is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solid compound is stable for at least two years when stored at -20°C.[1]

Q4: What should I use as a vehicle control in my experiments?

It is essential to include a vehicle control in all experiments. The vehicle control should be the same solvent used to dissolve the this compound (e.g., DMSO or ethanol) at the same final concentration as in the experimental wells. Typically, the final solvent concentration in the cell culture medium should be kept low, ideally below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or off-target effects.[2]

Q5: Is this compound expected to be cytotoxic?

Like any compound, this compound can be cytotoxic at high concentrations. Higher concentrations of N-acyl amino acids have been associated with deleterious effects on cells.[3] It is crucial to determine the cytotoxic concentration of this compound for your specific cell line by performing a cell viability assay (e.g., MTT, XTT, or LDH assay) before proceeding with functional assays.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of this compound Concentration is too low: The tested concentrations may be below the effective range for your cell line.Perform a dose-response study with a wider and higher concentration range (e.g., up to 500 µM or higher, while monitoring for cytotoxicity).
Insufficient treatment duration: The incubation time may be too short to observe a biological response.Conduct a time-course experiment (e.g., 6h, 12h, 24h, 48h) to determine the optimal exposure time.
Low expression of PPARα in the cell line: The target receptor may not be sufficiently expressed in your chosen cell model.Verify the expression of PPARα in your cell line using qPCR or Western blot. Consider using a cell line known to express PPARα (e.g., HepG2, C2C12) or transiently overexpressing PPARα.
Compound instability: this compound may be unstable in the cell culture medium over long incubation periods.Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
High cell death/cytotoxicity Concentration is too high: The compound may be toxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT) to establish the maximum non-toxic concentration. Test a lower dose range.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is low (typically <0.5%) and run a vehicle-only control to assess solvent toxicity.[2]
Compound precipitation: this compound may precipitate out of solution when diluted into aqueous cell culture medium.Visually inspect the medium for any precipitates after adding the compound. Prepare fresh dilutions and ensure thorough mixing. Consider using a lower concentration or a different formulation (e.g., complexed with BSA).
Inconsistent or variable results Inconsistent stock solution: The stock solution may not be properly dissolved or may have degraded.Ensure the stock solution is fully dissolved before use. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Variable cell health or density: Differences in cell confluency or viability at the time of treatment can lead to variability.Standardize your cell seeding density and ensure high cell viability (>95%) before starting the experiment.
Compound aggregation in media: As a lipid-like molecule, this compound may form micelles or aggregates in the culture medium, leading to inconsistent bioavailability.Prepare dilutions in serum-free media first and then add to serum-containing media if necessary. Gentle sonication of the stock solution before dilution may help.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyValueReference
Molecular Weight 395.6 g/mol
Solubility in DMSO ~12 mg/mL
Solubility in Ethanol ~12 mg/mL
Storage of Solid -20°C
Stability of Solid ≥ 2 years at -20°C
Storage of Stock Solution -20°C or -80°C in aliquotsGeneral laboratory practice

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeCell Line ExamplesSuggested Starting Concentration RangeRecommended Incubation Time
PPARα Activation (Reporter Assay) HepG2, HEK293T1 µM - 100 µM18 - 24 hours
Fatty Acid β-Oxidation (FAO) C2C12, Primary Hepatocytes10 µM - 200 µM4 - 24 hours
Mitochondrial Respiration/Uncoupling C2C12, L6 myotubes1 µM - 50 µMAcute (minutes) to 4 hours
Cell Viability/Cytotoxicity (e.g., MTT) Various1 µM - 1 mM24 - 72 hours
Gene Expression (qPCR) HepG2, C2C1210 µM - 100 µM6 - 24 hours
Protein Expression (Western Blot) Various10 µM - 100 µM12 - 48 hours

Note: These are suggested starting ranges. The optimal conditions must be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay

This protocol is to assess cell viability and determine the concentration range of this compound that does not cause significant cell death.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 (vehicle control), 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against this compound concentration to generate a dose-response curve.

Protocol 2: PPARα Reporter Gene Assay

This protocol is for measuring the activation of PPARα by this compound using a luciferase reporter assay.

Materials:

  • HEK293T or other suitable cells

  • PPARα expression vector

  • PPAR response element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector in a 96-well plate. A vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control. Include a known PPARα agonist (e.g., GW7647) as a positive control.

  • Incubation: Incubate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.

  • Data Analysis: Normalize the PPRE-luciferase activity to the control reporter activity (if used). Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the this compound concentration to determine the EC₅₀ value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPARa_RXR_active Active PPARα-RXR Complex PPRE PPRE (PPAR Response Element) Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Promotes Transcription PPARa_RXR_active->PPRE Binds mRNA mRNA Target_Genes->mRNA FAO Increased Fatty Acid β-Oxidation mRNA->FAO

Caption: this compound signaling pathway via PPARα activation.

Experimental_Workflow start Start: Optimizing This compound Concentration prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) start->prep_stock dose_response Perform Dose-Response Cytotoxicity Assay (MTT) (e.g., 1 µM - 1 mM) prep_stock->dose_response determine_nontoxic Determine Max Non-Toxic Concentration & EC₅₀ for Viability dose_response->determine_nontoxic functional_assay Perform Functional Assay (e.g., PPARα Reporter, FAO) with a range of non-toxic concentrations determine_nontoxic->functional_assay analyze Analyze Data: Determine EC₅₀ for activity functional_assay->analyze optimize Optimize Incubation Time (Time-Course Experiment) analyze->optimize end Optimal Concentration and Time Determined optimize->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem with This compound Experiment no_effect No Observable Effect? start->no_effect high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity inconsistent_results Inconsistent Results? start->inconsistent_results no_effect->high_cytotoxicity No solution1 Increase Concentration (Dose-Response) no_effect->solution1 Yes solution2 Increase Incubation Time (Time-Course) no_effect->solution2 Yes solution3 Check PPARα Expression no_effect->solution3 Yes high_cytotoxicity->inconsistent_results No solution4 Decrease Concentration high_cytotoxicity->solution4 Yes solution5 Check Solvent Concentration (<0.5%) high_cytotoxicity->solution5 Yes solution6 Check for Precipitation high_cytotoxicity->solution6 Yes solution7 Prepare Fresh Stock & Aliquot inconsistent_results->solution7 Yes solution8 Standardize Cell Seeding inconsistent_results->solution8 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

N-oleoyl leucine stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of N-oleoyl leucine in common experimental solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is an N-acyl amino acid, a type of lipid signaling molecule. Its primary known biological activity is the uncoupling of mitochondrial respiration, a process that dissipates the proton gradient across the inner mitochondrial membrane to produce heat instead of ATP.[1] This action is independent of Uncoupling Protein 1 (UCP1), although it can also activate UCP1 in a manner similar to conventional fatty acids.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is supplied as a crystalline solid and should be stored at -20°C. Under these conditions, it is stable for at least two years.[1]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. The following table summarizes its solubility:[1]

SolventSolubility
DMSO12 mg/mL
DMF10 mg/mL
Ethanol12 mg/mL

Q4: How should I prepare this compound for cell culture experiments?

A4: It is recommended to first prepare a concentrated stock solution in an appropriate solvent, such as DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent in the media is low enough to not affect the cells (typically less than 0.1%).

Q5: Is this compound stable in DMSO at room temperature?

A5: While this compound is stable as a solid at -20°C, long-term stability in DMSO at room temperature has not been extensively documented. For best results, it is advisable to prepare fresh dilutions from a frozen stock for each experiment or to store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q6: What is the expected stability of this compound in cell culture media?

A6: The stability of this compound in aqueous cell culture media at 37°C is a critical consideration. N-acyl amino acids can be susceptible to hydrolysis of the amide bond, which would yield oleic acid and leucine. The rate of this hydrolysis can be influenced by the pH of the medium and the presence of cellular enzymes. It is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in cell culture media.

  • Potential Cause: this compound has limited solubility in aqueous solutions. The concentration of the compound in the final medium may be too high, or the dilution from the organic solvent stock may have been too rapid.

  • Solution:

    • Ensure the final concentration in the cell culture medium does not exceed its aqueous solubility limit.

    • When diluting the DMSO stock, add it to the media dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Consider using a serum-containing medium for initial experiments, as serum proteins can help to solubilize lipids.

Issue 2: Inconsistent or lack of biological effect in experiments.

  • Potential Cause 1: Degradation of this compound. The compound may be degrading in the cell culture medium over the course of the experiment, especially in longer-term assays.

    • Solution: Perform a stability study to determine the half-life of this compound in your specific media (see Experimental Protocols section). If degradation is significant, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Potential Cause 2: Low bioavailability. The compound may be adsorbing to plasticware or interacting with components of the cell culture medium, reducing its effective concentration.

    • Solution: Use low-binding microplates and tubes. Pre-incubating the compound in the medium for a short period before adding it to the cells may help to saturate non-specific binding sites.

  • Potential Cause 3: Incorrect dosage. The concentrations tested may be too low to elicit a response.

    • Solution: Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration.

Issue 3: High variability between experimental replicates.

  • Potential Cause: Inconsistent preparation of this compound solutions or differences in cell health and density.

  • Solution:

    • Prepare a single batch of this compound-containing medium for all replicates in an experiment to ensure consistent concentration.

    • Standardize cell seeding density and ensure high cell viability (>95%) before starting the experiment.

    • Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS (Liquid Chromatography-Mass Spectrometry).

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator at 37°C with 5% CO2

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Media Samples: Dilute the this compound stock solution into the cell culture medium to a final concentration of 10 µM. Prepare enough volume for all time points.

  • Incubation: Place the medium containing this compound in an incubator at 37°C with 5% CO2.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium. The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation for LC-MS:

    • For each time point, take 100 µL of the medium.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and then centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and dilute with water (containing 0.1% acetic acid) as needed for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS method capable of separating and quantifying this compound. A C18 reversed-phase column is suitable for this purpose.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in the medium.

Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: this compound Stability Assay prep_stock Prepare 10 mg/mL Stock in DMSO prep_media Dilute to 10 µM in Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample Collect Aliquots at Time Points (0-48h) incubate->sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate analyze Analyze Supernatant by LC-MS precipitate->analyze data Plot Concentration vs. Time (Determine Half-life) analyze->data

Caption: Workflow for assessing this compound stability.

G cluster_1 Mitochondrial Uncoupling by this compound NOL This compound IMM Inner Mitochondrial Membrane NOL->IMM Inserts into/transports H+ across Heat Heat Production (Thermogenesis) NOL->Heat ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ H_gradient->NOL Dissipates ATP_synthase ATP Synthase H_gradient->ATP_synthase ATP ATP Production ATP_synthase->ATP

Caption: this compound's mechanism of mitochondrial uncoupling.

References

Technical Support Center: N-Oleoyl Leucine and Potential Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential off-target effects of N-oleoyl leucine (OL-leucine) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

This compound is primarily known to exert its effects through two main mechanisms:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: It acts as a ligand for PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and fatty acid oxidation.

  • Mitochondrial Uncoupling: this compound can uncouple mitochondrial respiration, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure. This effect is reported to be independent of Uncoupling Protein 1 (UCP1).

Q2: What are the potential off-target signaling pathways that could be affected by this compound?

Based on the activity of its parent molecule, leucine, and related N-acyl amino acids, potential off-target pathways include:

  • mTOR Signaling: Leucine is a known activator of the mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

  • AMP-activated Protein Kinase (AMPK) Signaling: Some studies suggest that leucine and its metabolites can influence AMPK activity, a key sensor of cellular energy status that regulates metabolism.

  • G-Protein Coupled Receptors (GPCRs): The broader class of N-acyl amino acids has been shown to interact with various GPCRs, suggesting a potential for this compound to have activity at these receptors.

Q3: At what concentrations are off-target effects of this compound typically observed?

Adverse effects and potential off-target activities of this compound have been noted at concentrations above 25 µM in human adipocytes, leading to reduced cell viability and mitochondrial dysfunction. It is crucial to perform dose-response experiments in your specific cellular model to distinguish between on-target and potential off-target effects.

Q4: How can I minimize the risk of observing off-target effects in my experiments?

To minimize off-target effects, consider the following:

  • Concentration Range: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Proper Controls: Include appropriate vehicle controls, and if possible, use a structurally related but inactive analog as a negative control.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays that measure different endpoints of the same biological process.

  • Cell Line Selection: Be aware that the expression of on-target and potential off-target proteins can vary significantly between different cell lines.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity in my cell cultures treated with this compound.

  • Question: What could be causing the high level of cell death in my this compound-treated cultures?

  • Answer:

    • Concentration: The concentration of this compound may be too high. Studies have shown that concentrations above 25 µM can be cytotoxic to some cell types, such as human adipocytes, by impairing mitochondrial function and reducing ATP production.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is not exceeding cytotoxic levels (typically <0.1-0.5%, depending on the cell line).

    • Compound Stability: this compound may degrade in culture media over long incubation periods, potentially forming toxic byproducts. Prepare fresh solutions for each experiment.

    • Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to chemical insults.

Issue 2: My results are inconsistent between experiments.

  • Question: Why am I seeing high variability in my data when repeating experiments with this compound?

  • Answer:

    • Compound Preparation: Inconsistent preparation of this compound stock and working solutions can lead to variability. Always use a precise and consistent method for solubilization and dilution.

    • Cellular State: Differences in cell passage number, density, and growth phase can all contribute to experimental variability. Standardize your cell culture procedures meticulously.

    • Incubation Time: The duration of treatment can significantly impact the cellular response. Ensure incubation times are consistent across all experiments.

Issue 3: I am not observing the expected PPARα activation.

  • Question: I am not seeing an increase in my PPARα reporter assay after treating with this compound. What could be the reason?

  • Answer:

    • Cell Line: The cell line you are using may not express sufficient levels of PPARα. Verify PPARα expression in your cellular model using techniques like qPCR or Western blotting.

    • Assay Sensitivity: Your reporter assay may not be sensitive enough to detect the level of PPARα activation induced by this compound. Optimize the assay conditions or consider using a more sensitive method.

    • Compound Potency: While this compound is a PPARα agonist, its potency may be lower than synthetic agonists. Ensure you are using a concentration that is appropriate for activating the receptor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the on-target and potential off-target effects of this compound in various cellular models.

ParameterCell ModelConcentrationEffect
On-Target Effects
PPARα ActivationVarious1-10 µMActivation of PPARα target genes
Mitochondrial UncouplingMurine Adipocytes10-50 µMIncreased oxygen consumption rate independent of ATP synthesis
Potential Off-Target Effects
Reduced Cell ViabilityHuman Adipocytes> 25 µMSignificant decrease in cell viability
Decreased ATP ProductionHuman Adipocytes> 25 µMReduction in cellular ATP levels
mTOR Pathway Modulation(Inferred from Leucine)VariesPotential for activation of mTOR signaling
AMPK Pathway Modulation(Inferred from Leucine)VariesPotential for modulation of AMPK activity

Note: The effects on mTOR and AMPK pathways are inferred from studies on leucine and may not be directly translated to this compound. Experimental validation is required.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration and Uncoupling

Objective: To measure the effect of this compound on mitochondrial oxygen consumption rate (OCR) and determine its uncoupling activity.

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in a Seahorse XF Cell Culture Microplate and allow them to reach the desired confluence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the assay medium.

  • Seahorse XF Assay: a. Replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine) and incubate in a CO2-free incubator. b. Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A). c. Perform a mitochondrial stress test using the Seahorse XF Analyzer.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. An increase in proton leak in the presence of this compound without a corresponding increase in ATP production is indicative of mitochondrial uncoupling.

Protocol 2: Measurement of Cellular ATP Levels

Objective: To quantify the effect of this compound on intracellular ATP concentrations.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial ATP assay kit.

  • ATP Quantification: a. Use a luciferase-based ATP assay kit (e.g., Promega CellTiter-Glo®). b. Add the luciferase reagent to the cell lysate. c. Incubate for the recommended time to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve. A decrease in luminescence indicates a reduction in cellular ATP levels.

Protocol 3: PPARα Activation Reporter Assay

Objective: To determine if this compound activates PPARα-mediated gene transcription.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T, HepG2) with a PPARα expression plasmid and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Cell Treatment: After transfection, treat the cells with various concentrations of this compound. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control.

  • Cell Lysis and Luciferase Assay: a. Lyse the cells using a reporter lysis buffer. b. Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. An increase in luciferase activity indicates PPARα activation.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus NOL This compound Membrane Mitochondrion Mitochondrion NOL->Mitochondrion Acts on PPARa PPARα Membrane->PPARa Activates PPRE PPRE PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Induces Proton_Gradient Proton Gradient Dissipation Mitochondrion->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Decouples from ATP_Production Reduced ATP Production ATP_Synthase->ATP_Production

Figure 1: Known signaling pathways of this compound.

Experimental_Workflow Start Hypothesis: This compound has off-target effects Dose_Response Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Dose_Response On_Target On-Target Assays (PPARα activation, Mitochondrial Uncoupling) Dose_Response->On_Target Determine non-toxic concentration range Off_Target_Screening Broad Off-Target Screening (Kinome Scan, Receptor Profiling) Dose_Response->Off_Target_Screening Conclusion Conclusion on Off-Target Profile On_Target->Conclusion Pathway_Analysis Targeted Pathway Analysis (e.g., Western Blot for mTOR/AMPK pathways) Off_Target_Screening->Pathway_Analysis Identify potential hits Validation Functional Validation Assays Pathway_Analysis->Validation Validation->Conclusion

Figure 2: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Compound Check Compound Preparation & Stability Inconsistent_Results->Check_Compound Check_Cells Check Cell Culture Conditions (Passage, Density) Inconsistent_Results->Check_Cells Check_Assay Check Assay Protocol & Reagents Inconsistent_Results->Check_Assay Resolved Issue Resolved Check_Compound->Resolved Check_Cells->Resolved Check_Assay->Resolved Consistent_Negative Consistently Negative Results Verify_Target Verify Target Expression in Cell Line Consistent_Negative->Verify_Target Positive_Control Run Positive Control for Assay Consistent_Negative->Positive_Control Optimize_Concentration Optimize Compound Concentration Consistent_Negative->Optimize_Concentration Verify_Target->Resolved Positive_Control->Resolved Optimize_Concentration->Resolved

Figure 3: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Assessing the Cytotoxicity of N-Oleoyl Leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of N-oleoyl leucine, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: this compound exhibits concentration-dependent cytotoxicity. While specific IC50 values for this compound are not widely published across a broad range of cell lines, preliminary data suggests that cytotoxic effects become significant at concentrations above 25 μM in human adipocytes. For other oleoyl-hybrid compounds and leucine derivatives, IC50 values in various cancer cell lines have been reported to be in the range of 10 to 50 μM. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic range.

Q2: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?

A2: The primary mechanism of action for this compound is the uncoupling of mitochondrial respiration. At high concentrations, this leads to a significant decrease in mitochondrial membrane potential and disruption of cellular energy homeostasis, which can trigger downstream events leading to cell death.

Q3: Can this compound, as a lipidic compound, interfere with standard cytotoxicity assays?

A3: Yes, lipidic compounds like this compound can potentially interfere with colorimetric and fluorometric assays. For instance, it may cause precipitation at high concentrations in aqueous media, which can scatter light and affect absorbance readings in assays like the MTT assay. It is also possible for the compound to directly react with assay reagents. Therefore, proper controls, such as a cell-free assay with the compound and the reagent, are essential to rule out any interference.

Q4: How should I prepare this compound for in vitro experiments to ensure its solubility?

A4: this compound is a hydrophobic compound with limited aqueous solubility. To prepare it for cell culture experiments, it is recommended to first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically below 0.5% for DMSO).

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results between replicate wells.
  • Possible Cause: Uneven cell seeding or precipitation of this compound at high concentrations.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding the plates.

    • Visually inspect the wells under a microscope for any signs of compound precipitation after addition.

    • If precipitation is observed, consider optimizing the solubilization method. This may involve using a different solvent for the stock solution or employing techniques like brief sonication of the diluted compound in the culture medium.

    • Test the effect of the solvent alone on cell viability by including a vehicle control group.

Problem 2: Unexpectedly low or no cytotoxicity observed at high concentrations.
  • Possible Cause: The compound may have reached its maximum toxic effect at the lowest tested concentration, or it may not be bioavailable to the cells.

  • Troubleshooting Steps:

    • Expand the range of concentrations tested to include much lower doses to establish a proper dose-response curve.

    • Consider the possibility of the compound binding to serum proteins in the culture medium, which can reduce its effective concentration. You may perform experiments in serum-free or reduced-serum medium for the duration of the treatment, but be mindful that this can also affect cell health.

Problem 3: Absorbance values in the MTT assay increase at higher, seemingly toxic, concentrations of this compound.
  • Possible Cause: Interference of this compound with the MTT reagent. The compound itself might be reducing the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.

  • Troubleshooting Steps:

    • Perform a cell-free control experiment by adding this compound to the culture medium in the absence of cells, followed by the addition of the MTT reagent. If a color change is observed, it indicates direct interference.

    • If interference is confirmed, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity.

Data Presentation

Table 1: Summary of Expected Cytotoxic Effects of N-Acyl Amino Acid Derivatives

Compound ClassCell Line TypeTypical IC50 Range (μM)Reference
Oleoyl-HybridsVarious Cancer Lines10 - 50[1]
This compoundHuman Adipocytes> 25

Note: This table provides an estimated range based on available literature for similar compounds. The actual IC50 for this compound will be cell-line dependent and must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cytotoxicity

This protocol is adapted for a hydrophobic compound like this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Cell-Free Control: To check for interference, prepare wells with medium and this compound (at all tested concentrations) but without cells. Follow steps 5-7. Subtract any absorbance from these wells from your experimental values.

Protocol 2: LDH Release Assay for Assessing Cytotoxicity

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with the lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls, following the kit's instructions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Stock (in DMSO) & Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay: Add MTT, Incubate, Solubilize incubate->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubate->ldh_assay apoptosis_assay Apoptosis Assay: Stain with Annexin V/PI incubate->apoptosis_assay read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance apoptosis_assay->read_absorbance calc_viability Calculate % Cell Viability/ Cytotoxicity read_absorbance->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response signaling_pathway cluster_trigger Initial Trigger cluster_mitochondria Mitochondrial Effects cluster_cellular_response Cellular Response cluster_outcome Outcome NOL High Concentration This compound Mito_uncoupling Mitochondrial Uncoupling NOL->Mito_uncoupling MMP_decrease ↓ Mitochondrial Membrane Potential Mito_uncoupling->MMP_decrease ATP_depletion ↓ ATP Production MMP_decrease->ATP_depletion ROS_increase ↑ ROS Production MMP_decrease->ROS_increase Apoptosis_pathway Apoptosis Induction MMP_decrease->Apoptosis_pathway AMPK_activation AMPK Activation ATP_depletion->AMPK_activation ROS_increase->Apoptosis_pathway Cell_death Cell Death AMPK_activation->Cell_death Can influence cell fate Caspase_activation Caspase Activation Apoptosis_pathway->Caspase_activation Caspase_activation->Cell_death

References

Technical Support Center: N-Oleoyl Leucine in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from N-oleoyl leucine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound is an N-acyl amino acid, an amphiphilic molecule with a long, unsaturated oleoyl tail and a leucine headgroup. Its structure gives it surfactant-like properties, which can lead to several types of assay interference. Potential issues include autofluorescence, fluorescence quenching, light scattering due to low aqueous solubility and aggregation, and interactions with assay components.

Q2: Could this compound be autofluorescent?

Q3: Is it possible that this compound is quenching the fluorescence of my dye?

Yes, fluorescence quenching is a plausible mechanism of interference. Quenching can occur through various mechanisms, including collisional quenching where the excited fluorophore is deactivated upon contact with the quencher.[2] The lipophilic nature of this compound may lead to its accumulation in proximity to fluorescently-labeled proteins or membranes, increasing the likelihood of quenching interactions.

Q4: My assay solution appears cloudy after adding this compound. What could be the cause?

The cloudiness, or turbidity, is likely due to the low aqueous solubility of this compound.[3] Above a certain concentration, it can form aggregates or micelles, and at higher concentrations, it may precipitate out of solution.[4][5] These particles can scatter both the excitation and emission light, leading to inaccurate fluorescence readings.

Q5: How can the formation of micelles by this compound affect my assay?

As an amphiphilic molecule, this compound can form micelles above its critical micelle concentration (CMC). These micelles can create microenvironments that may alter the fluorescence properties of your probe, a phenomenon known as a solvatochromic effect. Micelles can also sequester assay components, including your fluorescent probe or enzyme, which can lead to either an apparent enhancement or inhibition of the signal.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Possible Cause:

  • Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.

  • Contamination: The this compound sample may contain fluorescent impurities.

  • Non-specific binding: The compound may be interacting with cellular components or surfaces, leading to increased background.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but without any other assay components (e.g., your fluorescent probe, cells, or enzyme). A significant signal indicates autofluorescence.

  • Check for Contaminants: If possible, assess the purity of your this compound stock.

  • Optimize Antibody/Probe Concentrations: If using fluorescent antibodies or probes, titrate their concentrations to find the optimal balance between signal and background.

  • Improve Washing Steps: In cell-based assays, ensure thorough washing to remove unbound compound and reduce non-specific binding.

  • Change Fluorophore: If autofluorescence is a significant issue, consider switching to a fluorescent probe with excitation and emission wavelengths further in the red spectrum, as this can often reduce interference from autofluorescent compounds.

Issue 2: Decreased Fluorescence Signal (Quenching)

Possible Cause:

  • Fluorescence Quenching: this compound may be directly quenching the fluorescence of your probe.

  • Light Scattering: Aggregates or precipitates of this compound can scatter the excitation light, reducing the amount of light that reaches the fluorophore.

  • Inner Filter Effect: At high concentrations, this compound may absorb either the excitation or emission light.

Troubleshooting Steps:

  • Perform a Quenching Control Assay: Incubate your fluorescent probe with varying concentrations of this compound in the assay buffer. A concentration-dependent decrease in fluorescence suggests quenching.

  • Visually Inspect for Precipitation: Check for any visible cloudiness or precipitate in your assay wells.

  • Include a Detergent: For biochemical assays, adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) can help to solubilize this compound and prevent aggregation.

  • Modify Assay Conditions: Adjusting the pH or ionic strength of the assay buffer may improve the solubility of this compound.

  • Use a Red-Shifted Fluorophore: As with autofluorescence, moving to longer wavelengths can mitigate interference from light scattering.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause:

  • Compound Aggregation: The formation of aggregates can lead to non-specific inhibition or activation in a concentration-dependent but often steep and difficult-to-reproduce manner.

  • Poor Solubility: Inconsistent dissolution of this compound in your assay buffer can lead to variability between wells and experiments.

Troubleshooting Steps:

  • Determine the Critical Aggregation Concentration (CAC): This can be investigated using techniques like dynamic light scattering (DLS).

  • Add Detergent: As mentioned previously, a non-ionic detergent can prevent aggregation.

  • Modify Compound Preparation: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Vortexing or sonication may be necessary.

  • Perform an Orthogonal Assay: To confirm a biological effect and rule out an artifact, use a different assay technology that is not based on fluorescence (e.g., a colorimetric or luminescence-based assay).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₄₅NO₃PubChem
Molecular Weight395.6 g/mol PubChem
SolubilityDMF: 10 mg/ml; DMSO: 12 mg/ml; Ethanol: 12 mg/ml; Ethanol:PBS (pH 7.2) (1:4): 200 µg/mlCayman Chemical

Table 2: Common Fluorescent Dyes and Their Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Common Applications
DAPI358461Nuclear Staining
Fluorescein (FITC)494518Antibody/Protein Labeling
Rhodamine B555580General Labeling, pH Sensing
Cyanine3 (Cy3)550570FRET, Labeling
Cyanine5 (Cy5)650670FRET, Far-Red Imaging

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence under the conditions of your assay.

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your primary experiment.

  • Include a "buffer + solvent" control containing the same final concentration of the solvent used for the this compound stock.

  • Pipette the dilutions and the control into the wells of the microplate.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary fluorescence assay.

  • Data Analysis: Subtract the fluorescence of the "buffer + solvent" control from the readings for the this compound dilutions. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Orthogonal Assay for Hit Confirmation

Objective: To confirm an observed biological activity of this compound using a non-fluorescence-based method.

Example: If your primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a colorimetric or luminescence-based assay that measures the same enzyme's activity.

General Workflow:

  • Select an orthogonal assay that measures the same biological endpoint but uses a different detection technology.

  • Perform a dose-response experiment with this compound in the orthogonal assay.

  • Include appropriate positive and negative controls for the orthogonal assay.

  • Data Analysis: Compare the potency (e.g., IC50) of this compound in the orthogonal assay to that observed in the primary fluorescence-based assay. Similar potency in both assays provides strong evidence that the observed activity is genuine and not an artifact of fluorescence interference.

Visualizations

Interference_Troubleshooting_Workflow start Fluorescence Assay with This compound unexpected_result Unexpected Result? (e.g., high background, low signal, inconsistent data) start->unexpected_result high_bg High Background unexpected_result->high_bg Yes low_signal Low Signal unexpected_result->low_signal inconsistent_data Inconsistent Data unexpected_result->inconsistent_data autofluorescence_check Control: This compound only high_bg->autofluorescence_check autofluorescence_positive Autofluorescence Detected autofluorescence_check->autofluorescence_positive Signal > Control autofluorescence_negative No Autofluorescence autofluorescence_check->autofluorescence_negative Signal ≈ Control solution1 Solution: Use red-shifted dye or orthogonal assay autofluorescence_positive->solution1 end Proceed with Confidence autofluorescence_negative->end solution1->end quenching_check Control: Probe + this compound low_signal->quenching_check quenching_positive Quenching/Scattering Detected quenching_check->quenching_positive Signal < Control quenching_negative No Quenching quenching_check->quenching_negative Signal ≈ Control solution2 Solution: Add detergent, change dye, or use orthogonal assay quenching_positive->solution2 quenching_negative->end solution2->end aggregation_check Check for Precipitation/ Aggregation (DLS) inconsistent_data->aggregation_check aggregation_positive Aggregation Detected aggregation_check->aggregation_positive Particles Detected aggregation_negative No Aggregation aggregation_check->aggregation_negative No Particles solution3 Solution: Add detergent, modify solubilization protocol aggregation_positive->solution3 aggregation_negative->end solution3->end Potential_Interference_Mechanisms compound This compound in Assay Buffer autofluorescence Autofluorescence compound->autofluorescence quenching Fluorescence Quenching compound->quenching scattering Light Scattering compound->scattering micelle_effects Micelle Formation compound->micelle_effects autofluorescence_desc Emits light at similar wavelengths to the probe autofluorescence->autofluorescence_desc quenching_desc Deactivates excited fluorophore through various mechanisms quenching->quenching_desc scattering_desc Aggregates/precipitates deflect excitation and emission light scattering->scattering_desc micelle_effects_desc Sequesters assay components or alters probe environment (solvatochromism) micelle_effects->micelle_effects_desc

References

Technical Support Center: Consistent Delivery of N-Oleoyl Leucine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent delivery of N-oleoyl leucine in animal studies. The following information is presented in a question-and-answer format, addressing common issues and providing detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an N-acyl amino acid, a type of lipid signaling molecule.[1] It is characterized by its lipophilic nature, meaning it has a high affinity for fats and is poorly soluble in water.[2] This property presents challenges for its consistent delivery in aqueous biological systems. Key properties are summarized in the table below.

Q2: What are the known biological activities of this compound?

This compound has been shown to play a role in regulating energy metabolism. It is known to be a mitochondrial uncoupler, a process that can increase energy expenditure.[3] Studies in animal models have shown that this compound can reduce body weight and improve glucose homeostasis.[3] Its mechanisms of action are linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα) and modulation of the mammalian target of rapamycin (mTOR) signaling pathway.

Q3: What are the main challenges in administering this compound in animal studies?

The primary challenge is its poor aqueous solubility, which can lead to:

  • Inconsistent absorption from the gastrointestinal tract after oral administration.[2]

  • Precipitation of the compound in dosing vehicles or biological fluids.

  • High variability in plasma concentrations and, consequently, inconsistent biological effects.

  • Potential for vehicle-induced toxicity or stress in the animals, which can confound experimental results.

Q4: Which administration routes are commonly used for this compound?

While intraperitoneal (i.p.) injection has been used in some studies, oral gavage is a common and clinically relevant route for many preclinical studies. This guide focuses on overcoming the challenges associated with oral delivery.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and administration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or low bioavailability after oral gavage - Compound precipitation in the GI tract.- Poor absorption due to high lipophilicity.- Inappropriate vehicle selection.- Utilize a lipid-based formulation such as a self-nanoemulsifying drug delivery system (SNEDDS) to improve solubilization and absorption.- Co-administer with a high-fat meal to enhance absorption.
Compound precipitates out of the dosing vehicle - Vehicle is not suitable for the lipophilic nature of this compound.- Concentration of this compound exceeds its solubility in the chosen vehicle.- Switch to a more appropriate vehicle, such as an oil-based solution or a SNEDDS.- Perform solubility studies to determine the maximum soluble concentration of this compound in the selected vehicle.- Gently warm the vehicle during preparation to aid dissolution, but ensure the compound is stable at that temperature.
High variability in animal response - Inconsistent dosing volume or technique.- Stress induced by the oral gavage procedure affecting animal physiology.- Non-homogenous formulation leading to variable drug intake.- Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Use a vortex mixer or sonicator to ensure the formulation is homogenous before each administration.- Consider alternative, less stressful oral administration methods if possible.
Signs of toxicity or adverse effects in animals - Toxicity of the vehicle itself (e.g., high concentrations of surfactants).- High local concentration of the compound causing GI irritation.- Conduct a vehicle-only toxicity study to rule out adverse effects from the formulation components.- Reduce the concentration of surfactants or co-solvents in the formulation.- Ensure the formulation is well-emulsified to prevent high local concentrations of the drug.
Difficulty in preparing a stable formulation - Incompatible components in the vehicle.- Degradation of this compound over time in the prepared vehicle.- Prepare fresh formulations daily or assess the stability of the formulation over the intended period of use.- Store formulations under appropriate conditions (e.g., protected from light, refrigerated) to minimize degradation.

Data Presentation: Solubility and Vehicle Comparison

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility
Dimethylformamide (DMF)~10 mg/mL
Dimethyl sulfoxide (DMSO)~12 mg/mL
Ethanol~12 mg/mL
Ethanol:PBS (pH 7.2) (1:4)~0.2 mg/mL
Table 2: Comparison of Oral Vehicle Properties for Lipophilic Compounds
Vehicle Type Advantages Disadvantages Considerations
Oil-based solutions (e.g., Corn oil, Sesame oil) - Simple to prepare.- Can solubilize lipophilic compounds.- Generally well-tolerated.- May not provide optimal absorption.- Bioavailability can be influenced by food intake.- The type of oil can influence lymphatic transport and bioavailability.
Aqueous suspensions with surfactants (e.g., Tween 80) - Can improve wetting and dispersion of the compound.- Risk of compound precipitation.- Potential for GI irritation at high surfactant concentrations.- Requires vigorous homogenization to ensure uniform particle size.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) - Spontaneously form nanoemulsions in the GI tract, increasing surface area for absorption.- Can significantly enhance bioavailability.- Protects the drug from degradation.- More complex to formulate.- Requires careful selection of oil, surfactant, and co-surfactant.- The ratio of components is critical for optimal performance.

Experimental Protocols

Protocol 1: Preparation of this compound in a Simple Oil-Based Vehicle

Materials:

  • This compound powder

  • Corn oil (or other suitable vegetable oil)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Warming plate

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile glass vial.

  • Add the calculated volume of corn oil to the vial.

  • Place the vial on a warming plate set to a low temperature (e.g., 37-40°C) to aid in dissolution.

  • Add a sterile magnetic stir bar and stir the mixture until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Allow the solution to cool to room temperature before administration.

  • Prepare fresh daily.

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound

Materials:

  • This compound powder

  • Oil phase (e.g., Oleic acid, Peceol)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Polyethylene glycol 400, Transcutol HP)

  • Glass vial

  • Vortex mixer or sonicator

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of nanoemulsions to identify the self-emulsifying region.

  • Preparation of the Optimized SNEDDS Formulation:

    • Based on the phase diagrams, select the optimal ratio of oil, surfactant, and co-surfactant.

    • Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Vortex or sonicate the mixture until a clear, homogenous solution is formed.

    • Dissolve the this compound in this pre-concentrate. Gentle warming may be used if necessary.

  • Characterization of the SNEDDS:

    • Dilute the this compound-loaded SNEDDS with water or simulated gastric fluid.

    • Measure the droplet size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable nanoemulsion. The droplet size should ideally be below 200 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Analysis A Weigh this compound C Dissolve this compound in vehicle (with gentle heating/sonication) A->C B Select and prepare vehicle (e.g., Oil, SNEDDS) B->C D Ensure homogeneity of formulation C->D F Oral gavage administration D->F E Animal handling and restraint E->F G Post-administration monitoring F->G H Blood sample collection G->H J Pharmacodynamic analysis G->J I Pharmacokinetic analysis (LC-MS/MS) H->I

Caption: Experimental workflow for this compound administration.

troubleshooting_workflow start Inconsistent Results? q1 Is the formulation homogenous? start->q1 a1 Vortex/sonicate before each dose q1->a1 No q2 Is the vehicle appropriate? q1->q2 Yes s1_yes Yes s1_no No a1->q1 a2 Consider lipid-based vehicles (e.g., SNEDDS) q2->a2 No q3 Is dosing technique consistent? q2->q3 Yes s2_yes Yes s2_no No a2->q2 a3 Review and standardize oral gavage procedure q3->a3 No end Consistent Results q3->end Yes s3_yes Yes s3_no No a3->q3 ppar_pathway NOL This compound PPARa PPARα NOL->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., genes for fatty acid oxidation) PPRE->TargetGenes regulates MetabolicEffects Metabolic Effects (Increased energy expenditure) TargetGenes->MetabolicEffects mtor_pathway Leucine Leucine (from this compound) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes fourEBP1->ProteinSynthesis promotes (by releasing inhibition) CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

Technical Support Center: Minimizing Variability in Experiments with N-oleoyl Leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-oleoyl leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to help ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is an N-acyl amide, a type of lipid molecule, formed from the conjugation of oleic acid and the amino acid leucine.[1][2] Its primary known biological activity is the uncoupling of mitochondrial respiration, a process that dissipates the proton motive force across the inner mitochondrial membrane, independent of uncoupling protein 1 (UCP1).[3] This leads to an increase in oxygen consumption and can affect cellular energy metabolism.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, this compound should be kept as a crystalline solid at -20°C, where it is stable for at least two years.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before freezing.

Q3: In what solvents is this compound soluble?

A3: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] However, it has limited solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Precipitation of this compound in aqueous solutions.
  • Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. Here are some solutions:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells.

    • Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

    • Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged exposure to higher temperatures can degrade the compound.

    • pH Adjustment: The solubility of N-acyl amino acids can be pH-dependent. Increasing the pH of the buffer may improve solubility, but this must be compatible with your experimental system.

Issue 2: Inconsistent or variable experimental results.
  • Question: I am observing high variability between my experimental replicates. What are the potential sources of this variability?

  • Answer: Variability in experiments with lipid molecules like this compound can arise from several factors:

    • Compound Instability: Ensure that your stock solutions are stored properly and that you prepare fresh working solutions for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles of stock solutions.

    • Inaccurate Pipetting: Due to the viscous nature of DMSO and other organic solvents, ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate dispensing of your stock solution.

    • Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment. Standardize your cell culture procedures to minimize this variability.

    • Assay Conditions: Ensure consistent incubation times, temperatures, and reagent concentrations across all wells and plates.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
DMSO12 mg/mL
DMF10 mg/mL
Ethanol12 mg/mL
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration of Stability
Crystalline Solid-20°C≥ 2 years
In Solvent (e.g., DMSO)-80°C (aliquoted)6 months
In Solvent (e.g., DMSO)-20°C (aliquoted)1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to a working concentration for cell-based assays.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound (Molecular Weight: 395.6 g/mol ).

    • Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

  • Working Solution Preparation (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution in pre-warmed (37°C) cell culture medium or buffer to reach the desired final concentration (e.g., 100 µM).

    • Ensure the final DMSO concentration in the working solution is below 0.5%.

    • Use the working solution immediately after preparation.

Protocol 2: Mitochondrial Respiration Assay using an Extracellular Flux Analyzer

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.

Materials:

  • Extracellular flux analyzer and associated consumables (e.g., Seahorse XF plates)

  • Isolated mitochondria or cultured cells

  • This compound working solution

  • Mitochondrial substrates (e.g., pyruvate, malate, succinate)

  • Mitochondrial inhibitors/uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Appropriate assay medium

Procedure:

  • Cell/Mitochondria Plating:

    • For intact cells, seed them in the microplate at a predetermined optimal density and allow them to adhere overnight.

    • For isolated mitochondria, add them to the wells of the microplate on the day of the assay.

  • Assay Setup:

    • Prepare the assay medium containing the desired substrates.

    • Replace the culture medium with the assay medium and incubate the plate in a CO2-free incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Load the sensor cartridge with the compounds to be injected during the assay (this compound, oligomycin, FCCP, and rotenone/antimycin A) at the desired concentrations.

  • Measurement:

    • Place the cell plate in the extracellular flux analyzer.

    • Perform a baseline measurement of OCR.

    • Inject this compound and measure the change in OCR to determine its effect on mitochondrial respiration.

    • Subsequently, inject oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mandatory Visualizations

N-oleoyl_leucine_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw For each experiment dilute Serially dilute in medium thaw->dilute use Use immediately dilute->use Mitochondrial_Uncoupling_Signaling cluster_membrane Inner Mitochondrial Membrane cluster_energy Energy Conversion ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ Matrix Mitochondrial Matrix ATP_Synthase ATP Synthase H_out->ATP_Synthase Drives ATP synthesis NOL This compound H_out->NOL Facilitates H+ re-entry IMS Intermembrane Space ATP ATP Production ATP_Synthase->ATP NOL->H_in Heat Heat Generation NOL->Heat Energy dissipated as heat Troubleshooting_Variability cluster_compound Compound-Related Issues cluster_cells Cell-Related Issues cluster_assay Assay-Related Issues Variability Inconsistent Results Compound Compound Handling Variability->Compound Cells Cellular Factors Variability->Cells Assay Assay Conditions Variability->Assay Degradation Degradation Compound->Degradation Solubility Poor Solubility Compound->Solubility Pipetting Inaccurate Pipetting Compound->Pipetting Health Variable Cell Health Cells->Health Density Inconsistent Cell Density Cells->Density Incubation Inconsistent Incubation Assay->Incubation Reagents Reagent Variability Assay->Reagents

References

Technical Support Center: High-Purity N-Oleoyl Leucine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity N-oleoyl leucine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering actionable solutions to overcome these challenges.

Problem Symptom(s) Potential Cause(s) Solution(s)
Low or No Product Yield Faint or no product spot on TLC/LC-MS analysis.1. Inefficient Amide Coupling: The activation of oleic acid's carboxyl group may be incomplete. 2. Reaction Conditions: Suboptimal temperature or reaction time. 3. Reagent Degradation: Coupling reagents or oleoyl chloride may have degraded due to moisture. 4. Incorrect Stoichiometry: Improper molar ratios of reactants.1. Optimize Coupling: If using carbodiimide coupling (e.g., DCC, EDC), add an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. For the Schotten-Baumann method, ensure the oleoyl chloride is fresh and added slowly. 2. Monitor Reaction: Track the reaction's progress using TLC or LC-MS to determine the optimal duration. Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature.[1] 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially for carbodiimide-based methods.[1] 4. Adjust Ratios: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and oleic acid relative to L-leucine.
Product Contaminated with Byproducts Multiple spots on TLC; peaks corresponding to N-acylurea or other impurities in LC-MS.1. Carbodiimide Byproduct: Formation of N-acylurea is a common side reaction when using carbodiimides like DCC.[2][3] 2. Side Reactions of Oleic Acid: The double bond in oleic acid can undergo oxidation or isomerization under harsh conditions. 3. Racemization: The stereocenter of L-leucine may be compromised, especially with carbodiimide reagents.[1]1. Remove N-acylurea: This byproduct is typically insoluble in many organic solvents like dichloromethane or ethyl acetate and can be removed by filtration. 2. Mild Reaction Conditions: Avoid high temperatures and exposure to strong acids or oxidants. Store oleic acid and its derivatives under an inert atmosphere (e.g., argon or nitrogen). 3. Minimize Racemization: Add HOBt or NHS to the reaction, which can suppress racemization. Maintain a low temperature during the initial coupling phase.
Difficulty in Purification Product oils out during recrystallization; poor separation during column chromatography.1. Inappropriate Solvent System: The solvent system for recrystallization or chromatography may not be optimal for the amphiphilic this compound. 2. High Impurity Load: A high concentration of impurities can prevent crystallization. 3. Hydrolysis of Product: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions during workup or purification.1. Optimize Solvents: For recrystallization, test solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol. For column chromatography, a gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. 2. Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as an acidic and basic wash, to remove unreacted starting materials. 3. Maintain Neutral pH: During aqueous workup and purification, aim to keep the pH near neutral to prevent degradation.
Presence of Unreacted Starting Materials Spots/peaks corresponding to L-leucine or oleic acid in the final product.1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Ineffective Workup: The workup procedure may not have adequately removed the unreacted starting materials.1. Extend Reaction Time: Monitor the reaction by TLC until the starting material spots are no longer visible. 2. Aqueous Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted L-leucine and a dilute base (e.g., saturated NaHCO₃) to remove unreacted oleic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common methods for forming the amide bond between oleic acid and L-leucine are:

  • Carbodiimide-Mediated Coupling: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as N-hydroxysuccinimide (NHS), to activate the carboxylic acid of oleic acid for reaction with the amino group of L-leucine.

  • Acyl Chloride (Schotten-Baumann) Method: In this approach, oleic acid is first converted to the more reactive oleoyl chloride using an agent like thionyl chloride or oxalyl chloride. The oleoyl chloride then reacts with L-leucine in a basic aqueous solution.

Q2: How can I minimize the risk of racemization at the leucine chiral center?

A2: Racemization can be a significant issue, particularly with carbodiimide-based coupling methods. To minimize this risk, it is recommended to add a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. Additionally, maintaining a low temperature (0°C) during the activation and initial coupling steps is crucial.

Q3: My this compound product appears oily or waxy and is difficult to crystallize. What should I do?

A3: The long oleoyl chain gives the molecule a lipid-like character, which can make crystallization challenging. If the product "oils out," it may be due to a high concentration of impurities or an unsuitable solvent system. First, try to improve the purity of the crude product using column chromatography. For recrystallization, use a binary solvent system where the product is soluble in one solvent and sparingly soluble in the other (e.g., ethyl acetate/hexane). Cooling the solution slowly and scratching the inside of the flask can help induce crystallization.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: this compound, like other N-acyl amino acids, can be susceptible to hydrolysis of its amide bond. For long-term stability, it should be stored as a solid in a cool, dry place, preferably under an inert atmosphere. If in solution, it is best to prepare fresh solutions for experiments. For short-term storage, refrigerated solutions at a neutral pH are recommended. Avoid repeated freeze-thaw cycles.

Q5: What analytical techniques are recommended for confirming the purity of this compound?

A5: A combination of techniques is recommended for full characterization and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Key Reagents Typical Reaction Conditions Advantages Disadvantages Purity Potential
Carbodiimide Coupling Oleic acid, L-leucine, DCC/EDC, NHS/HOBtAnhydrous organic solvent (DCM, DMF), 0°C to room temperatureMild reaction conditions, good for sensitive substrates.Formation of insoluble N-acylurea byproduct, risk of racemization.High (>95%) with proper purification.
Acyl Chloride (Schotten-Baumann) Oleoyl chloride, L-leucine, NaOHBiphasic (water/organic solvent), 0°C to room temperature, alkaline pH (9-10).Generally high yields, cost-effective reagents.Requires handling of reactive oleoyl chloride, potential for side reactions if pH is not controlled.High (>95%) after recrystallization or chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Carbodiimide Coupling

This protocol is adapted from general procedures for N-acyl amino acid synthesis.

Materials:

  • L-Leucine

  • Oleic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Oleic Acid: In a round-bottom flask, dissolve oleic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. Stir the mixture for 30 minutes at 0°C.

  • Coupling Reaction: In a separate flask, suspend L-leucine (1.0 eq) in anhydrous DCM. To this suspension, add the pre-activated oleic acid mixture from step 1. Allow the reaction to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and transfer to a separatory funnel.

  • Extraction: Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system.

Protocol 2: Synthesis via the Acyl Chloride (Schotten-Baumann) Method

This protocol is adapted from the Schotten-Baumann reaction conditions.

Materials:

  • L-Leucine

  • Oleoyl chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolution of Amino Acid: Dissolve L-leucine (1.0 eq) in a 1M NaOH solution (2.0 eq) in a flask. Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Acylation: Slowly and concurrently add oleoyl chloride (1.1 eq) and a 1M NaOH solution dropwise to the L-leucine solution. Maintain the pH of the reaction mixture between 9 and 10. The temperature should be kept below 5°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted oleoyl chloride.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Oleic Acid, L-Leucine) reaction Amide Coupling Reaction (e.g., Carbodiimide or Acyl Chloride) start->reaction crude Crude this compound reaction->crude workup Aqueous Workup (Acid/Base Wash) crude->workup filtration Filtration / Extraction workup->filtration chromatography Column Chromatography or Recrystallization filtration->chromatography analysis Purity & Structure Confirmation (HPLC, MS, NMR) chromatography->analysis final_product High-Purity This compound analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway NOL This compound PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) NOL->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) in Target Gene Promoters RXR->PPRE binds to FAO Increased Fatty Acid β-Oxidation (FAO) Genes PPRE->FAO upregulates transcription Inflammation Suppression of Pro-inflammatory Pathways PPRE->Inflammation downregulates transcription

Caption: Simplified signaling pathway of this compound via PPARα activation.

References

addressing poor absorption of orally administered N-oleoyl leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral absorption of N-oleoyl leucine.

Frequently Asked Questions (FAQs)

Q1: Why is the oral absorption of this compound typically poor?

A1: The poor oral absorption of this compound is primarily attributed to its high lipophilicity and low aqueous solubility. Its predicted XLogP3 value of 8.3 indicates a strong preference for lipid environments over aqueous ones, making it difficult to dissolve in the gastrointestinal fluids for subsequent absorption.[1] While its official Biopharmaceutics Classification System (BCS) class is not established, its physicochemical properties suggest it likely falls into BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability).

Q2: What is the primary mechanism of action for this compound?

A2: this compound is known to be an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3][4][5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. By activating PPARα, this compound can influence the transcription of various target genes involved in these pathways.

Q3: How does the leucine component of this compound potentially influence cellular signaling?

A3: The leucine component can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth. This pathway is distinct from the PPARα signaling activated by the entire molecule.

Troubleshooting Guides

Issue 1: Low Bioavailability in Preclinical Animal Studies

Problem: You are observing low and variable plasma concentrations of this compound after oral administration to rats.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Poor Dissolution in GI Fluids The high lipophilicity of this compound limits its dissolution.
Solution: Develop an enabling formulation to improve its solubility and dissolution rate. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly recommended for lipophilic compounds.
Precipitation in the GI Tract The compound may initially dissolve in the formulation but precipitate upon dilution with aqueous GI fluids.
Solution: Optimize the SEDDS formulation to ensure the formation of a stable microemulsion upon dilution, which can keep the drug in a solubilized state for a longer duration.
First-Pass Metabolism The compound may be extensively metabolized in the liver before reaching systemic circulation.
Solution: Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is significant, formulation strategies that promote lymphatic transport, such as long-chain triglyceride-based SEDDS, can help bypass the liver.
Issue 2: Inconsistent Results in Caco-2 Permeability Assays

Problem: You are experiencing high variability and poor mass balance in your Caco-2 cell permeability experiments with this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Adsorption to Plasticware Lipophilic compounds like this compound have a high tendency to adsorb to the plastic surfaces of the assay plates, leading to inaccurate permeability measurements.
Solution 1: Use low-binding plates for your experiments.
Solution 2: Incorporate a protein like bovine serum albumin (BSA) in the basolateral receiver compartment to act as a "sink" and reduce non-specific binding.
Solution 3: Consider using human plasma as an alternative assay medium in both the apical and basolateral chambers to improve mass balance for highly lipophilic compounds.
Low Apparent Permeability (Papp) The compound may have inherently low permeability across the Caco-2 monolayer.
Solution: Ensure the Caco-2 monolayer integrity is optimal by measuring transepithelial electrical resistance (TEER) before and after the experiment. If permeability remains low, consider investigating the potential for active efflux using bidirectional transport studies (apical-to-basolateral and basolateral-to-apical).

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C24H45NO3
Molecular Weight 395.6 g/mol
Predicted XLogP3 8.3
Solubility DMF: 10 mg/mlDMSO: 12 mg/mlEthanol: 12 mg/mlEthanol:PBS (pH 7.2) (1:4): 200 µg/ml

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a general guideline for developing a SEDDS formulation. The optimal components and ratios should be determined through systematic screening.

1. Materials:

  • This compound
  • Oils: Long-chain triglycerides (e.g., olive oil, sesame oil), Medium-chain triglycerides (e.g., Capryol 90)
  • Surfactants: (HLB > 12) e.g., Tween 80, Cremophor EL, Labrasol
  • Co-surfactants/Co-solvents: e.g., Transcutol HP, PEG 400, Ethanol

2. Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
  • Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region. This is done by mixing various ratios of oil, surfactant, and co-surfactant and observing the formation of a clear, isotropic mixture.
  • Formulation Preparation:
  • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
  • Heat the mixture to 40-50°C to ensure homogeneity.
  • Add the pre-weighed this compound to the mixture and stir until completely dissolved.
  • Characterization:
  • Emulsification Efficiency: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the time it takes to form a clear or slightly opalescent microemulsion.
  • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).
  • In Vitro Drug Release: Perform in vitro dissolution studies in different media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the drug release profile from the SEDDS formulation.

Protocol 2: Caco-2 Permeability Assay for this compound

This protocol is adapted for lipophilic compounds and aims to minimize experimental artifacts.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM™ meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

2. Permeability Assay:

  • Preparation:
  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Prepare the dosing solution of this compound in HBSS. For lipophilic compounds, a low percentage of a solubilizing agent like DMSO may be necessary, but should be kept to a minimum (<1%) to avoid affecting cell viability.
  • Apical to Basolateral (A-B) Transport:
  • Add the dosing solution to the apical (upper) chamber.
  • Add fresh HBSS (optionally containing 1-2% BSA to act as a sink) to the basolateral (lower) chamber.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.
  • Basolateral to Apical (B-A) Transport:
  • Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber to assess active efflux.
  • Sample Analysis:
  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
  • Calculation:
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic design for assessing the oral bioavailability of this compound formulations.

1. Animals:

  • Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight (12-18 hours) before dosing but allow free access to water.

2. Dosing:

  • Divide the animals into groups (n=5-6 per group).
  • Group 1 (Intravenous): Administer this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) via the tail vein to determine the absolute bioavailability.
  • Group 2 (Oral - Suspension): Administer a suspension of this compound in a vehicle like 0.5% carboxymethylcellulose (CMC) via oral gavage.
  • Group 3 (Oral - SEDDS): Administer the developed SEDDS formulation of this compound via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
  • Process the blood samples to obtain plasma by centrifugation.

4. Sample Analysis:

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FABP Fatty Acid Binding Protein This compound->FABP Enters Cell PPARa_cyto PPARα FABP->PPARa_cyto Transports RXR_cyto RXR PPARa_RXR PPARα-RXR Heterodimer RXR_cyto->PPARa_RXR PPARa_cyto->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Coactivators Coactivators PPARa_RXR->Coactivators Recruits Target_Gene Target Gene Transcription (e.g., Lipid Metabolism Genes) PPRE->Target_Gene Initiates Coactivators->PPRE

Caption: PPARα Signaling Pathway Activation by this compound.

mTOR_Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates

Caption: Leucine-mediated mTOR Signaling Pathway.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solubility Solubility Screening Phase_Diagram Phase Diagram Construction Solubility->Phase_Diagram SEDDS_Prep SEDDS Preparation Phase_Diagram->SEDDS_Prep Characterization Characterization (Droplet Size, Drug Release) SEDDS_Prep->Characterization Caco2_Assay Caco-2 Permeability Assay Characterization->Caco2_Assay Papp_Determination Papp Determination Caco2_Assay->Papp_Determination Animal_Study Rat Oral Bioavailability Study Papp_Determination->Animal_Study PK_Analysis Pharmacokinetic Analysis Animal_Study->PK_Analysis

Caption: Experimental Workflow for this compound Formulation and Evaluation.

References

Technical Support Center: N-Oleoyl Leucine In Vitro Activity and the Impact of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro activity of N-oleoyl leucine, with a specific focus on the impact of serum proteins. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vitro?

A1: this compound is an endogenous N-acyl amino acid that acts as a signaling molecule. Its primary mechanisms of action in vitro include the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptor 120 (GPR120). Through PPARα, it can stimulate fatty acid β-oxidation. Its activation of GPR120 can lead to downstream signaling events such as intracellular calcium mobilization and β-arrestin recruitment.

Q2: Why do serum proteins, like Bovine Serum Albumin (BSA), affect the in vitro activity of this compound?

A2: this compound is a lipophilic molecule. Lipophilic compounds tend to bind to proteins, and serum albumin is a major carrier protein in plasma with several binding sites for fatty acids and other lipophilic molecules. In in vitro assays, the presence of serum proteins like BSA can sequester this compound, reducing its free concentration and thus its availability to interact with its cellular targets. This can lead to a decrease in its apparent potency (a higher EC50/IC50 value).

Q3: Should I include serum or BSA in my in vitro assays with this compound?

A3: The decision to include serum or BSA depends on the experimental question.

  • For initial screening and mechanistic studies: It is often best to perform assays in serum-free or low-protein conditions to determine the direct activity of this compound on its targets.

  • For predicting in vivo efficacy: Including physiological concentrations of serum or albumin can provide a more accurate prediction of how this compound will behave in a biological system where it will be subject to protein binding.

Q4: What is an "EC50 shift" and how does it relate to serum protein binding?

A4: An "EC50 shift" refers to the increase in the half-maximal effective concentration (EC50) of a compound when the assay is performed in the presence of serum proteins compared to a serum-free condition. This rightward shift in the dose-response curve is a direct consequence of the compound binding to serum proteins, which reduces the free concentration of the compound available to interact with its target. The magnitude of the EC50 shift can be used to estimate the extent of serum protein binding.

Troubleshooting Guide

Q1: I am not seeing any activity with this compound in my cell-based assay that contains serum.

A1: This is a common issue for lipophilic compounds. The high concentration of serum proteins may be binding to most of the this compound, leaving very little free compound to act on the cells.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: Try reducing the serum concentration in your cell culture medium (e.g., from 10% to 1% or even serum-free for a short duration during the experiment).

    • Increase this compound Concentration: You may need to use a higher concentration of this compound to overcome the effects of protein binding.

    • Use a Serum-Free Assay: If possible, adapt your assay to be performed in a serum-free medium or a buffer containing a lower, defined concentration of BSA.

    • Confirm Compound Integrity: Ensure that your this compound stock is not degraded and is properly solubilized.

Q2: My results with this compound are highly variable between experiments.

A2: Variability can be caused by several factors, especially when working with lipophilic compounds and serum.

  • Troubleshooting Steps:

    • Inconsistent Serum Batches: Different batches of fetal bovine serum (FBS) can have varying levels of endogenous lipids and binding proteins, which can affect the free fraction of this compound. If possible, use the same batch of serum for a set of experiments.

    • Solubility Issues: this compound may precipitate out of solution, especially in aqueous buffers. Ensure it is fully solubilized in a suitable solvent (e.g., DMSO, ethanol) before diluting in your assay medium. Vortex thoroughly after dilution.

    • Plastic Adsorption: Lipophilic compounds can adsorb to plasticware. Using low-binding plates and pipette tips can help to minimize this.

    • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment.

Q3: How can I quantify the impact of serum protein binding on my this compound activity?

A3: You can perform an "IC50 shift" or "EC50 shift" assay.

  • Procedure:

    • Determine the dose-response curve and EC50 of this compound in your assay under serum-free or low-protein conditions.

    • Repeat the experiment in the presence of a physiological concentration of human serum albumin (HSA) or bovine serum albumin (BSA) (e.g., 4% BSA).

    • Compare the EC50 values obtained in the two conditions. The fold-shift in the EC50 provides a quantitative measure of the impact of protein binding.

Quantitative Data Summary

Table 1: Binding Affinities of Long-Chain Fatty Acids to Serum Albumin (Reference Data)

Fatty AcidSerum AlbuminMethodDissociation Constant (Kd)Reference
Palmitate (C16:0)Human Serum Albumin (HSA)NMRHigh-affinity sites: ~0.1-1 µM[1]
Oleate (C18:1)Bovine Serum Albumin (BSA)FluorescenceHigh-affinity sites: ~0.1-1 µM[2]
Palmitoyl-CoABovine Serum Albumin (BSA)FluorescenceHigh-affinity sites: ~1.55 µM[3]

Disclaimer: The data in Table 1 is for long-chain fatty acids and their derivatives, not this compound. It is provided for reference purposes to illustrate the expected high-affinity binding of lipophilic molecules to serum albumin. The actual binding affinity of this compound may vary.

Experimental Protocols

Protocol 1: PPARα Reporter Gene Assay

This protocol is for determining the activation of PPARα by this compound in a cell-based reporter assay.

Materials:

  • HEK293T or HepG2 cells

  • PPARα expression plasmid

  • PPRE (PPARα response element)-driven luciferase reporter plasmid

  • Transfection reagent

  • DMEM with 10% FBS (for cell culture)

  • DMEM with charcoal-stripped FBS (for assay)

  • This compound stock solution (in DMSO or ethanol)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, replace the medium with DMEM containing charcoal-stripped FBS. Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

Protocol 2: GPR120 Calcium Mobilization Assay

This protocol is for measuring the activation of GPR120 by this compound through the Gq-mediated calcium signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR120

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the GPR120-expressing cells in a 96-well plate and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline reading for 15-30 seconds.

  • Compound Injection: Inject the this compound solution at various concentrations into the wells.

  • Signal Measurement: Immediately after injection, continuously measure the fluorescence intensity for 2-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

Protocol 3: Workflow for Assessing the Impact of Serum Protein Binding (EC50 Shift Assay)

This workflow outlines the steps to quantify the effect of serum protein on the in vitro activity of this compound.

Procedure:

  • Assay Optimization: Optimize your primary functional assay (e.g., PPARα activation, GPR120 signaling) to have a robust signal-to-background ratio and a well-defined dose-response curve for this compound in a serum-free or low-protein buffer.

  • Determine Baseline EC50: Perform the optimized assay with a full dose-response of this compound to determine its EC50 value in the absence of significant protein binding (EC50_free).

  • Introduce Serum Albumin: Repeat the assay with the same dose-response of this compound but in the presence of a physiological concentration of bovine serum albumin (BSA) or human serum albumin (HSA) (e.g., 40 mg/mL, which is approximately 600 µM). This will determine the EC50 in the presence of protein (EC50_bound).

  • Calculate EC50 Shift: Calculate the EC50 shift ratio: Shift Ratio = EC50_bound / EC50_free .

  • Estimate Binding Affinity (Optional): The shift in EC50 can be used to estimate the dissociation constant (Kd) of the compound-protein interaction using the following equation: Kd = [Protein] / (Shift Ratio - 1) , where [Protein] is the molar concentration of the albumin in the assay.

Visualizations

Signaling Pathways and Experimental Workflows

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds & Activates Gq Gq protein GPR120->Gq Activates beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Serum_Protein_Binding_Workflow A Step 1: Run assay in serum-free buffer B Generate dose-response curve A->B C Calculate EC50_free B->C G Step 3: Compare EC50 values C->G D Step 2: Run assay with serum albumin (e.g., 4% BSA) E Generate dose-response curve D->E F Calculate EC50_bound E->F F->G H Calculate EC50 Shift Ratio (EC50_bound / EC50_free) G->H I Estimate Kd (optional) H->I

References

Technical Support Center: Optimizing N-oleoyl Leucine Treatment in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-oleoyl leucine (NO-Leu), an N-acyl amino acid increasingly recognized for its role in regulating cellular metabolism. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize your in vitro experiments with NO-Leu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

This compound is an endogenous N-acyl amino acid formed by the conjugation of oleic acid and the amino acid leucine. Its primary known mechanism of action is the uncoupling of mitochondrial respiration.[1][2][3] This means it can increase oxygen consumption in cells without a corresponding increase in ATP synthesis, leading to energy expenditure as heat.[1] This effect is independent of Uncoupling Protein 1 (UCP1).[2]

Q2: What are the key signaling pathways affected by this compound?

This compound has been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα is a key step in stimulating fatty acid β-oxidation. Additionally, the leucine component of NO-Leu can influence the mTOR and AMPK/Sirt1 signaling pathways, which are central regulators of cell growth, metabolism, and mitochondrial biogenesis.

Q3: What is a typical concentration range for this compound treatment in cell culture?

The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Generally, concentrations between 25-50 µM are used to observe effects on mitochondrial respiration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time is highly dependent on the experimental goal.

  • Short-term (acute) effects: For studying immediate effects on mitochondrial respiration or signaling pathway activation, incubation times can range from 1 to 6 hours.

  • Long-term (chronic) effects: To investigate changes in gene expression, protein synthesis, or cell viability, longer incubation times of 20 to 48 hours may be necessary. For example, studies with the similar compound N-palmitoyl-l-leucine in HeLa cells used a 20-hour incubation period. Chronic exposure may lead to compensatory changes in mitochondrial mass and oxidative capacity.

Q5: In which solvents can I dissolve this compound?

This compound is a crystalline solid that can be dissolved in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable effect - Sub-optimal concentration: The concentration of this compound may be too low. - Insufficient incubation time: The treatment duration may be too short to induce a measurable response. - Cell type insensitivity: The cell line used may not be responsive to this compound.- Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 100 µM). - Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment duration. - Research the expression of relevant targets (e.g., PPARα) in your cell line or consider using a different, more responsive cell type.
High cell death/cytotoxicity - Concentration is too high: this compound can exhibit concentration-dependent toxicity, with significant reductions in cell viability observed at concentrations above 25 µM in human adipocytes. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - Contamination: The this compound stock solution or cell culture may be contaminated.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select a non-toxic concentration for your experiments. - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle-only control. - Filter-sterilize the this compound stock solution and regularly check cell cultures for signs of contamination.
Compound precipitation in media - Poor solubility: this compound has limited solubility in aqueous solutions. - High concentration: The final concentration in the cell culture medium may exceed its solubility limit.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When diluting the stock solution into the culture medium, vortex or mix thoroughly to ensure proper dispersion. - Consider using a derivative with enhanced solubility, such as N-lactoyl-leucine, if leucine-related effects are of primary interest and solubility is a major concern.
Inconsistent or variable results - Inconsistent compound preparation: Variability in the preparation of this compound working solutions. - Cell passage number and health: High passage numbers or unhealthy cells can lead to inconsistent responses. - Instability of the compound: this compound may degrade in the culture medium over long incubation periods.- Prepare fresh working solutions from the stock for each experiment. - Use low-passage number cells and ensure high cell viability before starting the experiment. - For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Data Presentation: this compound Treatment Parameters

The following table summarizes key quantitative data for this compound treatment from available literature.

Parameter Value Cell Type Source
Effective Concentration (Mitochondrial Uncoupling) 25 - 50 µMVarious
Cytotoxic Concentration > 25 µMHuman Adipocytes
Incubation Time (Cytological Profiling with N-palmitoyl-l-leucine) 20 hoursHeLa Cells
Incubation Time (Leucine-induced signaling) 30 minutes - 5 daysMyotubes

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing cell viability after this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of the incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Mitochondrial Respiration Analysis using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the effect of this compound on mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach and form a monolayer.

  • Pre-treatment Incubation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Prepare a utility plate with this compound and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.

  • Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. This will involve sequential injections of this compound and the mitochondrial stress test compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in respiratory parameters in response to this compound treatment.

Mandatory Visualizations

Signaling Pathways of this compound

N_oleoyl_leucine_pathway NO_Leu This compound PPARa PPARα NO_Leu->PPARa activates Mitochondria Mitochondria NO_Leu->Mitochondria acts on Leucine Leucine NO_Leu->Leucine releases PPRE PPRE PPARa->PPRE binds to RXR RXR RXR->PPRE binds to FAO_genes Fatty Acid Oxidation Genes PPRE->FAO_genes upregulates Uncoupling Mitochondrial Uncoupling Mitochondria->Uncoupling mTOR mTOR Signaling Leucine->mTOR activates AMPK_Sirt1 AMPK/Sirt1 Signaling Leucine->AMPK_Sirt1 modulates Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Mito_Biogenesis Mitochondrial Biogenesis AMPK_Sirt1->Mito_Biogenesis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Optimizing Incubation Time

experimental_workflow start Start: Seed Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment incubation Incubate for Various Durations (e.g., 1, 6, 12, 24, 48h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay functional_assay Functional Assay (e.g., Seahorse, qPCR) incubation->functional_assay analysis Data Analysis viability_assay->analysis functional_assay->analysis optimization Determine Optimal Incubation Time & Concentration analysis->optimization

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Guide to the Mitochondrial Uncoupling Effects of N-oleoyl Leucine and FCCP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-oleoyl leucine, an endogenous N-acyl amino acid, and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), a classical synthetic protonophore, in their roles as mitochondrial uncoupling agents. The comparison is supported by experimental data and detailed methodologies to assist in the selection and application of these compounds in research and development.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling is the dissociation of fuel oxidation (respiration) from ATP synthesis. In this process, protons that are pumped into the intermembrane space by the electron transport chain (ETC) return to the mitochondrial matrix without passing through ATP synthase. This dissipates the proton motive force as heat. While this can be a sign of mitochondrial dysfunction, controlled uncoupling is a physiological process for thermogenesis and is being explored as a therapeutic target for metabolic diseases. This guide compares FCCP, a potent artificial uncoupler widely used in research, with this compound, a compound of interest for its potential physiological relevance.

Mechanism of Action: Protonophore vs. Protein-Mediated Uncoupling

The fundamental difference between FCCP and this compound lies in their mechanisms for transporting protons across the inner mitochondrial membrane.

FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): FCCP is a lipophilic weak acid and a classic protonophore.[1][2] Its mechanism involves diffusing across the inner mitochondrial membrane in its protonated state, releasing a proton into the matrix, and returning in its anionic form. This action is independent of endogenous transport proteins and directly dissipates the proton gradient.[3][4]

This compound (NOL): As an N-acyl amino acid, this compound is thought to induce uncoupling through a protein-mediated mechanism, similar to natural fatty acids.[5] Studies suggest that these molecules can activate endogenous uncoupling proteins (UCPs), such as UCP1 in brown adipose tissue, or adenine nucleotide translocases (ANTs) found in other tissues like the liver. This mechanism represents a more physiological form of uncoupling.

G cluster_0 Inner Mitochondrial Membrane cluster_1 FCCP (Protonophore) cluster_2 This compound (Protein-Mediated) FCCP_H FCCP-H+ FCCP_A FCCP- FCCP_H->FCCP_A Diffusion H_Matrix H+ FCCP_H->H_Matrix Deprotonation (Matrix) H_IMS H+ H_IMS->FCCP_A Protonation (IMS) IMS_label Intermembrane Space (IMS) Matrix_label Mitochondrial Matrix NOL N-oleoyl leucine UCP1_ANT UCP1 / ANT NOL->UCP1_ANT Activates H_Matrix2 H+ UCP1_ANT->H_Matrix2 H+ Transport H_IMS2 H+ H_IMS2->UCP1_ANT H+ Transport IMS_label2 Intermembrane Space (IMS) Matrix_label2 Mitochondrial Matrix

Caption: Mechanisms of mitochondrial uncoupling for FCCP and this compound.

Quantitative Comparison of Uncoupling Effects

Direct comparative studies quantifying the potency of this compound against FCCP are limited. However, data from various studies allow for an indirect comparison. FCCP is consistently shown to be a highly potent and efficient uncoupler, often used as a positive control to induce maximal mitochondrial respiration. N-acyl amino acids, including this compound, are proficient uncouplers but are generally less potent than classical protonophores like FCCP.

ParameterThis compoundFCCPNotes
Mechanism Protein-mediated (likely via UCP1/ANT)Direct ProtonophoreNOL relies on endogenous proteins, whereas FCCP acts directly on the membrane.
Potency (Typical Range) Micromolar (µM) range, varies by cell type.Nanomolar (nM) to low Micromolar (µM) range.FCCP is effective at significantly lower concentrations. Optimal concentrations for cardioprotection have been noted around 100 nM.
Efficacy (Maximal Respiration) Induces significant uncoupling but is less efficient than FCCP.Induces maximal or near-maximal uncoupling, serving as a benchmark.FCCP is the standard agent used to measure a cell's maximal respiratory capacity.
Specificity Potentially higher physiological specificity.Low; affects other membranes and ion gradients (e.g., plasma membrane).FCCP's lack of specificity can lead to off-target effects, including altering plasma membrane potential and intracellular ion homeostasis.
Side Effects Deleterious effects observed at higher concentrations.Can inhibit respiration at high concentrations and induce apoptosis.High doses of FCCP can be inhibitory and cytotoxic.

Experimental Protocols

Measuring Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

A standard method to assess the effect of uncoupling agents is by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer). This allows for real-time determination of mitochondrial respiration.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts, primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with a substrate-limited assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator for 1 hour.

  • Instrument Setup: Calibrate the instrument with the sensor cartridge. Prepare injection ports with the compounds to be tested.

    • Port A: Test Compound (this compound or FCCP) or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (for NOL experiments, to determine maximal uncoupling) or a higher dose of the test compound.

    • Port D: Rotenone & Antimycin A (Complex I & III inhibitors).

  • Assay Execution:

    • Basal Respiration: Measure the initial OCR for several cycles to establish a baseline.

    • Uncoupled Respiration: Inject the test compound (this compound or a low dose of FCCP) and measure the increase in OCR. This reflects the degree of uncoupling.

    • ATP-Linked Respiration: Inject Oligomycin to inhibit ATP synthase. The subsequent drop in OCR reveals the portion of respiration linked to ATP production. The remaining OCR is due to proton leak.

    • Maximal Respiration: Inject a high concentration of FCCP to induce maximal uncoupling and measure the peak OCR. This represents the maximum capacity of the electron transport chain.

    • Non-Mitochondrial Respiration: Inject Rotenone/Antimycin A to shut down mitochondrial respiration completely. The remaining OCR is non-mitochondrial.

G cluster_workflow OCR Measurement Workflow Start Establish Basal OCR Inject_Uncoupler Inject NOL or FCCP Start->Inject_Uncoupler Baseline Established Measure_Uncoupled Measure Uncoupled OCR Inject_Uncoupler->Measure_Uncoupled Inject_Oligo Inject Oligomycin Measure_Uncoupled->Inject_Oligo Measure_ProtonLeak Measure Proton Leak OCR Inject_Oligo->Measure_ProtonLeak Inject_MaxFCCP Inject Maximal FCCP Measure_ProtonLeak->Inject_MaxFCCP Measure_Maximal Measure Maximal OCR Inject_MaxFCCP->Measure_Maximal Inject_RotAA Inject Rotenone/AA Measure_Maximal->Inject_RotAA Measure_NonMito Measure Non-Mitochondrial OCR Inject_RotAA->Measure_NonMito

Caption: Experimental workflow for assessing mitochondrial uncoupling using OCR.

Related Signaling Pathways: Leucine and Mitochondrial Proteostasis

While this compound acts as a direct uncoupler, its parent amino acid, leucine, influences mitochondrial respiration through a distinct signaling pathway. Recent studies have identified a Leucine-GCN2-SEL1L axis that links nutrient availability to mitochondrial protein stability.

  • Leucine Sensing: High levels of leucine inhibit the amino acid sensor GCN2.

  • SEL1L Regulation: Inhibition of GCN2 reduces the abundance of the E3 ubiquitin ligase cofactor SEL1L at the mitochondria.

  • Protein Stabilization: This reduction in SEL1L suppresses the ubiquitin-dependent degradation of proteins on the outer mitochondrial membrane (OMM).

  • Enhanced Respiration: By stabilizing key components of the protein import machinery, this pathway expands the mitochondrial proteome and enhances metabolic respiration.

This pathway represents an indirect, adaptive mechanism by which nutrient status can regulate mitochondrial capacity, complementing the direct uncoupling action of its N-acyl derivative.

G Leucine High Leucine GCN2 GCN2 Sensor Leucine->GCN2 inhibits SEL1L Mitochondrial SEL1L GCN2->SEL1L reduces OMM_Degradation OMM Protein Degradation SEL1L->OMM_Degradation promotes SEL1L->OMM_Degradation OMM_Stability OMM Protein Stability OMM_Degradation->OMM_Stability is inverse of Mito_Respiration Enhanced Mitochondrial Respiration OMM_Stability->Mito_Respiration leads to

References

A Comparative Analysis of N-oleoyl Leucine and Oleoylethanolamide in Appetite Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endogenous lipids N-oleoyl leucine (OL) and oleoylethanolamide (OEA) have emerged as significant regulators of appetite and energy homeostasis. While both are derivatives of oleic acid, their distinct amino acid and ethanolamine moieties, respectively, confer unique pharmacological profiles. This guide provides an objective comparison of their performance in appetite regulation, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Effects on Appetite and Metabolism

A review of preclinical and clinical studies reveals the potent anorectic effects of both compounds. While direct comparative studies are limited, the available data, primarily from rodent models, indicate significant reductions in food intake and body weight following administration of either OL or OEA.

CompoundSpecies/ModelDosage & AdministrationKey FindingsReference
This compound Diet-induced obese mice25 mg/kg, intraperitoneal- Decreased food intake- Decreased body weight- Preferential decrease in fat mass[1]
Oleoylethanolamide Diet-induced obese rats5 mg/kg, intraperitoneal (daily for 2 weeks)- Reduced food intake- Lowered body-weight gain- Decreased serum cholesterol and triglycerides[2]
Oleoylethanolamide 24h-starved rats10 mg/kg, oral- Reduced food intake by 15.5% at 90 min post-feeding[3]
Oleoylethanolamide Obese humans125 mg, twice daily (8 weeks)- Significant decrease in hunger and cravings for sweet foods- Significant increase in fullness- Significant reduction in weight, BMI, waist circumference, and fat percent[4]

Mechanisms of Action: Divergent Pathways to Satiety

While both lipids promote satiety, their underlying molecular mechanisms appear to differ significantly. OEA primarily acts as a potent agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), whereas OL's effects are linked to mitochondrial uncoupling.

Oleoylethanolamide (OEA)

OEA's anorectic signaling is predominantly initiated in the small intestine upon feeding.[5] Its primary molecular target is the nuclear receptor PPAR-α . Activation of PPAR-α in enterocytes triggers a downstream signaling cascade that is thought to involve the vagus nerve, ultimately conveying satiety signals to the brain.

Beyond PPAR-α, OEA has been shown to activate other receptors, including the G protein-coupled receptor 119 (GPR119 ) and the transient receptor potential vanilloid type 1 (TRPV1 ) channel. Activation of GPR119, which is expressed in intestinal L-cells, can stimulate the release of the incretin hormone glucagon-like peptide-1 (GLP-1), further contributing to satiety.

OEA_Signaling_Pathway cluster_intestine Small Intestine cluster_brain Brain OEA OEA PPARa PPARa OEA->PPARa activates GPR119 GPR119 OEA->GPR119 activates TRPV1 TRPV1 OEA->TRPV1 activates VagusNerve Vagus Nerve PPARa->VagusNerve signals to GLP1 GLP1 GPR119->GLP1 stimulates release GLP1->VagusNerve signals to Satiety Satiety VagusNerve->Satiety OL_Signaling_Pathway cluster_cell Adipocyte/Other Cells cluster_brain Brain OL OL Mitochondrion Mitochondrion OL->Mitochondrion acts on Uncoupling Mitochondrial Uncoupling Mitochondrion->Uncoupling EnergyExpenditure Increased Energy Expenditure Uncoupling->EnergyExpenditure Satiety Satiety EnergyExpenditure->Satiety signals to (?) Experimental_Workflow Start Start DIO_Model Induce Obesity (High-Fat Diet) Start->DIO_Model Treatment Administer Compound (OL or OEA) DIO_Model->Treatment Measurements Measure Food Intake, Body Weight, and Body Composition Treatment->Measurements Mechanism Investigate Mechanism (Receptor Assays, Mitochondrial Respiration) Treatment->Mechanism Data_Analysis Analyze Data and Compare Effects Measurements->Data_Analysis Mechanism->Data_Analysis End End Data_Analysis->End

References

Validating PM20D1's Role in N-oleoyl Leucine Production: A Comparison Guide for Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from studies utilizing knockout (KO) models to validate the role of Peptidase M20 Domain Containing 1 (PM20D1) in the production of N-oleoyl leucine, a bioactive lipid with implications in metabolic regulation. We will delve into the quantitative effects of PM20D1 ablation, detail the experimental protocols used, and explore alternative enzymatic pathways.

Data Presentation: PM20D1 Knockout vs. Wild-Type

The primary evidence for PM20D1's role in N-acyl amino acid (NAA) metabolism comes from studies on PM20D1 knockout mice. These models demonstrate a significant alteration in the levels of various NAAs, including this compound.

MetaboliteGenotypeTissueFold Change (KO vs. WT)Concentration (pmol/g or pmol/mL)Reference
This compound/isoleucine PM20D1-KOLiverBidirectionally dysregulatedNot explicitly separated from isoleucine and quantified in KO vs WT in this dataset.[1]
N-oleoyl phenylalaninePM20D1 Overexpression (AAV)Plasma~10.3-fold increase-[2]
This compoundPM20D1 Overexpression (AAV)Plasma~5.8-fold increase-[2]
N-arachidonoyl glycine (C20:4-Gly)PM20D1-KOBrain~70% of total hydrolysis is PM20D1-independent-[1]
N-arachidonoyl glycine (C20:4-Gly)PM20D1-KOLiver~11% of total hydrolysis is PM20D1-independent-[1]
N-arachidonoyl phenylalanine (C20:4-Phe)PM20D1-KOMultiple Tissues>99% reduction in hydrolysis-

Note: Data on the specific fold change of this compound in PM20D1-KO tissues is often presented as part of a broader "bidirectional dysregulation" of N-acyl amino acids. Studies with PM20D1 overexpression models, however, clearly show a significant increase in circulating this compound.

Experimental Protocols

Generation of PM20D1 Knockout Mice

The generation of global PM20D1 knockout mice has been a key tool in elucidating its function. A common method employed is the CRISPR/Cas9 genome editing system.

Methodology:

  • Guide RNA (gRNA) Design: Single guide RNAs are designed to target an early exon of the Pm20d1 gene. The goal is to introduce a frameshift mutation that results in a premature stop codon.

  • Zygote Injection: A mixture containing Cas9 mRNA and the gRNAs is injected into the cytoplasm of fertilized zygotes from a suitable mouse strain (e.g., C57BL/6J).

  • Founder Screening: Pups born from the injected zygotes (F0 generation) are screened for the desired mutation. This is typically done by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify insertions or deletions (indels).

  • Breeding and Genotyping: Founder mice with the desired out-of-frame deletion are bred to wild-type mice to establish germline transmission. Subsequent generations are intercrossed to produce homozygous PM20D1-KO mice, wild-type littermates, and heterozygous carriers. Genotyping is performed using PCR with primers flanking the deletion site.

  • Confirmation of Protein Ablation: The loss of PM20D1 protein in knockout mice is confirmed by methods such as quantitative shotgun proteomics or Western blotting of tissue lysates (e.g., from liver).

Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the standard method for the sensitive and specific quantification of N-acyl amino acids.

Methodology:

  • Sample Preparation: Tissues are homogenized, and lipids are extracted using an organic solvent mixture, often acetonitrile/methanol/water. Plasma samples are typically subjected to protein precipitation with a similar solvent mixture. An internal standard, such as a deuterated or odd-chain N-acyl amino acid, is added to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different N-acyl amino acid species.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each N-acyl amino acid and the internal standard. For this compound, this would involve monitoring the transition from its precursor ion (the intact molecule) to a specific product ion (a fragment of the molecule).

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. A standard curve generated with known concentrations of synthetic this compound is used to determine the absolute concentration in the sample.

Signaling Pathways and Experimental Workflows

PM20D1_Signaling_Pathway FattyAcids Fatty Acids (e.g., Oleic Acid) AminoAcids Amino Acids (e.g., Leucine) PM20D1 PM20D1 FattyAcids->PM20D1 Condensation AminoAcids->PM20D1 NAcylAminoAcids N-acyl Amino Acids (e.g., this compound) PM20D1->NAcylAminoAcids Synthesis NAcylAminoAcids->PM20D1 Hydrolysis Mitochondria Mitochondria NAcylAminoAcids->Mitochondria Direct Interaction Uncoupling Mitochondrial Uncoupling Mitochondria->Uncoupling EnergyExpenditure Increased Energy Expenditure Uncoupling->EnergyExpenditure

Caption: PM20D1 catalyzes the bidirectional synthesis and hydrolysis of N-acyl amino acids.

Knockout_Model_Workflow Design 1. gRNA Design (Target Pm20d1 exon) Injection 2. Zygote Microinjection (Cas9 mRNA + gRNA) Design->Injection Screening 3. Founder Screening (PCR & Sequencing) Injection->Screening Breeding 4. Breeding & Genotyping Screening->Breeding Confirmation 5. Protein Ablation Confirmation (Proteomics/Western Blot) Breeding->Confirmation KO_Mouse PM20D1 KO Mouse Confirmation->KO_Mouse

Caption: Experimental workflow for generating PM20D1 knockout mice using CRISPR/Cas9.

Alternative Pathways and Comparative Analysis

While PM20D1 is a dominant regulator of circulating N-acyl amino acids, it is not the sole enzyme involved in their metabolism. Studies in PM20D1-KO mice have revealed the presence of a second, intracellular pathway for NAA hydrolysis, which has been identified as Fatty Acid Amide Hydrolase (FAAH) .

Comparison of PM20D1 and FAAH:

FeaturePM20D1Fatty Acid Amide Hydrolase (FAAH)
Cellular Location Secreted (extracellular)Intracellular (integral membrane protein)
Primary Function Bidirectional synthase and hydrolase of a broad range of NAAsPrimarily a hydrolase for a more restricted subset of NAAs and other fatty acid amides (e.g., anandamide)
Effect of Knockout on Circulating NAAs Significant bidirectional dysregulationMinimal to no effect on circulating NAAs
Effect of Knockout on Intracellular NAAs Significant bidirectional dysregulationBidirectional dysregulation of specific intracellular NAAs
Substrate Specificity Broad, including various fatty acids and amino acidsMore restricted, with a preference for certain acyl chains and amino acid head groups

The existence of FAAH as a complementary pathway highlights a division of labor in the regulation of N-acyl amino acids, with PM20D1 primarily controlling systemic levels and FAAH modulating intracellular concentrations. This is a critical consideration for therapeutic strategies targeting this pathway.

Enzyme_Comparison cluster_0 Extracellular cluster_1 Intracellular PM20D1 PM20D1 (Secreted) Circulating_NAA Circulating N-acyl Amino Acids PM20D1->Circulating_NAA Synthesis/ Hydrolysis Intracellular_NAA Intracellular N-acyl Amino Acids Circulating_NAA->Intracellular_NAA Uptake FAAH FAAH (Membrane-bound) FAAH->Intracellular_NAA Hydrolysis

Caption: PM20D1 and FAAH exhibit a division of labor in regulating N-acyl amino acid levels.

References

N-Oleoyl Leucine: A Novel Therapeutic Candidate for Obesity in Comparative Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data positions N-oleoyl leucine, a naturally occurring N-acyl amino acid, as a promising therapeutic candidate for obesity. This guide provides a comparative overview of its efficacy and mechanism of action against established anti-obesity agents—Orlistat, Liraglutide, and Sibutramine—offering valuable insights for researchers, scientists, and drug development professionals.

This compound and other N-acyl amino acids have been identified as endogenous molecules that can induce weight loss by acting as mitochondrial uncouplers, a mechanism distinct from many existing obesity treatments.[1][2] This novel pathway presents a potential new avenue for therapeutic intervention in a global health crisis.

Performance Comparison in Obesity Models

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in diet-induced obesity (DIO) rodent models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from various preclinical studies. The effectiveness of these compounds can vary based on the specific animal model, diet composition, and duration of treatment.

Table 1: Comparative Efficacy on Body Weight Reduction in Diet-Induced Obese Mice

CompoundDosageTreatment DurationAnimal ModelDietBody Weight Reduction (%)Reference
N-acyl amino acids Injected8 daysObese miceHigh-fat dietSignificant weight loss (entirely in fatty tissue)[1]
Leucine (component of this compound) Doubled dietary intakeNot specifiedHFD-fed miceHigh-fat dietUp to 32% reduction in weight gain[3]
Orlistat 60 mg/kg4 weeksLkb1fl/flp53fl/fl miceHigh-fat diet3.55 g absolute reduction[4]
Orlistat 50 mg/kg/dayNot specifiedC57BL/6J miceHigh-fat dietSignificantly inhibited weight gain
Liraglutide 200 μg/kg/d20 weeksC57BL/6J miceHigh-fat dietSignificantly slowed weight gain
Liraglutide 0.2 mg/kg (twice daily)2 weeksC57BL/6 miceHigh-fat dietSignificant decrease in body weight
Sibutramine 3 mg/kg/day21 daysDietary-obese Wistar ratsHigh-fat diet10% lower final body weight
Sibutramine 5 mg/kg (twice daily)28 daysDiet-switched DIO miceHigh-fat dietSignificantly blunted body weight gain

Table 2: Effects on Adiposity and Fat Mass

CompoundDosageTreatment DurationAnimal ModelEffect on Fat Mass/AdiposityReference
N-acyl amino acids Injected8 daysObese miceWeight loss was entirely in fatty tissue
Leucine Doubled dietary intakeNot specifiedHFD-fed mice25% decrease in adiposity
Orlistat 60 mg/kg4 weeksLkb1fl/flp53fl/fl miceReduced gonadal fat/body weight ratio
Orlistat 50 mg/kg/dayNot specifiedC57BL/6J miceSignificantly decreased SAT and VAT weight
Liraglutide 200 μg/kg/d20 weeksC57BL/6J miceReduced fat mass
Sibutramine 3 mg/kg/day21 daysDietary-obese Wistar rats23.7% reduction in fat/lean ratio

Mechanisms of Action: A Comparative Overview

This compound: The primary mechanism of action for this compound and other N-acyl amino acids is through UCP1-independent mitochondrial uncoupling . This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure and heat production rather than ATP synthesis. This effect is not reliant on the Uncoupling Protein 1 (UCP1) found in brown and beige adipose tissue, suggesting a broader potential for thermogenesis in other tissues.

Orlistat: Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides. By inhibiting these enzymes, Orlistat reduces the absorption of dietary fats by approximately 30%.

Liraglutide: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. It acts on the brain to reduce appetite and food intake. It also slows gastric emptying, which can contribute to a feeling of fullness.

Sibutramine: Sibutramine is a norepinephrine and serotonin reuptake inhibitor. By increasing the levels of these neurotransmitters in the brain, it enhances satiety and reduces food intake.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.

  • Acclimatization: Mice are typically acclimated for one week upon arrival with ad libitum access to standard chow and water.

  • Diet Induction: At 8 weeks of age, mice are switched to a high-fat diet (HFD), with 45-60% of calories derived from fat, for a period of 8-16 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) throughout the study.

  • Treatment Administration: Once the DIO phenotype is established, mice are randomized into treatment and vehicle control groups for the administration of the test compounds.

Orlistat Administration in DIO Mice
  • Animal Model: Lkb1fl/flp53fl/fl mice can be used to study the effects of Orlistat on both obesity and associated pathologies.

  • Diet Groups: Mice are divided into different diet groups, such as high-fat diet (HFD) and low-fat diet (LFD).

  • Treatment: Orlistat is administered orally (e.g., by gavage) at a dose of 60 mg/kg for a specified period, such as four weeks.

  • Outcome Measures: Body weight, fat mass (measured by EchoMRI), and specific fat pad weights (e.g., gonadal fat) are assessed.

Liraglutide Administration in DIO Mice
  • Animal Model: C57BL/6 mice are a standard model for studying the effects of Liraglutide.

  • Obesity Induction: Mice are fed a high-fat diet for approximately 13 weeks to induce obesity and a pre-diabetic state.

  • Treatment: Liraglutide is administered via subcutaneous (s.c.) injection, typically twice a day, at a dose of 0.2 mg/kg.

  • Outcome Measures: Body weight, food intake, fat pad weights, and metabolic parameters such as blood glucose and triglyceride levels are measured.

Sibutramine Administration in Dietary-Obese Rats
  • Animal Model: Male Wistar rats are used to create a model of dietary obesity.

  • Dietary Manipulation: Rats are fed a high-fat diet for 12 weeks to induce obesity.

  • Treatment: Sibutramine is administered orally (e.g., by gavage) at a dose of 3 mg/kg/day for 21 days.

  • Outcome Measures: Food intake, body weight, plasma leptin concentration, and insulin resistance (measured by HOMA) are assessed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in obesity and its treatment is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_0 Dietary Fat Intake & this compound Synthesis cluster_1 This compound Mechanism of Action DietaryFat Dietary Fat (Oleic Acid) IntestinalEnterocytes Small Intestine Enterocytes DietaryFat->IntestinalEnterocytes NOleoylLeucine This compound Synthesis IntestinalEnterocytes->NOleoylLeucine NOleoylLeucine_action This compound Mitochondria Mitochondria NOleoylLeucine_action->Mitochondria Uncoupling UCP1-Independent Mitochondrial Uncoupling Mitochondria->Uncoupling EnergyExpenditure Increased Energy Expenditure (Heat) Uncoupling->EnergyExpenditure

Caption: Synthesis and mechanism of this compound.

cluster_workflow Diet-Induced Obesity (DIO) Model & Drug Efficacy Testing Start Start: C57BL/6J Mice (8 weeks old) Acclimatization Acclimatization (1 week, Chow Diet) Start->Acclimatization DietInduction Dietary Intervention (8-16 weeks) Acclimatization->DietInduction HFD High-Fat Diet (HFD) DietInduction->HFD Chow Chow Diet (Control) DietInduction->Chow Obesity Obesity Phenotype Established HFD->Obesity Randomization Randomization Obesity->Randomization Treatment Treatment Groups Randomization->Treatment Vehicle Vehicle Control Treatment->Vehicle Drug Drug Treatment (e.g., this compound) Treatment->Drug Monitoring Monitoring (Body Weight, Food Intake) Vehicle->Monitoring Drug->Monitoring Endpoint Endpoint Analysis (Fat Mass, Metabolic Parameters) Monitoring->Endpoint

Caption: Experimental workflow for DIO models.

cluster_comparative Comparative Mechanisms of Anti-Obesity Drugs NOleoylLeucine This compound MitochondrialUncoupling Mitochondrial Uncoupling NOleoylLeucine->MitochondrialUncoupling Orlistat Orlistat LipaseInhibition Lipase Inhibition Orlistat->LipaseInhibition Liraglutide Liraglutide GLP1R_Agonism GLP-1 Receptor Agonism Liraglutide->GLP1R_Agonism Sibutramine Sibutramine NeurotransmitterReuptake Norepinephrine/Serotonin Reuptake Inhibition Sibutramine->NeurotransmitterReuptake

Caption: Mechanisms of different anti-obesity drugs.

Conclusion

This compound presents a compelling profile as a potential anti-obesity therapeutic. Its unique mechanism of UCP1-independent mitochondrial uncoupling offers a novel approach to increasing energy expenditure. While further direct comparative studies are warranted to definitively establish its efficacy relative to existing treatments, the initial preclinical data are promising. This guide provides a foundational comparison to aid researchers in the ongoing evaluation and development of this and other novel anti-obesity agents.

References

N-Oleoyl Leucine and its Precursors: A Comparative Analysis of Their Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl leucine, a member of the N-acyl amino acid (NAAA) family, is an endogenous signaling molecule formed from the conjugation of oleic acid and leucine. As interest in the therapeutic potential of NAAAs grows, understanding their biological activity in comparison to their constituent precursors is crucial. This guide provides a comparative overview of the known effects of this compound, oleic acid, and leucine on gene expression, supported by available experimental data. It is important to note that while the effects of oleic acid and leucine are well-documented, research into the specific gene regulatory functions of this compound is still emerging. This comparison is therefore based on a synthesis of existing literature on the individual components.

Comparative Overview of Gene Expression Effects

The following table summarizes the key differences in the effects of this compound, oleic acid, and leucine on gene expression, based on separate studies.

FeatureThis compound (Inferred)Oleic AcidLeucine
Primary Signaling Pathways Likely involves G-protein coupled receptors (GPCRs) and potentially nuclear receptors like PPARs. May also modulate pathways affected by its precursors.Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2], G-protein coupled receptor 120 (GPR120)[3][4]Mammalian Target of Rapamycin (mTOR)[5]
Key Regulated Gene Categories Potentially a combination of genes related to lipid metabolism, energy homeostasis, and protein synthesis.Lipid metabolism (fatty acid oxidation, lipogenesis), inflammation, adipogenesis.Protein synthesis, cell growth, metabolism.
Example of Upregulated Genes Hypothetically, genes involved in both fatty acid oxidation and protein synthesis.PLIN2 (Perilipin 2), genes involved in fatty acid oxidation.Genes encoding ribosomal proteins and translation initiation factors.
Example of Downregulated Genes Unknown.Pro-inflammatory cytokine genes (in certain contexts).Genes inhibited by mTOR activation.

Quantitative Data on Gene Expression

The following tables present quantitative data from studies on oleic acid and leucine. No direct quantitative data for this compound's effect on gene expression is currently available.

Table 1: Effect of Oleic Acid on Gene Expression in HepG2 Cells

GeneFold Changep-valueReference
PLIN2>2.0<0.05
141 Genes>2.0 (Upregulated)Not specified
426 Genes< -2.0 (Downregulated)Not specified

Table 2: Effect of Leucine on Gene Expression

Gene/PathwayEffectCell/Tissue TypeReference
mTORC1 signalingActivationMultiple
PPARα expressionIncreasedSkeletal muscle myotubes
Genes for amino acid transport and biosynthesisUpregulated (under deprivation)Multiple

Experimental Protocols

1. Oleic Acid Treatment of HepG2 Cells for Gene Expression Analysis

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded and grown to 70-80% confluency. The medium is then replaced with serum-free medium containing oleic acid complexed to bovine serum albumin (BSA) at a final concentration of 200 µM. Control cells are treated with BSA vehicle alone.

  • Incubation: Cells are incubated for 24 hours.

  • RNA Extraction and Analysis: Total RNA is extracted using a commercial kit. Gene expression is quantified using microarray analysis or quantitative real-time PCR (qRT-PCR).

2. Leucine Treatment for mTOR Signaling Analysis

  • Cell Culture: C2C12 myoblasts are grown in DMEM with 10% FBS. For differentiation into myotubes, the medium is switched to DMEM with 2% horse serum.

  • Treatment: Differentiated myotubes are serum-starved for 2-4 hours before being stimulated with 2 mM L-leucine for 30-60 minutes.

  • Protein Extraction and Western Blotting: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p70S6K, 4E-BP1).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oleic Acid

Oleic acid primarily signals through the activation of the nuclear receptor PPARα and the membrane receptor GPR120.

Oleic_Acid_Signaling OA Oleic Acid GPR120 GPR120 OA->GPR120 Binds PPARa PPARα OA->PPARa Binds Nucleus Nucleus PPARa->Nucleus Translocates Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) Nucleus->Gene_Expression Regulates

Caption: Oleic acid signaling pathways.

Signaling Pathway of Leucine

Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.

Leucine_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes (upon phosphorylation)

Caption: Leucine's activation of the mTOR pathway.

Hypothetical Signaling Pathway of this compound

Based on its structure, this compound may interact with receptors for both fatty acids and amino acids, or have its own unique targets.

N_Oleoyl_Leucine_Signaling NOL This compound GPCR GPCR(s)? NOL->GPCR Binds PPAR PPARs? NOL->PPAR Binds mTOR_mod mTOR Pathway? (Modulation) NOL->mTOR_mod Modulates Gene_Expression Gene Expression (Lipid Metabolism, Protein Synthesis, Energy Homeostasis) GPCR->Gene_Expression PPAR->Gene_Expression mTOR_mod->Gene_Expression

Caption: Hypothetical this compound signaling.

Experimental Workflow for Comparative Transcriptomics

A proposed workflow for a direct comparative analysis of this compound and its precursors.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, C2C12) Treatment Treatment Groups Cell_Culture->Treatment Control Vehicle Treatment->Control NOL This compound Treatment->NOL OA Oleic Acid Treatment->OA Leu Leucine Treatment->Leu RNA_Extraction RNA Extraction Control->RNA_Extraction NOL->RNA_Extraction OA->RNA_Extraction Leu->RNA_Extraction Sequencing RNA-Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Sequencing->Data_Analysis

Caption: Comparative transcriptomics workflow.

Conclusion and Future Directions

While oleic acid and leucine have well-defined and distinct primary mechanisms for regulating gene expression, the specific effects of this compound remain an active area of investigation. Based on its structure, it is plausible that this compound exhibits a hybrid or unique profile of gene regulation, potentially influencing both lipid metabolism and protein synthesis pathways. Direct comparative transcriptomic and proteomic studies are necessary to elucidate the precise molecular mechanisms of this compound and to validate its potential as a therapeutic agent. This guide serves as a foundational resource to stimulate further research into the complex signaling roles of this and other N-acyl amino acids.

References

A Head-to-Head Comparison of N-oleoyl leucine and N-palmitoyl ethanolamide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Scientists and Drug Development Professionals

In the landscape of bioactive lipids, N-oleoyl leucine and N-palmitoyl ethanolamide (PEA) have emerged as molecules of significant interest, both demonstrating a range of physiological effects with therapeutic potential. This guide provides a comprehensive head-to-head comparison of these two compounds, focusing on their mechanisms of action, supported by quantitative experimental data and detailed protocols to aid researchers in their investigations.

At a Glance: Key Physicochemical and Biological Properties

PropertyThis compoundN-palmitoyl ethanolamide (PEA)
Molecular Formula C24H45NO3C18H37NO2
Molar Mass 395.6 g/mol 299.5 g/mol
Primary Target Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)
Other Targets GPR119, Mitochondrial uncouplingGPR55, GPR119, TRPV1 (indirect), Cannabinoid Receptors (indirect)
Primary Functions Regulation of lipid metabolism, anti-inflammatory effects, mitochondrial uncouplingAnti-inflammatory, analgesic, neuroprotective
Metabolism Catabolized into oleic acid and leucineHydrolyzed by Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA)

Mechanism of Action: A Tale of Two Lipids

Both this compound and N-palmitoyl ethanolamide exert their primary effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. However, their broader signaling activities and metabolic pathways exhibit notable differences.

This compound , an N-acyl amino acid, has been identified as a potent activator of PPAR-α. This activation leads to the stimulation of fatty acid β-oxidation, a key process in energy metabolism.[1] Recent studies have also highlighted its role in uncoupling mitochondrial respiration, a process that can impact cellular energy expenditure.

N-palmitoyl ethanolamide (PEA) , an endogenous fatty acid amide, is a well-established PPAR-α agonist.[2] Its activation of PPAR-α is central to its well-documented anti-inflammatory and analgesic properties.[3] Beyond PPAR-α, PEA interacts with other receptors, including G-protein coupled receptors GPR55 and GPR119, and indirectly modulates the activity of cannabinoid and TRPV1 receptors, contributing to its broad spectrum of biological effects.[4]

Quantitative Comparison of Biological Activities

The following table summarizes key quantitative data for the biological activities of this compound and N-palmitoyl ethanolamide. Direct head-to-head comparative studies are limited; therefore, data from individual studies are presented.

Biological ActivityThis compoundN-palmitoyl ethanolamide (PEA)Reference
PPAR-α Activation (EC50) Data not available3.1 µM
GPR119 Activation (EC50) Data not available~3.2 µM (low efficacy in yeast assay)
FAAH Inhibition (IC50) Not a primary targetDown-regulates FAAH expression and activity by 30-40% at 5 µM

Note: The absence of a specific EC50 value for this compound's activation of PPAR-α in the current literature highlights a key area for future research to enable a direct potency comparison with PEA. Similarly, directly comparable EC50 values for GPR119 activation are needed.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.

N_oleoyl_leucine_PPARa_Pathway NOL This compound PPARa PPAR-α NOL->PPARa Activates Mito_uncoupling Mitochondrial Uncoupling NOL->Mito_uncoupling Induces RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to FAO_genes Fatty Acid Oxidation Genes (e.g., CPT1) PPRE->FAO_genes Upregulates Transcription

This compound signaling through PPAR-α.

N_palmitoyl_ethanolamide_Signaling_Pathways PEA N-palmitoyl ethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates GPR55 GPR55 PEA->GPR55 Activates GPR119 GPR119 PEA->GPR119 Activates FAAH FAAH PEA->FAAH Inhibits (downregulates expression) NFkB NF-κB PPARa->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates Anandamide Anandamide (AEA) FAAH->Anandamide Degrades

Key signaling pathways of N-palmitoyl ethanolamide.

Experimental_Workflow_FAO start Seed C2C12 myoblasts differentiate Differentiate to myotubes start->differentiate treat Treat with this compound differentiate->treat prepare_assay Prepare Seahorse XF Palmitate-BSA FAO Substrate treat->prepare_assay measure_ocr Measure Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer prepare_assay->measure_ocr analyze Analyze data to determine fatty acid oxidation rate measure_ocr->analyze

References

N-Oleoyl Leucine: A Novel Biomarker for Metabolic Health Compared to Established Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-oleoyl leucine as an emerging biomarker for metabolic health against established markers, particularly branched-chain amino acids (BCAAs). The information is based on current experimental data to support research and development in metabolic diseases.

Introduction to this compound and Metabolic Health

This compound is an endogenous N-acyl amino acid (NAA) that has garnered recent attention as a potential biomarker and therapeutic agent in the context of metabolic health. NAAs are signaling molecules at the intersection of lipid and amino acid metabolism. Dysregulation of these pathways is a hallmark of metabolic disorders such as metabolic dysfunction-associated steatohepatitis (MASH), atherosclerosis, and type 2 diabetes.

Established biomarkers for metabolic health include branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Elevated levels of BCAAs are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes and cardiovascular disease[1][2][3]. This guide will compare the current evidence for this compound against the well-documented role of BCAAs as metabolic biomarkers.

Comparative Analysis of Biomarkers

Direct comparative studies validating this compound against other metabolic biomarkers with comprehensive performance metrics are still emerging. However, existing data allows for a preliminary comparison with established markers like BCAAs.

Biomarker ClassSpecific Marker(s)Association with Metabolic DiseaseQuantitative Data Highlights
N-Acyl Amino Acids (NAAs) This compound- Inverse correlation with MASH severity: Lower hepatic levels are associated with more severe metabolic dysfunction-associated steatohepatitis and inflammation.A study on a related NAA, N-lactoyl leucine, in the context of exercise response (a proxy for metabolic fitness) showed that lower levels were associated with a high response to exercise, with a false discovery rate (FDR) of 0.17.
N-Lactoyl Phenylalanine- Inverse correlation with exercise response: Higher serum levels are associated with a low response to exercise intervention.In a study differentiating high and low responders to exercise, higher levels of N-lactoyl phenylalanine were significantly associated with the low-response group (FDR = 0.016).
Branched-Chain Amino Acids (BCAAs) Leucine, Isoleucine, Valine- Positive correlation with metabolic unwellness: Elevated plasma levels are strongly associated with insulin resistance, obesity, and an increased risk of type 2 diabetes[1][2].- A principal component analysis factor composed of BCAAs was the most significant memetabolite group distinguishing metabolically well from unwell individuals (p < 0.0001).- Individuals in the highest tertile of BCAA levels were found to be four times more prone to developing type 2 diabetes.

Signaling Pathways and Mechanism of Action

This compound:

This compound is reported to exert its beneficial metabolic effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid β-oxidation and a reduction in pro-inflammatory signaling pathways. This mechanism suggests a protective role for this compound in conditions characterized by lipid accumulation and inflammation, such as MASH and atherosclerosis.

N_Oleoyl_Leucine_Signaling cluster_0 Nucleus This compound This compound PPARα PPARα This compound->PPARα binds & activates RXR RXR PPARα->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription initiates Metabolic Effects ↑ Fatty Acid Oxidation ↓ Inflammation Gene Transcription->Metabolic Effects leads to

This compound PPARα Signaling Pathway

Branched-Chain Amino Acids (BCAAs):

The signaling pathways associated with elevated BCAAs in metabolic disease are more complex and are linked to the activation of the mammalian target of rapamycin (mTOR) pathway. While essential for protein synthesis, chronic mTOR activation by excess BCAAs can lead to feedback inhibition of insulin signaling, contributing to insulin resistance.

BCAA_Signaling Elevated BCAAs Elevated BCAAs mTORC1 mTORC1 Elevated BCAAs->mTORC1 activate S6K1 S6K1 mTORC1->S6K1 activate IRS-1 IRS-1 S6K1->IRS-1 inhibits Insulin Signaling Insulin Signaling IRS-1->Insulin Signaling mediates Insulin Resistance Insulin Resistance Insulin Signaling->Insulin Resistance leads to

BCAA-Mediated Insulin Resistance Pathway

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of amino acids and related molecules in plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

3. Data Analysis:

  • Quantification is achieved by constructing a standard curve of the analyte-to-internal standard peak area ratio versus the concentration of the calibration standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (Standard Curve) MS->Quantification

LC-MS/MS Workflow for this compound

Conclusion

This compound shows promise as a biomarker for metabolic health, particularly in the context of MASH, with a clear mechanistic link to the beneficial activation of PPARα. In contrast, elevated BCAAs are well-established indicators of metabolic dysfunction, associated with insulin resistance through mechanisms involving mTOR signaling.

While the validation of this compound as a standalone diagnostic or prognostic biomarker requires further investigation with large-scale clinical studies that include direct comparisons with established markers, its inverse correlation with disease severity presents a compelling case for its continued exploration. The detailed experimental protocols for quantification provide a foundation for researchers to pursue these necessary validation studies. For drug development professionals, the distinct signaling pathway of this compound suggests its potential as a therapeutic target for metabolic diseases.

References

A Cross-Species Comparative Guide to the Metabolic Effects of N-Oleoyl Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of N-oleoyl leucine, an endogenous N-acyl amino acid, across different species. While current research is predominantly focused on murine models, this document synthesizes the available data and provides a comparative context by examining the metabolic roles of its constituent molecules, oleic acid and leucine, in other species, including rats and humans.

Introduction to this compound

This compound is a lipid molecule generated by the enzyme PM20D1, which catalyzes the condensation of oleic acid and the amino acid leucine.[1] It has emerged as a significant signaling molecule in the regulation of energy homeostasis.[1] Research indicates that this compound and other N-acyl amino acids can function as endogenous uncouplers of mitochondrial respiration, independent of uncoupling protein 1 (UCP1), suggesting a novel mechanism for increasing energy expenditure.[1] This guide will delve into the specific metabolic impacts of this compound and its components across various species, supported by experimental data.

Cross-Species Comparison of Metabolic Effects

Direct comparative studies of this compound across different species are currently limited. The majority of in-vivo research has been conducted in mice. To provide a broader perspective, this section compares the known effects of this compound in mice with the metabolic effects of its constituent parts, oleic acid and leucine, in rats and humans.

Body Weight and Adiposity
  • Mice (this compound): Administration of this compound has been shown to decrease body weight and fat mass in diet-induced obese mice.[1] This is attributed to a reduction in food intake and an increase in energy expenditure.[1]

  • Rats (Oleic Acid & Leucine): Studies on rats have shown that diets rich in oleic acid can lead to lipid redistribution away from the abdomen but may increase whole-body adiposity. Leucine supplementation in rats on a high-fat diet has been demonstrated to reduce adiposity.

  • Humans (Oleic Acid & Leucine): In humans, diets high in oleic acid, such as the Mediterranean diet, are generally associated with a healthier body weight, although some studies suggest excessive intake could promote fat cell growth. Leucine supplementation has been shown to aid in the retention of lean mass during weight loss.

Glucose Homeostasis
  • Mice (this compound): this compound improves glucose homeostasis in mice. This is evidenced by enhanced performance in fasting glucose tolerance tests. Chronic leucine supplementation has also been shown to improve glycemic control in obese and diabetic mouse models.

  • Rats (Oleic Acid & Leucine): In rats with metabolic syndrome, oleic acid has been observed to increase basal plasma glucose concentrations. Conversely, leucine supplementation in diabetic rats improved glucose tolerance and insulin sensitivity.

  • Humans (Oleic Acid & Leucine): High-oleic acid diets have been shown to improve insulin sensitivity and lower fasting insulin in humans. Leucine can stimulate insulin secretion and has been investigated for its potential to improve glycemic control in individuals with type 2 diabetes.

Energy Expenditure
  • Mice (this compound): this compound increases energy expenditure in mice, which is consistent with its role as a mitochondrial uncoupler. This effect is observed through increased oxygen consumption (VO2).

  • Rats (Oleic Acid & Leucine): In rats, diets containing oleic acid have been shown to increase the expression of uncoupling protein 1 (UCP1) in adipose tissue, suggesting a potential for increased thermogenesis. Leucine supplementation in rats has been linked to increased energy expenditure.

  • Humans (Oleic Acid & Leucine): The direct effects of oleic acid on energy expenditure in humans are less clear and often confounded by overall dietary patterns. Leucine has been associated with supporting mitochondrial function and energy production.

Lipid Metabolism
  • Mice (this compound): this compound has been shown to ameliorate metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis in mice by activating peroxisome proliferator-activated receptor alpha (PPARα) and stimulating fatty acid β-oxidation.

  • Rats (Oleic Acid & Leucine): Oleic acid supplementation in rats can decrease plasma total cholesterol. Leucine has been shown to modulate the expression of genes involved in lipid metabolism in the skeletal muscle of diabetic rats.

  • Humans (Oleic Acid & Leucine): Diets rich in oleic acid are known to have beneficial effects on lipid profiles, including lowering LDL cholesterol. Leucine may play a role in regulating lipid metabolism, with some studies suggesting it can increase fatty acid oxidation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the metabolic effects of this compound and its components.

Table 1: Effects of this compound in Mice

ParameterSpecies/ModelTreatmentDosageDurationKey FindingsReference
Body WeightDiet-induced obese miceThis compound (i.p.)25 mg/kgDailySignificant decrease in body weight and fat mass.
Food IntakeDiet-induced obese miceThis compound (i.p.)25 mg/kgDailySignificant decrease in food intake.
Glucose ToleranceDiet-induced obese miceThis compound (i.p.)25 mg/kgSingle doseImproved glucose clearance in a fasting glucose tolerance test.
Energy Expenditure (VO2)Diet-induced obese miceThis compound (i.p.)25 mg/kgSingle doseIncreased oxygen consumption.
Steatohepatitis & FibrosisMASH mouse modelThis compoundNot specifiedNot specifiedMarked reductions in steatohepatitis and fibrosis.

Table 2: Comparative Effects of Oleic Acid and Leucine in Rats and Humans

ParameterSpeciesCompoundKey FindingsReference
Plasma CholesterolRatsOleic AcidDecreased total cholesterol.
Basal Plasma GlucoseRatsOleic AcidIncreased basal plasma glucose.
AdiposityRatsLeucineReduced adiposity in high-fat diet-fed rats.
Glucose ToleranceRatsLeucineImproved glucose tolerance and insulin sensitivity in diabetic rats.
Insulin SensitivityHumansOleic AcidHigh-oleic acid diets improve insulin sensitivity.
Lean Body MassHumansLeucineHelps retain lean mass during weight loss.
Muscle Protein SynthesisHumansLeucinePotently stimulates muscle protein synthesis.

Experimental Protocols

This compound Administration in Mice (Adapted from Long et al., 2016)
  • Animal Model: Diet-induced obese C57BL/6J mice.

  • Compound Preparation: this compound is synthesized and purified. For in vivo administration, it is formulated in a vehicle solution, typically a mixture of saline, ethanol, and a surfactant like Tween 80, to ensure solubility.

  • Administration Route: Intraperitoneal (i.p.) injection is a common route for assessing acute effects.

  • Dosage: A typical dose used to elicit metabolic effects is 25 mg/kg of body weight.

  • Experimental Procedures:

    • Body Weight and Composition: Monitored daily or at regular intervals. Body composition (fat and lean mass) is measured using techniques like nuclear magnetic resonance (NMR).

    • Food Intake: Measured daily using metabolic cages.

    • Glucose Tolerance Test (GTT): Mice are fasted overnight (typically 16 hours). A baseline blood glucose level is measured from the tail vein. A bolus of glucose (e.g., 2 g/kg body weight) is administered via i.p. injection. Blood glucose levels are then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • Energy Expenditure: Measured using indirect calorimetry in metabolic cages. Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) are monitored.

Signaling Pathways and Mechanisms of Action

PM20D1 and N-Acyl Amino Acid Synthesis

This compound is synthesized by the secreted enzyme PM20D1. This enzyme is enriched in thermogenic (brown and beige) adipocytes and catalyzes the formation of N-acyl amino acids from fatty acids and amino acids.

PM20D1_Synthesis Fatty_Acid Fatty Acids (e.g., Oleic Acid) PM20D1 PM20D1 (Secreted Enzyme) Fatty_Acid->PM20D1 Substrate Amino_Acid Amino Acids (e.g., Leucine) Amino_Acid->PM20D1 Substrate N_Acyl_AA N-Acyl Amino Acids (e.g., this compound) PM20D1->N_Acyl_AA Catalyzes Condensation Mitochondrial_Uncoupling N_Oleoyl_Leucine This compound Mitochondrion Mitochondrion N_Oleoyl_Leucine->Mitochondrion Acts on Proton_Gradient Proton Motive Force N_Oleoyl_Leucine->Proton_Gradient Dissipates (Uncoupling) Mitochondrion->Proton_Gradient Maintains ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat_Production Heat Production (Thermogenesis) Proton_Gradient->Heat_Production Leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Produces PPARa_Activation cluster_0 Nucleus N_Oleoyl_Leucine This compound PPARa PPARα (Nuclear Receptor) N_Oleoyl_Leucine->PPARa Activates PPRE PPRE (in target gene promoter) PPARa->PPRE Binds as Heterodimer with RXR RXR RXR->PPRE Gene_Expression Upregulation of Genes for Fatty Acid Oxidation PPRE->Gene_Expression Induces Transcription Metabolic_Outcome Amelioration of MASH & Atherosclerosis Gene_Expression->Metabolic_Outcome Leads to

References

N-Oleoyl Leucine and Exercise: A Comparative Analysis of Their Impact on Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of N-oleoyl leucine and exercise on energy metabolism. This guide provides a side-by-side examination of their physiological effects, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.

The guide addresses the growing interest in novel therapeutic approaches for metabolic disorders by comparing the pharmacological effects of this compound, a recently identified lipid metabolite, with the well-established benefits of physical exercise. By presenting quantitative data in structured tables and illustrating complex biological processes through diagrams, this publication aims to facilitate a deeper understanding of their respective and potentially synergistic roles in regulating energy homeostasis.

I. Overview of this compound and Exercise on Energy Metabolism

This compound is an N-acyl amino acid that has emerged as a signaling molecule with a significant role in energy balance. It is synthesized by the enzyme PM20D1 and is known to uncouple mitochondrial respiration, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP, thereby increasing energy expenditure.[1][2] Studies in animal models have demonstrated that this compound can lead to reduced body weight, preferentially decreasing fat mass, and improved glucose tolerance.[3]

Exercise, on the other hand, is a potent physiological modulator of energy metabolism with multifaceted effects.[4] It enhances energy expenditure, improves insulin sensitivity, and promotes the utilization of fatty acids as a fuel source.[5] The metabolic adaptations to exercise are dependent on the type, intensity, and duration of the physical activity and can be broadly categorized into acute responses and chronic adaptations.

This guide will now delve into a comparative analysis of the quantitative effects, experimental protocols, and underlying signaling pathways of both interventions.

II. Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative effects of this compound and exercise on key metabolic parameters as reported in preclinical and clinical studies.

Table 1: Effects of this compound on Metabolic Parameters in Mice

ParameterInterventionModelKey FindingsReference
Body Weight This compound (25 mg/kg, i.p.)Diet-induced obese miceDecreased body weight and food intake.
Fat Mass This compound (25 mg/kg, i.p.)Diet-induced obese micePreferentially decreased fat mass.
Glucose Homeostasis This compound (25 mg/kg, i.p.)Diet-induced obese miceImproved glucose homeostasis in a fasting glucose tolerance test.
Energy Expenditure This compound (25 mg/kg, i.p.)Diet-induced obese miceIncreased VO₂ while slightly decreasing overall locomotor activity.
Plasma this compound AAV-mediated overexpression of PM20D1Mice5.8-fold increase in plasma N-oleoyl-leucine.

Table 2: Effects of Exercise on Metabolic Parameters

ParameterInterventionModelKey FindingsReference
Resting Metabolic Rate (RMR) 9 months of resistance trainingHumans~5% increase in RMR.
Body Composition Resistance training during weight regainHumansMaintained body fat percentage and increased lean body mass.
Glucose Metabolism Resistance trainingHumansMaintained improvements in glucose metabolism during weight regain.
Mitochondrial Function 5 weeks of endurance trainingOvariectomized MiceEnhanced mitochondrial enzyme activity and protein content in skeletal muscle.
Substrate Utilization Endurance trainingOvariectomized MiceNormalized the respiratory exchange ratio during exercise.
Fat Mass 3 or 6 weeks of voluntary wheel runningMiceSignificantly decreased subcutaneous, epididymal, perinephric, and brown fat mass.

III. Experimental Protocols

A. This compound Administration in Mice

A representative experimental protocol for evaluating the effects of this compound in a diet-induced obesity mouse model is as follows:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity.

  • Intervention: this compound is administered intraperitoneally (i.p.) at a dose of 25 mg/kg. A vehicle control group receives saline injections.

  • Metabolic Cages: Mice are housed in metabolic cages for the continuous monitoring of oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), food intake, and locomotor activity.

  • Body Composition Analysis: Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

  • Glucose Homeostasis Assessment: A glucose tolerance test is performed after a period of fasting. Blood glucose levels are measured at baseline and at various time points after an intraperitoneal injection of glucose.

B. Exercise Training Protocols

1. Endurance Exercise in Mice:

  • Animal Model: Mice are familiarized with a motorized treadmill for several days.

  • Training Regimen: A typical endurance training protocol involves treadmill running for 30-60 minutes per day, 5 days a week, for several weeks. The speed and incline of the treadmill can be progressively increased. For example, running at 20-25 m/min for 30 minutes.

  • Metabolic Measurements: At the end of the training period, mice are placed in metabolic cages to measure resting energy expenditure and substrate utilization. Exercise capacity can be assessed through a run-to-exhaustion test.

2. Resistance Training in Humans:

  • Study Population: Healthy adults or specific patient populations are recruited.

  • Training Program: A supervised, periodized resistance training program is conducted, typically 3 times a week for several months. The program includes exercises for all major muscle groups, with variations in volume and intensity.

  • Metabolic Assessments: Resting metabolic rate is measured using indirect calorimetry. Body composition is assessed using methods like DEXA. Blood samples are collected to analyze metabolic markers such as glucose and insulin.

IV. Signaling Pathways and Mechanisms of Action

A. This compound and Mitochondrial Uncoupling

This compound exerts its effects on energy metabolism primarily through the mechanism of mitochondrial uncoupling. This process, independent of the well-known uncoupling protein 1 (UCP1), involves the direct interaction of N-acyl amino acids with the mitochondrial inner membrane, leading to a proton leak. This dissipates the proton motive force that is normally used for ATP synthesis, resulting in the release of energy as heat.

N_Oleoyl_Leucine_Pathway cluster_synthesis Synthesis cluster_mitochondrial_action Mitochondrial Action cluster_outcome Metabolic Outcome PM20D1 PM20D1 NOL This compound PM20D1->NOL FattyAcids Fatty Acids FattyAcids->PM20D1 AminoAcids Amino Acids (e.g., Leucine) AminoAcids->PM20D1 Mitochondrion Mitochondrion NOL->Mitochondrion Enters Mitochondrion ProtonGradient Proton Gradient (H+) NOL->ProtonGradient Dissipates (Uncoupling) EnergyExpenditure Increased Energy Expenditure ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Heat Heat (Thermogenesis) ProtonGradient->Heat Releases ATP ATP ATP_Synthase->ATP Produces

Caption: this compound Synthesis and Mitochondrial Uncoupling Pathway.

B. Exercise and Metabolic Regulation

Exercise initiates a complex cascade of signaling events that lead to profound changes in energy metabolism. These pathways are highly interconnected and regulate substrate utilization, mitochondrial biogenesis, and insulin sensitivity.

Exercise_Metabolism_Pathway cluster_outcomes Metabolic Adaptations Exercise Exercise MuscleContraction Muscle Contraction Exercise->MuscleContraction AMPK AMPK Activation MuscleContraction->AMPK PGC1a PGC-1α Activation AMPK->PGC1a GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity FattyAcidOxidation->InsulinSensitivity

Caption: Key Signaling Pathways in Exercise-Induced Metabolic Adaptations.

V. Comparative Summary and Future Directions

Both this compound and exercise demonstrate significant beneficial effects on energy metabolism, albeit through different primary mechanisms. This compound acts as a pharmacological agent that directly uncouples mitochondrial respiration, leading to increased energy expenditure. Exercise, a physiological stimulus, orchestrates a broader and more complex set of adaptations, including enhanced substrate utilization, improved mitochondrial function, and increased insulin sensitivity.

While direct comparative studies are currently lacking, the available data suggest that both interventions hold promise for the management of metabolic disorders. Future research should focus on head-to-head comparisons of this compound and various exercise modalities to elucidate their relative efficacies and potential for synergistic effects. Understanding the long-term safety and efficacy of this compound in humans will also be a critical next step in its development as a potential therapeutic agent.

This guide provides a foundational comparison to aid researchers and drug development professionals in navigating the complexities of these two powerful modulators of energy metabolism.

References

Validating the Downstream Signaling Pathways of N-oleoyl Leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl leucine, an endogenous N-acyl amino acid, has emerged as a significant signaling molecule with therapeutic potential in metabolic diseases. Validating its downstream signaling pathways is crucial for understanding its mechanism of action and advancing its development as a therapeutic agent. This guide provides a comparative analysis of this compound's effects on key signaling pathways—Peroxisome Proliferator-Activated Receptor alpha (PPARα), AMP-activated protein kinase (AMPK), and G-protein coupled receptor 120 (GPR120)—against other well-characterized modulators. The information is presented through quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding.

Key Signaling Pathways of this compound

This compound exerts its effects through multiple downstream signaling pathways, primarily involving:

  • PPARα Activation: this compound has been shown to activate PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

  • AMPK Signaling: This molecule can modulate the activity of AMPK, a central regulator of cellular energy homeostasis.

  • GPR120 Agonism: this compound is a ligand for GPR120, a G-protein coupled receptor that is involved in sensing dietary fats and regulating metabolic processes, including the secretion of glucagon-like peptide-1 (GLP-1).

Comparative Analysis of Downstream Signaling

To objectively evaluate the performance of this compound, its activity is compared with that of established synthetic and natural modulators of its target pathways.

PPARα Activation

This compound's ability to activate PPARα is compared with the potent synthetic agonist GW7647. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of these compounds in activating the receptor.

CompoundAssay TypeCell LineEC50
This compound PPARα Transactivation AssayHEK293TData not available
GW7647 PPARα Transactivation AssayHEK293T6 nM[1][2]

Note: Direct comparative EC50 data for this compound in a PPARα transactivation assay was not available in the reviewed literature.

AMPK Phosphorylation

The activation of AMPK is commonly assessed by measuring the phosphorylation of its α subunit at Threonine 172. Here, the effect of this compound is compared to the well-known AMPK activator, AICAR.

CompoundAssay TypeCell Line/TissueFold Change in pAMPK/AMPK
This compound Western BlotData not availableData not available
AICAR Western BlotMouse Lung Tissue~2.5-fold increase[3]

Note: Quantitative data directly comparing the fold change in AMPK phosphorylation induced by this compound versus a control was not found in the reviewed literature.

GPR120 Activation

GPR120 activation by this compound is compared with other long-chain fatty acids, such as linoleic acid, by measuring intracellular calcium mobilization.

CompoundAssay TypeCell LineEC50
This compound Calcium Mobilization AssayHEK293Data not available
Linoleic Acid Calcium Mobilization AssayRat Pancreatic β-cells9.5 µM (for GPR40 activation, often co-expressed)[4]
TUG-891 (Synthetic Agonist) Calcium Mobilization AssayCHO-K1 cells43.7 nM[5]

Note: A specific EC50 value for this compound in a GPR120 calcium mobilization assay was not available in the reviewed literature.

GLP-1 Secretion

The stimulation of GLP-1 secretion is a key downstream effect of GPR120 activation. The performance of this compound is compared with that of oleic acid and alpha-linolenic acid in the enteroendocrine cell line STC-1.

CompoundAssay TypeCell LineFold Change in GLP-1 Secretion
This compound ELISASTC-1Data not available
Oleic Acid (150 µM) RadioimmunoassayGLUTag cells1.7-fold increase
Oleic Acid (1000 µM) RadioimmunoassayGLUTag cells~1.6-fold increase
Alpha-linolenic acid (12.5 µM) ELISASTC-1 cells~5-fold increase

Note: While this compound is expected to stimulate GLP-1 secretion, direct quantitative comparisons with other fatty acids were not found in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 binds Gq Gq GPR120->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release induces GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion triggers

GPR120 Signaling Pathway for GLP-1 Secretion.

PPARa_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism modulates

PPARα Signaling Pathway.

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates ACC ACC AMPK->ACC phosphorylates (inactivates) Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation increases Energy_Homeostasis Energy Homeostasis Fatty_Acid_Oxidation->Energy_Homeostasis contributes to

AMPK Signaling Pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Data Analysis H->I

Western Blot Experimental Workflow.

Detailed Experimental Protocols

PPARα Transactivation Assay

This assay measures the ability of a compound to activate PPARα, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A vector expressing a constitutively active Renilla luciferase can be included for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, cells are treated with varying concentrations of this compound or a reference agonist (e.g., GW7647).

  • Luciferase Assay:

    • Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to vehicle-treated control cells.

    • EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Western Blot for AMPK Phosphorylation

This method is used to detect the phosphorylation status of AMPK, indicating its activation.

  • Cell Culture and Treatment:

    • Cells (e.g., C2C12 myotubes or HepG2 hepatocytes) are cultured to confluence.

    • Cells are treated with this compound or a positive control (e.g., AICAR) for a specified time.

  • Protein Extraction:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the fold change in phosphorylation.

GPR120 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR120 activation.

  • Cell Culture:

    • HEK293 cells stably expressing GPR120 are cultured in a 96-well plate.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • Baseline fluorescence is recorded before the addition of this compound or a reference agonist (e.g., linoleic acid or TUG-891).

    • Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in real-time.

  • Data Analysis:

    • The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells in response to a stimulus.

  • Cell Culture:

    • STC-1 or GLUTag cells are seeded in 24-well plates and grown to confluence.

  • Stimulation:

    • Cells are washed and pre-incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • The cells are then stimulated with various concentrations of this compound or a positive control (e.g., oleic acid) for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • The supernatant is collected, and the concentration of active GLP-1 is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • GLP-1 secretion is expressed as a fold change relative to the vehicle-treated control.

Conclusion

This compound demonstrates promising activity through multiple signaling pathways integral to metabolic regulation. While direct quantitative comparisons with established modulators are still emerging in the scientific literature, the available data and methodologies outlined in this guide provide a solid framework for researchers to validate and further explore the downstream effects of this endogenous lipid. The provided experimental protocols offer standardized approaches to generate the necessary comparative data to fully elucidate the therapeutic potential of this compound.

References

N-Oleoyl Leucine vs. Synthetic Mitochondrial Uncouplers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endogenous mitochondrial uncoupler N-oleoyl leucine against classic synthetic uncouplers, namely 2,4-dinitrophenol (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). This analysis is based on available experimental data, offering insights into their mechanisms of action, efficacy, and safety profiles to inform research and therapeutic development.

Mitochondrial uncoupling is a process that dissociates substrate oxidation from ATP synthesis, leading to the dissipation of the proton motive force as heat. This process has significant implications for cellular metabolism, thermogenesis, and the mitigation of reactive oxygen species (ROS) production. While synthetic uncouplers have been instrumental in mitochondrial research, their clinical application is hampered by a narrow therapeutic window and significant toxicity. The discovery of endogenous uncoupling molecules like this compound has opened new avenues for exploring safer therapeutic strategies for metabolic diseases.

Mechanism of Action: A Tale of Two Origins

Synthetic uncouplers and this compound share the fundamental ability to transport protons across the inner mitochondrial membrane, bypassing ATP synthase. However, their origins and proposed mechanisms of interaction with the mitochondrial membrane differ significantly.

This compound: This N-acyl amino acid is an endogenous lipid metabolite. Its synthesis is catalyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), which condenses oleic acid and leucine.[1][2] this compound is thought to act as a UCP1-independent thermogenic molecule, meaning its uncoupling effect does not rely on the presence of Uncoupling Protein 1, which is the primary mediator of non-shivering thermogenesis in brown adipose tissue.[2][3][4] The precise mechanism by which it transports protons is still under investigation but is believed to involve its interaction with other mitochondrial inner membrane proteins.

Synthetic Mitochondrial Uncouplers (FCCP and DNP): FCCP and DNP are classic protonophores. These lipophilic weak acids readily diffuse across the inner mitochondrial membrane in their protonated form. In the alkaline environment of the mitochondrial matrix, they release a proton and the resulting anion diffuses back across the membrane to the intermembrane space, where it picks up another proton, thus completing the uncoupling cycle. Their action is non-specific and does not depend on any particular protein transporter.

Comparative Efficacy: Potency and Limitations

Direct quantitative comparisons of the uncoupling potency of this compound with FCCP and DNP are limited in the available literature. However, existing studies provide a qualitative assessment of their relative efficacy.

One study directly comparing this compound with the classical protonophore FCCP found that while this compound is a proficient uncoupler, it does not exhibit the same level of potency as FCCP. The study also noted that higher concentrations of N-acyl amino acids, including this compound, were associated with deleterious effects on cells.

FeatureThis compoundFCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone)DNP (2,4-Dinitrophenol)
Origin EndogenousSyntheticSynthetic
Primary Mechanism UCP1-independent proton transportProtonophoreProtonophore
Potency Proficient, but less potent than FCCPHigh potencyHigh potency
Specificity Believed to interact with specific mitochondrial membrane proteinsNon-specific protonophoreNon-specific protonophore
Regulation Biosynthesis regulated by the enzyme PM20D1Not endogenously regulatedNot endogenously regulated

Safety and Toxicity Profile: A Critical Distinction

The most significant difference between this compound and synthetic uncouplers lies in their safety profiles. The therapeutic potential of DNP, for instance, has been severely limited by its high toxicity and narrow therapeutic index.

This compound: As an endogenous molecule, this compound is expected to have a more favorable safety profile under physiological regulation. However, it is important to note that studies have reported deleterious effects at higher, non-physiological concentrations. Further research is required to establish a clear dose-dependent toxicity profile.

FCCP and DNP: Both FCCP and DNP are well-known for their cellular toxicity at concentrations not much higher than those required for uncoupling. DNP, in particular, has a history of causing severe adverse effects in humans, including hyperthermia, tachycardia, and even death, leading to its ban for human consumption. The toxicity of these synthetic uncouplers is a major obstacle to their clinical use.

CompoundReported Toxicity
This compound Deleterious effects observed at higher concentrations
FCCP Cellular toxicity at concentrations slightly above effective uncoupling concentrations
DNP High toxicity, narrow therapeutic window, hyperthermia, tachycardia, risk of death

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration and the effect of uncoupling agents.

Principle: This assay measures the rate of oxygen consumption by cells in real-time. Sequential injections of mitochondrial inhibitors and an uncoupler allow for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: The day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for one hour.

  • Compound Loading: Load the Seahorse XF sensor cartridge with the compounds to be tested (this compound, FCCP, DNP) and the standard Mito Stress Test components (oligomycin, FCCP, and a mixture of rotenone and antimycin A) in the appropriate ports.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

  • Data Analysis: The Seahorse software calculates the key mitochondrial parameters based on the changes in OCR after each injection. The potency of the uncouplers can be compared by examining the dose-dependent increase in OCR after their injection.

Assessment of Mitochondrial Membrane Potential

Changes in mitochondrial membrane potential (ΔΨm) are a direct indicator of uncoupling activity.

Principle: Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are used. In healthy mitochondria with a high ΔΨm, dyes like JC-1 form aggregates that emit red fluorescence. Upon depolarization, the dye disperses into the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

  • Cell Culture: Culture cells in a multi-well plate to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound, FCCP, or DNP for a defined period. Include a vehicle control.

  • Dye Loading: After treatment, remove the medium and incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths for red and green fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization. Dose-response curves can be generated to determine the IC50 for membrane potential dissipation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for this compound synthesis and the general workflow for comparing mitochondrial uncouplers.

cluster_synthesis This compound Synthesis cluster_action Mitochondrial Uncoupling Oleic_Acid Oleic Acid PM20D1 PM20D1 (Secreted Enzyme) Oleic_Acid->PM20D1 Leucine Leucine Leucine->PM20D1 N_Oleoyl_Leucine This compound PM20D1->N_Oleoyl_Leucine Mitochondrion Mitochondrion N_Oleoyl_Leucine->Mitochondrion Acts on Proton_Leak Proton Leak (UCP1-Independent) Mitochondrion->Proton_Leak Heat_Production Heat Production Proton_Leak->Heat_Production

Biosynthesis and Action of this compound

Start Start: Cell Culture Treatment Treat cells with: - this compound - FCCP - DNP - Vehicle Control Start->Treatment OCR_Assay Seahorse XF Mito Stress Test (Measure Oxygen Consumption Rate) Treatment->OCR_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) Treatment->MMP_Assay ATP_Assay ATP Production Assay (e.g., Luminescence-based) Treatment->ATP_Assay Viability_Assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis and Comparison: - Dose-response curves - EC50 / IC50 values - Potency and Toxicity Profiles OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow for Comparison

Conclusion and Future Directions

This compound represents a promising endogenous mitochondrial uncoupler with a potentially safer profile compared to synthetic alternatives like FCCP and DNP. Its UCP1-independent mechanism of action makes it an attractive target for therapeutic interventions in metabolic disorders where increasing energy expenditure is desirable. However, the current understanding of its quantitative effects and potential for off-target toxicity is limited.

Future research should focus on:

  • Quantitative Dose-Response Studies: Establishing precise EC50 and IC50 values for this compound's effects on mitochondrial respiration, membrane potential, and ATP synthesis is crucial for a direct comparison with synthetic uncouplers.

  • Comprehensive Toxicity Profiling: In-depth studies are needed to determine the therapeutic window of this compound and to understand the mechanisms of its deleterious effects at high concentrations.

  • Elucidation of the Molecular Target: Identifying the specific mitochondrial protein(s) that this compound interacts with to exert its uncoupling effect will be key to understanding its mechanism and for designing more specific and potent analogs.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and other N-acyl amino acids as a safer alternative to synthetic mitochondrial uncouplers for the treatment of metabolic diseases.

References

Safety Operating Guide

Proper Disposal of N-oleoyl Leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like N-oleoyl leucine are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

This compound is an N-acyl amide that has been identified as a mitochondrial uncoupler, playing a role in regulating energy expenditure.[1] As this compound is intended for research use only, it is crucial to handle it with care and to recognize that it should be considered hazardous until more comprehensive toxicological data is available. The following procedures are based on the precautionary principle and standard laboratory safety protocols for handling and disposing of potentially hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physical and Chemical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is vital for understanding its behavior and for making informed decisions on handling and disposal.

PropertyValue
Formal Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-leucine
CAS Number 136560-76-4
Molecular Formula C₂₄H₄₅NO₃
Molecular Weight 395.6 g/mol
Appearance Crystalline solid
Solubility DMF: 10 mg/ml; DMSO: 12 mg/ml; Ethanol: 12 mg/ml; Ethanol:PBS (pH 7.2) (1:4): 200 µg/ml[1]
Storage Store at -20°C
Stability ≥ 2 years at -20°C

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and associated waste. This procedure assumes that this compound will be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all unused or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste.

    • Do not mix with other waste streams unless their compatibility is known and has been approved by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport or dispose of the waste yourself.

5. Decontamination of Work Surfaces and Glassware:

  • Thoroughly decontaminate all work surfaces and non-disposable glassware that have come into contact with this compound.

  • Use an appropriate solvent (such as ethanol) to rinse surfaces and glassware, and collect the rinsate as hazardous liquid waste.

  • Follow with a standard laboratory detergent and water wash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound waste generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in labeled hazardous liquid waste container liquid_waste->collect_liquid collect_sharps Collect in labeled hazardous sharps container sharps_waste->collect_sharps store_waste Store waste in designated secure area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste schedule_pickup Contact EHS for waste pickup store_waste->schedule_pickup decontaminate Decontaminate work surfaces and glassware schedule_pickup->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Logistics for Handling N-Oleoyl Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of N-oleoyl leucine, a crystalline solid utilized in metabolic research. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your experiments.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder Safety glasses with side shields or gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended, especially when weighing or transferring, to avoid inhalation of dust particles.[1]
Handling Solutions Safety glasses with side shields or gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a well-ventilated area or fume hood.
Accidental Spill Safety glasses with side shields or gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved respirator may be necessary depending on the spill size and ventilation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.

Handling the Solid Form (Crystalline Powder)
  • Preparation : Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2] Have all necessary equipment, including spatulas, weigh boats, and labeled containers, readily available.

  • Weighing : Gently tap the container to settle the powder before opening. Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a calibrated analytical balance. Avoid creating dust.

  • Transfer : Carefully transfer the weighed powder to the appropriate vessel for your experiment.

  • Cleaning : After use, decontaminate the spatula and work surface. Dispose of any contaminated disposable materials, such as weigh boats, as chemical waste.[3]

Preparing Solutions

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[4]

  • Solvent Addition : In a well-ventilated area or fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution : Gently swirl or vortex the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage : Store the resulting solution in a tightly sealed, clearly labeled container. For aqueous solutions, it is not recommended to store them for more than one day.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste
  • Uncontaminated this compound : If the compound is not contaminated with other hazardous materials, small quantities may be disposed of in the regular solid waste stream. However, it is best practice to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Contaminated Solid Waste : Any materials that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, should be considered chemical waste. Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste
  • Organic Solutions : Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect in a designated, sealed, and clearly labeled solvent waste container. Do not mix with incompatible waste streams.

  • Aqueous Solutions : For aqueous solutions, check the pH and neutralize if necessary. Small quantities may be permissible to be flushed down the drain with copious amounts of water, but always verify with your institution's EHS guidelines first.

Empty Containers
  • Triple Rinse : Rinse the empty container that held this compound at least three times with a suitable solvent (e.g., ethanol or the solvent used for dissolution).

  • Rinsate Disposal : The rinsate should be collected and disposed of as hazardous liquid waste.

  • Container Disposal : After triple rinsing, deface the label and dispose of the container according to your institution's recycling or waste disposal policies.

Experimental Workflow and Disposal Diagram

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_final_disposal Final Disposal prep Preparation in Ventilated Area weigh Weigh Solid this compound prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve contaminated_materials Contaminated Materials Collection weigh->contaminated_materials Contaminated Weigh Boat experiment Perform Experiment dissolve->experiment dissolve->contaminated_materials Contaminated Pipette Tips solid_waste Solid Waste Collection experiment->solid_waste Unused Solid liquid_waste Liquid Waste Collection experiment->liquid_waste Used Solution decontaminate Decontaminate Glassware (Triple Rinse) experiment->decontaminate ehs_pickup EHS Hazardous Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup contaminated_materials->ehs_pickup trash Regular Trash decontaminate->trash Cleaned Glassware

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.